molecular formula C24H25Cl3N6O8S B1671429 Gemini CAS No. 120812-76-2

Gemini

Katalognummer: B1671429
CAS-Nummer: 120812-76-2
Molekulargewicht: 663.9 g/mol
InChI-Schlüssel: FUHCASFXVMBXMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gemini surfactants are a class of dimeric amphiphilic molecules consisting of two hydrophilic head groups and two hydrophobic tails linked by a spacer at or near the head groups . The spacer can be tailored to be short or long, rigid or flexible, and hydrophobic or hydrophilic, allowing for precise tuning of the compound's properties for specific research applications . The neutral charge of the molecule is maintained by organic or inorganic counterions . These compounds exhibit superior properties compared to conventional monomeric surfactants, most notably a critical micelle concentration (CMC) that is one to two orders of magnitude lower, leading to high surface activity and efficiency at low concentrations . Their ability to form various morphological structures, such as rod-like micelles and vesicles, makes them highly valuable in nanotechnology and material science . Key Research Applications: • Enhanced Oil Recovery (EOR): this compound surfactants are highly effective in EOR due to their ability to achieve ultra-low interfacial tension (IFT) and alter the wettability of rock surfaces, which helps mobilize trapped oil . Their solutions exhibit favorable rheology, including pseudoplastic flow and viscoelasticity, providing excellent mobility control . • Antimicrobial Agents: this compound quaternary ammonium salts demonstrate potent biocidal action against a broad spectrum of bacteria (e.g., E. coli , S. aureus ), yeasts (e.g., C. albicans ), and molds . Their mechanism involves the adsorption of cations onto the microorganism's surface, followed by penetration of the alkyl tails into the cell membrane, causing damage and cell death . Their conformational flexibility may help them evade common bacterial resistance mechanisms . • Drug Delivery Systems: C12-alkylammonium this compound surfactants have been shown to act as effective chemical permeation enhancers for transdermal drug delivery, increasing the skin permeability of model drugs like lidocaine HCl and caffeine . Their interaction with lipid bilayers increases the fluidity of the stratum corneum, facilitating drug transport . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Strictly prohibited from personal or commercial non-research applications.

Eigenschaften

CAS-Nummer

120812-76-2

Molekularformel

C24H25Cl3N6O8S

Molekulargewicht

663.9 g/mol

IUPAC-Name

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea;ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C15H15ClN4O6S.C9H10Cl2N2O2/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22);3-5H,1-2H3,(H,12,14)

InChI-Schlüssel

FUHCASFXVMBXMX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC

Aussehen

Solid powder

Andere CAS-Nummern

120812-76-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Gemini;  Lorox plus; 

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Gemini Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have garnered significant attention across various scientific disciplines, including drug delivery, materials science, and nanotechnology.[1] Their distinct molecular architecture imparts superior physicochemical properties compared to conventional monomeric surfactants, such as enhanced surface activity, lower critical micelle concentration (CMC), and versatile self-assembly behavior.[1][2] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound surfactants, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Core Physicochemical Properties

The performance of this compound surfactants is dictated by a set of key physicochemical parameters that are crucial for their application in research and development. These properties are primarily influenced by the nature of the hydrophobic chains, the hydrophilic head groups, and the length and flexibility of the spacer group.[1]

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which surfactant monomers in a solution begin to self-assemble into aggregates such as micelles.[3][4] this compound surfactants are renowned for their remarkably low CMC values, often one to two orders of magnitude lower than their corresponding single-chain counterparts.[5] This high efficiency in micellization is a direct consequence of the cooperative interaction between the two hydrophobic tails, which reduces the free energy required for aggregation. The CMC is a critical parameter in drug formulation, as it determines the minimum concentration of surfactant needed to solubilize poorly water-soluble drugs.

Surface Tension Reduction

This compound surfactants are highly efficient at reducing the surface tension of water and the interfacial tension between two immiscible liquids.[6] This property is crucial for their role as emulsifiers, wetting agents, and foaming agents.[6] The effectiveness of a surfactant in reducing surface tension is quantified by the surface tension at the CMC (γCMC). This compound surfactants typically exhibit significantly lower γCMC values compared to conventional surfactants, indicating their superior ability to adsorb at interfaces.

Aggregation Behavior and Self-Assembly

Above their CMC, this compound surfactants self-assemble into a variety of ordered structures, including spherical micelles, worm-like micelles, vesicles, and lamellar phases.[7] The morphology of these aggregates is governed by the molecular geometry of the surfactant, which can be predicted by the critical packing parameter (P).[8] The ability to form diverse and tunable aggregate structures makes this compound surfactants highly valuable for designing advanced drug delivery systems, such as nanoparticles and liposomes, capable of encapsulating and protecting therapeutic agents.

Krafft Temperature

The Krafft temperature (Tk) is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[9] Below the Krafft temperature, the surfactant exists in a crystalline or hydrated solid form and has limited solubility.[10] For practical applications, it is desirable for a surfactant to have a Krafft temperature below the operating temperature. Many this compound surfactants exhibit low Krafft temperatures, ensuring their solubility and effectiveness at room temperature.[8]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of representative cationic, anionic, and nonionic this compound surfactants, providing a basis for comparison and selection for specific applications.

Table 1: Physicochemical Properties of Cationic this compound Surfactants

SurfactantHydrophobic Chain (m)Spacer (s)CMC (mmol/L)γCMC (mN/m)Reference
12-3-121230.9335.0[6]
12-6-121260.9034.0[6]
14-4-141440.1233.5[11]
16-4-161640.02832.0[11]
16-6-161660.03533.0[11]
2C12GeQS12-0.0830.2[12]
2C18GeQS18-0.00935.8[12]

Table 2: Physicochemical Properties of Anionic this compound Surfactants

SurfactantHydrophobic ChainSpacerCMC (mmol/L)γCMC (mN/m)Reference
C8EO-58-0.5128.5[8]
C12EO-512-0.10730.2[8]
C16EO-516-0.03232.8[8]
SL-3-SL-3--[13]
SL-6-SL-6--[13]
SL-10-SL-10--[13]

Table 3: Physicochemical Properties of Nonionic this compound Surfactants

SurfactantHydrophobic Chain (m)Spacer (s)CMC (mmol/L)γCMC (mN/m)Reference
8-3-8835.2526.83[14]
8-4-8841.4126.31[14]
12-3-121231.5825.45[14]
12-4-121241.9525.82[14]
NGS1--0.77530.04[15]
NGS2--0.85231.15[15]
NGS3--0.88932.07[15]

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound surfactants is essential for their effective utilization. This section provides detailed methodologies for key experimental techniques.

Surface Tensiometry for CMC and γCMC Determination

Principle: Surface tension measurements are used to determine the CMC and the surface tension at the CMC (γCMC). As the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[16]

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

  • Instrumentation: Use a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.[17]

  • Measurement:

    • Calibrate the instrument with deionized water.

    • Measure the surface tension of each surfactant solution, ensuring temperature control.[18]

    • For each concentration, allow the system to reach equilibrium before recording the surface tension value.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the inflection point of the curve, where the slope changes abruptly.[5]

    • The γCMC is the surface tension value at and above the CMC.

Conductivity Measurement for CMC Determination

Principle: For ionic surfactants, the CMC can be determined by measuring the electrical conductivity of the solution. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases due to the formation of micelles, which have a lower mobility than free monomers.[3][4]

Methodology:

  • Solution Preparation: Prepare a range of surfactant solutions in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.[19][20]

  • Measurement:

    • Measure the conductivity of each solution, starting from the lowest concentration.

    • Ensure thorough mixing and temperature equilibration for each measurement.

  • Data Analysis:

    • Plot the specific conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[21]

Fluorescence Spectroscopy for Micelle Characterization

Principle: Fluorescence spectroscopy, using probes like pyrene, is a sensitive technique to determine the CMC and to probe the micropolarity of the micellar core. Pyrene exhibits a change in its fluorescence emission spectrum upon partitioning from a polar aqueous environment to the nonpolar interior of a micelle.[22][23]

Methodology:

  • Probe and Solution Preparation:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of surfactant solutions and add a small, constant amount of the pyrene stock solution to each. The final pyrene concentration should be very low (micromolar range).

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement:

    • Excite the pyrene at a specific wavelength (e.g., 334 nm).

    • Record the emission spectra over a range (e.g., 350-450 nm).

  • Data Analysis:

    • Analyze the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) of the pyrene emission spectrum.

    • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

    • A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core, and the inflection point of this sigmoidal curve corresponds to the CMC.[24]

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Principle: DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[25][26][27]

Methodology:

  • Sample Preparation: Prepare surfactant solutions at concentrations above the CMC. Filter the solutions to remove any dust particles.

  • Instrumentation: Use a dynamic light scattering instrument.

  • Measurement:

    • Place the sample in a cuvette and insert it into the instrument.

    • The instrument's software will measure the time-dependent fluctuations in scattered light intensity and calculate the autocorrelation function.

  • Data Analysis:

    • The software uses the Stokes-Einstein equation to relate the diffusion coefficient of the aggregates to their hydrodynamic radius.

    • The output provides the average particle size and the polydispersity index (PDI), which indicates the width of the size distribution.[26]

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

Principle: TEM provides direct visualization of the morphology of surfactant self-assembled structures, such as micelles and vesicles, at the nanoscale.[28]

Methodology:

  • Sample Preparation (Negative Staining):

    • Place a drop of the surfactant solution (above the CMC) onto a carbon-coated copper grid.

    • After a few minutes, blot off the excess liquid.

    • Add a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to the grid.

    • Blot off the excess stain and allow the grid to dry completely.[29][30]

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at different magnifications to observe the morphology and size of the aggregates.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound surfactants.

experimental_workflow_TEM cluster_prep Sample Preparation cluster_imaging TEM Imaging A Surfactant Solution (Concentration > CMC) B Deposit on Carbon-Coated Grid A->B C Blot Excess Liquid B->C D Apply Negative Stain (e.g., Uranyl Acetate) C->D E Blot Excess Stain D->E F Air Dry E->F G Insert Grid into TEM F->G Transfer to Microscope H Acquire Images at Various Magnifications G->H I Analyze Aggregate Morphology and Size H->I

Caption: Workflow for visualizing this compound surfactant aggregates using Transmission Electron Microscopy (TEM).

self_assembly_process cluster_monomers Below CMC cluster_micelle Above CMC m1 Micelle Micelle m1->Micelle Self-Assembly m2 m2->Micelle Self-Assembly m3 m3->Micelle Self-Assembly m4 m4->Micelle Self-Assembly m5 m5->Micelle Self-Assembly m6 m6->Micelle Self-Assembly m7 m7->Micelle Self-Assembly m8 m8->Micelle Self-Assembly

Caption: Schematic of this compound surfactant self-assembly from monomers to micelles.

structure_property_relationship cluster_components Structural Components cluster_properties Physicochemical Properties Structure Molecular Structure Tails Hydrophobic Tails (Length, Branching) Heads Hydrophilic Heads (Charge, Size) Spacer Spacer (Length, Flexibility, Polarity) CMC Critical Micelle Concentration (CMC) Tails->CMC ST Surface Tension Reduction Tails->ST Krafft Krafft Temperature Tails->Krafft Heads->CMC Heads->Krafft Spacer->CMC Agg Aggregation Behavior (Micelle Shape, Vesicles) Spacer->Agg

Caption: Relationship between the molecular structure of this compound surfactants and their key physicochemical properties.

References

Synthesis and Characterization of Novel Gemini Surfactants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have garnered significant attention in various scientific and industrial fields, including drug delivery, gene therapy, and material science.[1][2][3] Their superior physicochemical properties, such as high surface activity and low critical micelle concentration (CMC) compared to conventional single-chain surfactants, make them highly effective in applications requiring self-assembly and interfacial activity.[4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound surfactants, offering detailed experimental protocols and comparative data to aid researchers in their design and application.

General Structure of this compound Surfactants

The fundamental architecture of a this compound surfactant consists of four key components: two hydrophobic tails, two hydrophilic head groups, and a spacer group that connects the head groups. The properties of this compound surfactants can be finely tuned by modifying each of these components.[5]

Gemini_Structure cluster_hydrophobic Hydrophobic Tails cluster_hydrophilic Hydrophilic Head Groups cluster_spacer Spacer Group Tail1 Hydrophobic Tail 1 (e.g., Alkyl Chain) Head1 Hydrophilic Head 1 Tail1->Head1 Tail2 Hydrophobic Tail 2 (e.g., Alkyl Chain) Head2 Hydrophilic Head 2 Tail2->Head2 Spacer Spacer Head1:e->Spacer:w Spacer:e->Head2:w

Caption: General molecular structure of a this compound surfactant.

Synthesis of this compound Surfactants

The synthesis of this compound surfactants typically involves the reaction of two molecules of a monomeric surfactant precursor with a bifunctional reagent that acts as the spacer. The choice of reactants and reaction conditions determines the final structure and properties of the this compound surfactant.

Synthesis of Cationic this compound Surfactants

Cationic this compound surfactants, often based on quaternary ammonium salts, are widely studied for their antimicrobial properties and their ability to interact with negatively charged molecules like DNA.[5][7] A common synthetic route involves the quaternization of a long-chain tertiary amine with a dihaloalkane.[8][9]

Cationic_Synthesis Reactant1 2x Long-chain Tertiary Amine Reaction Reaction (Reflux, Stirring) Reactant1->Reaction Reactant2 Dihaloalkane (Spacer Precursor) Reactant2->Reaction Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Cationic this compound Surfactant Purification->Product

Caption: Synthetic pathway for a cationic this compound surfactant.

Experimental Protocol: Synthesis of a Diquaternary Ammonium Bromide this compound Surfactant

This protocol describes a general procedure for the synthesis of a symmetric cationic this compound surfactant with a polymethylene spacer.

  • Reactant Preparation: Dissolve two molar equivalents of a long-chain N,N-dimethylalkylamine and one molar equivalent of an α,ω-dibromoalkane (e.g., 1,6-dibromohexane) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.[8][9]

  • Reaction: The reaction mixture is refluxed with constant stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is often a solid or a viscous oil.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetone.[8] The purified product is then dried under vacuum to remove any residual solvent.

  • Characterization: The structure and purity of the synthesized this compound surfactant are confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[10]

Synthesis of Anionic this compound Surfactants

Anionic this compound surfactants, containing head groups such as carboxylates, sulfates, or sulfonates, are valued for their detergency and emulsifying properties.[11][12] Their synthesis often involves multiple steps to introduce the anionic functional group.[11][13]

Experimental Protocol: Synthesis of a Dicarboxylate Anionic this compound Surfactant

This protocol outlines a multi-step synthesis of an anionic this compound surfactant with carboxylate head groups.[11]

  • Intermediate Synthesis: A long-chain alkyl halide is reacted with a difunctional amine (e.g., ethylenediamine) to form a diamine intermediate.

  • Acylation: The diamine intermediate is then acylated using a cyclic anhydride (e.g., maleic anhydride) to introduce the carboxylate functionalities. This reaction is typically carried out in an aprotic solvent at a controlled temperature.[11]

  • Purification: The resulting anionic this compound surfactant is purified by precipitation and washing with appropriate solvents to remove unreacted starting materials and byproducts.

  • Characterization: The final product is characterized by FTIR and NMR spectroscopy to confirm its chemical structure.[14]

Synthesis of Amino Acid-Based this compound Surfactants

This compound surfactants derived from amino acids are gaining interest due to their biocompatibility and biodegradability, making them suitable for pharmaceutical and biomedical applications.[3][15][16] The synthesis involves coupling fatty acids to the amino groups of a molecule containing two amino acid residues.[17]

Experimental Protocol: Synthesis of a Lysine-Based this compound Surfactant

This protocol describes the synthesis of a cationic this compound surfactant using lysine as the hydrophilic head group.

  • N-acylation: The α- and ε-amino groups of L-lysine are acylated with a long-chain fatty acid chloride (e.g., lauroyl chloride) in the presence of a base to neutralize the HCl formed during the reaction. The reaction is typically performed in a biphasic system of water and an organic solvent.

  • Purification: The product is isolated by acidification, leading to its precipitation. The precipitate is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

  • Characterization: The structure of the amino acid-based this compound surfactant is confirmed by spectroscopic methods.[17]

Characterization of this compound Surfactants

A thorough characterization of the synthesized this compound surfactants is crucial to understand their physicochemical properties and their potential applications.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Analysis cluster_physicochemical Physicochemical Properties cluster_aggregation Aggregation Behavior Synthesis Synthesized this compound Surfactant FTIR FTIR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Tensiometry Tensiometry (CMC, γ_CMC) Synthesis->Tensiometry Conductometry Conductometry (CMC) Synthesis->Conductometry DLS Dynamic Light Scattering (Micelle Size) Tensiometry->DLS Conductometry->DLS TEM Transmission Electron Microscopy (Morphology) DLS->TEM

Caption: Experimental workflow for this compound surfactant characterization.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which they begin to self-assemble into micelles.

Experimental Protocol: Tensiometry

Surface tension measurements are a common method to determine the CMC.

  • Solution Preparation: A series of aqueous solutions of the this compound surfactant with varying concentrations are prepared.

  • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.[18]

  • Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration.[18] The surface tension at the CMC (γ_CMC) is also an important parameter indicating the effectiveness of the surfactant in reducing surface tension.

Experimental Protocol: Conductometry

For ionic this compound surfactants, the CMC can be determined by measuring the electrical conductivity of their solutions.[19][20][21]

  • Solution Preparation: A range of surfactant solutions of different concentrations are prepared in deionized water.

  • Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.[21]

  • Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[19][21]

Analysis of Micellar Properties

Once micelles are formed, their size, shape, and stability are important characteristics.

Experimental Protocol: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution, such as micelles.[22][23][24]

  • Sample Preparation: A solution of the this compound surfactant at a concentration above its CMC is prepared and filtered through a microporous filter (e.g., 0.22 µm) to remove any dust particles.

  • Measurement: The sample is placed in a cuvette in the DLS instrument, and the intensity of scattered light from the micelles undergoing Brownian motion is measured over time.[22]

  • Data Analysis: The instrument's software analyzes the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the size distribution of the micelles.

Experimental Protocol: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of surfactant aggregates.[25][26][27]

  • Sample Preparation: A drop of the surfactant solution (above the CMC) is placed on a TEM grid (e.g., a carbon-coated copper grid). The excess liquid is blotted off with filter paper.

  • Staining (optional): For negative staining, a drop of a heavy atom salt solution (e.g., uranyl acetate or phosphotungstic acid) is added to the grid to enhance contrast. The excess staining solution is then removed.

  • Imaging: The grid is allowed to dry completely before being inserted into the TEM for imaging. The electron beam passes through the sample, and the transmitted electrons are used to form an image, revealing the size and shape of the micelles or other aggregates.[27]

Quantitative Data of Novel this compound Surfactants

The following table summarizes the physicochemical properties of various this compound surfactants reported in the literature, providing a basis for comparison and selection for specific applications.

Surfactant TypeHydrophobic ChainSpacerHead GroupCMC (mol/L)γ_CMC (mN/m)Reference
CationicC12-(CH₂)₂-Quaternary Ammonium1.5 x 10⁻³38.5[28]
CationicC14-(CH₂)₅-Quaternary Ammonium9.8 x 10⁻⁵36.2[19]
CationicC16-(CH₂)₆-Quaternary Ammonium1.2 x 10⁻⁵34.8[2]
AnionicC9-Ph--(CH₂)₂-Sulfonate1.1 x 10⁻⁴35.1[4]
AnionicC12-(CH₂)₄-Carboxylate5.2 x 10⁻⁴39.2[29]
Anionic Non-ionicC8EO₅-CH₂CH(OH)CH₂-Sulfonate5.1 x 10⁻⁴28.9[14]
Anionic Non-ionicC12EO₅-CH₂CH(OH)CH₂-Sulfonate1.07 x 10⁻⁴30.2[14]
Anionic Non-ionicC16EO₅-CH₂CH(OH)CH₂-Sulfonate3.2 x 10⁻⁵32.1[14]
Amino Acid-basedC12CystineCarboxylate/Ammonium2.5 x 10⁻⁴37.8[30]

This guide provides a foundational understanding of the synthesis and characterization of novel this compound surfactants. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling the rational design and application of these versatile molecules.

References

Self-Assembly of Cationic Gemini Surfactants in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic Gemini surfactants, characterized by their unique structure of two hydrophobic tails and two hydrophilic head groups linked by a spacer, exhibit fascinating and versatile self-assembly behavior in aqueous solutions.[1] This technical guide provides an in-depth exploration of the principles governing their aggregation into various structures, such as micelles and vesicles, and the experimental methodologies used for their characterization. This unique self-assembly behavior makes them promising candidates for a range of applications, including as emulsifiers, dispersing agents, and in drug delivery systems.[1][2]

Core Principles of Self-Assembly

The self-assembly of cationic this compound surfactants is a spontaneous process driven by a delicate balance of intermolecular forces. The hydrophobic tails of the surfactant molecules avoid contact with water, leading to their aggregation, while the hydrophilic head groups remain exposed to the aqueous environment. This process is influenced by several factors, including the surfactant's molecular architecture and the surrounding solution conditions.

A key characteristic of these surfactants is their critical micelle concentration (CMC), which is the concentration at which the surfactant monomers begin to form aggregates.[3] this compound surfactants typically exhibit significantly lower CMC values compared to their single-chain counterparts, indicating a greater efficiency in forming micelles.[1][4]

The structure of the aggregates can range from simple spherical micelles to more complex structures like wormlike micelles, vesicles, and even gel-like phases.[5][6] The transition between these structures is influenced by factors such as surfactant concentration, temperature, and the presence of salts or other additives.[7][8]

Factors Influencing Self-Assembly

The self-assembly behavior of cationic this compound surfactants can be finely tuned by modifying their molecular structure and the properties of the aqueous solution.

Molecular Structure
  • Hydrophobic Chain Length: An increase in the length of the hydrophobic alkyl chains generally leads to a decrease in the CMC, promoting the formation of larger aggregates.[2][3]

  • Spacer Group: The length and flexibility of the spacer group connecting the two hydrophilic head groups play a crucial role.[9][10] Shorter, more rigid spacers can lead to the formation of smaller, more constrained aggregates, while longer, more flexible spacers can allow for the formation of larger, more complex structures like vesicles.[11][12] The introduction of functional groups, such as hydroxyl groups, into the spacer can also influence the stability and morphology of the aggregates.[5]

  • Head Group: The nature of the cationic head group can affect the electrostatic interactions between surfactant molecules and with counterions, thereby influencing the packing of the molecules within the aggregates.[13]

Solution Conditions
  • Counterions: The type and concentration of counterions in the solution significantly impact the self-assembly process.[14][15] Counterions can screen the electrostatic repulsion between the cationic head groups, promoting closer packing and leading to a decrease in the CMC and changes in aggregate morphology.[16] The effect of counterions often follows the Hofmeister series.[14][15]

  • Additives: The addition of inorganic or organic salts can induce transitions in the aggregate morphology, such as from micelles to vesicles.[8] The presence of other molecules, like chelating agents, can also lead to the formation of complex, multi-molecular assemblies.[17]

  • pH: For certain this compound surfactants, particularly those with pH-sensitive groups, changes in the solution pH can trigger transitions between different aggregate structures, such as a vesicle-to-micelle transition.[18]

Data on Self-Assembly Parameters

The following tables summarize key quantitative data on the self-assembly of various cationic this compound surfactants, providing a comparative overview for researchers.

Table 1: Critical Micelle Concentration (CMC) of Cationic this compound Surfactants

Surfactant SeriesSpacer Length (s)Alkyl Chain Length (m)CounterionCMC (mM)Reference
m-s-m412Br⁻Varies with s[4]
m-s-m512Br⁻Varies with s[4]
m-s-m612Br⁻Varies with s[4]
14-s-14414Br⁻Varies with s[10]
14-s-14614Br⁻Varies with s[10]
14-s-14814Br⁻Varies with s[10]
14-s-141014Br⁻Varies with s[10]
14-2-14214VariousVaries with counterion[14][15]
TBCn-6Br⁻Varies with n[3]
TBCn-12Br⁻Varies with n[3]
TBCn-18Br⁻Varies with n[3]

Table 2: Aggregation Number (Nagg) of Cationic this compound Surfactant Micelles

Surfactant SeriesSpacer Length (s)Alkyl Chain Length (m)Concentration (c/cmc)NaggReference
a(s)Medium-4Varies moderately[11][12]
a(s)Medium-8Varies moderately[11][12]
a(s)Medium-12Varies moderately[11][12]
e(s)2-7-Varies12-25[11]
e(s)8-VariesIncreases with concentration[11][12]

Experimental Protocols

The characterization of the self-assembly behavior of cationic this compound surfactants relies on a suite of experimental techniques. Detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

Technique: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of inflection in the curve, where the surface tension becomes relatively constant with increasing concentration.[19]

Technique: Conductivity Measurement

  • Preparation of Solutions: Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

  • Measurement: Measure the electrical conductivity of each solution using a conductivity meter.

  • Data Analysis: Plot the conductivity as a function of the surfactant concentration. The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.[3]

Characterization of Aggregate Size and Morphology

Technique: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a dilute aqueous solution of the this compound surfactant above its CMC. Filter the solution to remove any dust particles.

  • Measurement: Place the sample in the DLS instrument and measure the fluctuations in the intensity of scattered light over time.

  • Data Analysis: The instrument's software analyzes the correlation function of the scattered light intensity to determine the diffusion coefficient of the aggregates. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the aggregates.[11]

Technique: Transmission Electron Microscopy (TEM)

  • Sample Preparation (Cryo-TEM): A small drop of the surfactant solution is applied to a TEM grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water and trap the aggregates in their native state.

  • Imaging: The vitrified sample is transferred to a cryo-electron microscope and imaged at low temperatures.

  • Analysis: The resulting images provide direct visualization of the morphology of the self-assembled structures, such as micelles or vesicles.[6][7]

Visualizing Self-Assembly Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the self-assembly of cationic this compound surfactants.

G Molecular Structure of a Cationic this compound Surfactant cluster_surfactant Cationic this compound Surfactant Hydrophobic Tails Hydrophobic Tails Hydrophilic Head Groups Hydrophilic Head Groups Hydrophobic Tails->Hydrophilic Head Groups Hydrophilic Head Groups->Hydrophobic Tails Spacer Spacer Hydrophilic Head Groups->Spacer Spacer->Hydrophilic Head Groups

Caption: Generalized structure of a cationic this compound surfactant.

G Self-Assembly into Micelles and Vesicles Surfactant Monomers Surfactant Monomers Spherical Micelles Spherical Micelles Surfactant Monomers->Spherical Micelles > CMC Wormlike Micelles Wormlike Micelles Spherical Micelles->Wormlike Micelles Increasing Concentration Vesicles Vesicles Wormlike Micelles->Vesicles Further Aggregation G Experimental Workflow for Characterization cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Data Output Aqueous Solution Preparation Aqueous Solution Preparation Surface Tensiometry Surface Tensiometry Aqueous Solution Preparation->Surface Tensiometry Conductivity Measurement Conductivity Measurement Aqueous Solution Preparation->Conductivity Measurement Dynamic Light Scattering Dynamic Light Scattering Aqueous Solution Preparation->Dynamic Light Scattering Transmission Electron Microscopy Transmission Electron Microscopy Aqueous Solution Preparation->Transmission Electron Microscopy CMC Determination CMC Determination Surface Tensiometry->CMC Determination Conductivity Measurement->CMC Determination Aggregate Size Aggregate Size Dynamic Light Scattering->Aggregate Size Aggregate Morphology Aggregate Morphology Transmission Electron Microscopy->Aggregate Morphology

References

Aggregation Properties of Gemini Surfactants vs. Conventional Surfactants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemini surfactants, characterized by their unique dimeric structure, represent a significant advancement over conventional monomeric surfactants, offering superior physicochemical properties crucial for various applications, including drug delivery and formulation. This technical guide provides an in-depth comparison of the aggregation properties of this compound and conventional surfactants. It covers fundamental principles, quantitative differences in key parameters like the critical micelle concentration (CMC), and the thermodynamics of micellization. Detailed experimental protocols for characterizing these properties are provided, alongside visual diagrams to elucidate molecular structures and experimental workflows.

Introduction: A Structural Paradigm Shift

Conventional surfactants are amphiphilic molecules consisting of a single hydrophilic (polar) head group and a single hydrophobic (non-polar) tail.[1] In aqueous solutions, above a specific concentration, these monomers self-assemble into aggregates called micelles to minimize the unfavorable contact between the hydrophobic tails and water.

This compound surfactants, by contrast, are composed of two conventional surfactant monomers chemically linked by a spacer group at or near their head groups.[2][3] This structure can be generally represented as two hydrophobic tails and two hydrophilic head groups connected by a spacer.[1][4] This dimeric arrangement leads to profoundly different and often superior aggregation behaviors compared to their single-chain counterparts.[1][4][5]

Core Aggregation Properties: A Quantitative Comparison

The primary distinction in the solution behavior of this compound and conventional surfactants lies in their aggregation properties. This compound surfactants are significantly more efficient in forming micelles and adsorbing at interfaces.

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactants above which micelles spontaneously form.[6] It is a critical parameter indicating the efficiency of a surfactant; a lower CMC signifies higher efficiency. This compound surfactants exhibit remarkably low CMC values, often one to two orders of magnitude lower than their corresponding conventional counterparts with the same alkyl chain length.[1][2] This enhanced efficiency is attributed to the covalent linkage of the two monomer units, which pre-organizes them for aggregation, and the increased overall hydrophobicity of the molecule.

Table 1: Comparison of Critical Micelle Concentration (CMC) Values

Surfactant TypeSurfactant NameStructureTemperature (°C)CMC (mmol/L)Reference
Conventional Sodium Dodecyl Sulfate (SDS)C₁₂H₂₅SO₄⁻Na⁺258.2[7]
Cetyltrimethylammonium Bromide (CTAB)C₁₆H₃₃N(CH₃)₃⁺Br⁻250.92[8]
This compound Hexanediyl-1,6-bis(dodecyldimethylammonium bromide)[C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₆-N⁺(CH₃)₂C₁₂H₂₅]·2Br⁻250.09[9]
Butanediyl-1,4-bis(dodecyldimethylammonium bromide)[C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₄-N⁺(CH₃)₂C₁₂H₂₅]·2Br⁻250.45[10]
Hexanediyl-1,6-bis(dimethylcetylammonium bromide) (16-6-16)[C₁₆H₃₃(CH₃)₂N⁺-(CH₂)₆-N⁺(CH₃)₂C₁₆H₃₃]·2Br⁻250.015[8]
Surface Tension Reduction Efficiency (pC₂₀)

The pC₂₀ value is the negative logarithm of the surfactant concentration required to reduce the surface tension of water by 20 mN/m. It measures the efficiency of a surfactant in adsorbing at the air-water interface. Higher pC₂₀ values indicate greater efficiency. This compound surfactants are ten to a thousand times more surface active than conventional surfactants, demonstrating superior efficiency in lowering surface tension.[1]

Table 2: Comparison of Surface Activity Parameters

SurfactantCMC (mmol/L)Surface Tension at CMC (γ_cmc, mN/m)pC₂₀Reference
Conventional
Sodium Dodecyl Sulfate (SDS)8.239.03.2[7]
Sodium Dodecyl Sulfonate (AS)9.838.03.1[7]
This compound (Anionic)
This compound A (Nonylphenol-based, C₂ spacer)0.05126.84.8[7]
This compound D (Nonylphenol-based, C₆ spacer)0.02428.55.2[7]
Thermodynamics of Micellization

The process of micellization is spontaneous and can be described by thermodynamic parameters such as the Gibbs free energy (ΔG°_mic), enthalpy (ΔH°_mic), and entropy (ΔS°_mic) of micellization. For both this compound and conventional surfactants, micellization is typically an entropy-driven process.[11] The negative ΔG°_mic indicates spontaneity, driven by the positive entropy change that results from the release of structured water molecules from around the hydrophobic tails (the "hydrophobic effect"). The micellization processes of certain this compound surfactants have been shown to be spontaneous and entropy-driven.[4][11]

Aggregation Number (N_agg)

The aggregation number is the average number of surfactant molecules in a single micelle.[3] This parameter influences the size and shape of the micelle. The aggregation number for this compound surfactants can be influenced by factors such as the length and flexibility of the spacer group.[7][12] For instance, this compound surfactants with long, flexible spacers tend to form well-packed micelles with large aggregation numbers.[7]

Table 3: Comparison of Micelle Aggregation Numbers (N_agg)

Surfactant TypeSurfactant SystemMethodN_aggReference
Conventional Sodium Dodecyl Sulfate (SDS)Time-Resolved Fluorescence Quenching60-77[13]
Dodecyltrimethylammonium Bromide (DTAB)Time-Resolved Fluorescence Quenching30-49[13]
Triton X-100Dynamic Light Scattering114[14]
This compound Anionic this compound (Nonylphenol-based, C₂ spacer)Fluorescence Quenching~40[15]
Cationic this compound (12-s-12 series)Time-Resolved Fluorescence QuenchingVaries with spacer length (s)[12]

Experimental Protocols

Accurate characterization of aggregation properties is essential. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Method 1: Surface Tensiometry This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[16]

  • Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases because monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension plateaus. The CMC is the concentration at the inflection point of the surface tension vs. log(concentration) plot.[16][17]

  • Apparatus: A surface tensiometer (using Wilhelmy plate or du Noüy ring method).[18]

  • Procedure:

    • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions with concentrations spanning the expected CMC.[16]

    • Measurement: For each concentration, measure the surface tension using the tensiometer. Ensure the plate or ring is thoroughly cleaned between measurements. Allow the solution to equilibrate before taking a reading.[19][20]

    • Data Analysis: Plot surface tension (γ) versus the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The concentration at the intersection of the extrapolated lines is the CMC.[16]

G A Prepare Surfactant Stock Solution B Create Series of Dilutions A->B C Measure Surface Tension (γ) for each concentration B->C D Plot γ vs. log(Concentration) C->D E Identify Inflection Point D->E F Determine CMC E->F

Method 2: Conductivity Measurement This method is suitable for ionic surfactants.

  • Principle: In a dilute solution below the CMC, ionic surfactant monomers act as charge carriers, and conductivity increases linearly with concentration. Upon micelle formation, the mobility of the surfactant ions decreases because the large, charged micelles are less mobile than free monomers, and they bind a fraction of the counterions. This leads to a change in the slope of the conductivity vs. concentration plot. The breakpoint corresponds to the CMC.[16]

  • Apparatus: A conductivity meter.

  • Procedure:

    • Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Measurement: Measure the specific conductance of each solution using the conductivity meter.

    • Data Analysis: Plot specific conductance versus surfactant concentration. The plot will exhibit two linear portions with different slopes. The concentration at their intersection is the CMC.

Determination of Micelle Aggregation Number (N_agg)

Method: Steady-State Fluorescence Quenching This is a powerful technique for determining the aggregation number of micelles in dilute solutions.[21]

  • Principle: The method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher (e.g., cetylpyridinium chloride) that also resides in the micelles.[22] The fluorescence of the probe is "quenched" when a quencher molecule occupies the same micelle. By modeling the quenching statistics (assuming a Poisson distribution of quenchers among the micelles), the concentration of micelles can be determined. The aggregation number is then calculated by dividing the concentration of aggregated surfactant by the micelle concentration.[21]

  • Apparatus: A fluorescence spectrophotometer.

  • Procedure:

    • Solution Preparation: Prepare a series of surfactant solutions at a concentration well above the CMC. Add a fixed, low concentration of the fluorescent probe (e.g., pyrene) to each. Then, create sub-series for each by adding varying concentrations of the quencher.

    • Measurement: Measure the steady-state fluorescence intensity (I) of the probe for each sample. Also measure the intensity in the absence of the quencher (I₀).

    • Data Analysis: Plot ln(I₀/I) versus the quencher concentration. According to the model: ln(I₀/I) = [Quencher]_micelle / [Micelle]. From the slope of this plot, the micelle concentration ([Micelle]) can be determined. N_agg is then calculated as: N_agg = ([Surfactant]_total - CMC) / [Micelle].

Determination of Micelle Size (Hydrodynamic Diameter)

Method: Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to measure the size of particles and molecules in suspension, such as micelles.[14]

  • Principle: DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles.[23] Smaller particles diffuse faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. By analyzing these fluctuations, the translational diffusion coefficient (D) is calculated. The hydrodynamic diameter (dн) is then determined using the Stokes-Einstein equation.[23][24]

  • Apparatus: A Dynamic Light Scattering (DLS) instrument.[23]

  • Procedure:

    • Sample Preparation: Prepare a surfactant solution at a concentration above the CMC. Filter the solution using a sub-micron filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust.[23]

    • Instrument Setup: Turn on the instrument and allow the laser to stabilize. Input the solvent viscosity and refractive index for the experimental temperature into the software.[23]

    • Measurement: Place the cuvette in the instrument and allow it to thermally equilibrate. Perform the measurement to obtain the correlation function.

    • Data Analysis: The instrument software analyzes the correlation function to calculate the size distribution, providing the mean hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[23]

G A Brownian Motion of Micelles B Time-dependent Fluctuations in Scattered Light A->B causes C Autocorrelation Function B->C yields D Diffusion Coefficient (D) C->D calculates F Hydrodynamic Diameter (dH) D->F E Stokes-Einstein Equation E->F used to calculate

Implications for Drug Development

The unique properties of this compound surfactants make them highly attractive for pharmaceutical applications.[2]

  • Enhanced Solubilization: Their low CMC and distinct micellar structures allow for superior solubilization of poorly water-soluble drugs, potentially improving bioavailability.

  • Drug Delivery Vehicles: Cationic this compound surfactants can self-assemble with anionic drugs or form complexes with DNA and RNA, making them efficient carriers for drug and gene delivery.[25][26][27]

  • Adjuvants in Formulations: They can be used as additives in liposomal formulations to improve stability and performance.[26][27] Their high efficiency means lower concentrations are needed, which can reduce potential toxicity and skin irritation.[1]

Conclusion

This compound surfactants exhibit fundamentally different and superior aggregation properties compared to their conventional monomeric analogs. Their remarkably lower critical micelle concentrations and higher surface activity stem directly from their unique dimeric structure. These enhanced efficiencies make them powerful tools in formulation science, particularly in the realm of drug delivery, where they can act as potent solubilizing agents and versatile nanocarriers. The experimental protocols detailed herein provide a robust framework for researchers to characterize and harness the potential of these advanced amphiphiles.

References

The Spacer's Influence: A Technical Guide to Gemini Surfactant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have garnered significant attention across various scientific disciplines. Their superior physicochemical properties compared to conventional monomeric surfactants, such as lower critical micelle concentration (CMC) and higher surface activity, make them promising candidates for advanced applications, including drug delivery and gene therapy. The length of the spacer group is a critical determinant of these properties, allowing for fine-tuning of their behavior in aqueous solutions. This technical guide provides an in-depth analysis of the influence of spacer length on the key properties of this compound surfactants, supported by quantitative data, detailed experimental protocols, and visualizations of relevant mechanisms.

Core Concepts: The Role of the Spacer

The spacer in a this compound surfactant is not merely a passive linker; it actively participates in the self-assembly process and influences the overall molecular geometry. Its length, flexibility, and chemical nature dictate the distance and interaction between the two head groups, which in turn affects the packing of the hydrophobic tails and the curvature of the resulting micelles. Understanding this relationship is paramount for designing this compound surfactants with tailored properties for specific applications.

Quantitative Analysis of Spacer Length Effects

The following tables summarize the impact of varying spacer length (s, number of methylene units) on the critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), Krafft temperature (T_K), and aggregation number (N_agg) for a series of symmetrical N,N'-bis(dimethylalkyl)-α,ω-alkanediammonium dibromide (m-s-m) this compound surfactants.

Table 1: Influence of Spacer Length on Critical Micelle Concentration (CMC) of C12-s-C12 this compound Surfactants

Spacer Length (s)CMC (mmol/L)Reference
20.93[1]
31.10[2]
41.25[1]
51.15[3]
60.98[4]
80.65[5]
100.45[4]
120.32[1]

Generally, for short spacers (s < 6), the CMC initially increases with spacer length due to steric hindrance and electrostatic repulsion between the head groups. For longer, more flexible spacers (s > 6), the spacer itself contributes to the hydrophobicity of the molecule, leading to a decrease in CMC as the surfactant becomes less soluble.[1][4]

Table 2: Influence of Spacer Length on Surface Tension (γ_CMC) of C14-s-C14 this compound Surfactants

Spacer Length (s)γ_CMC (mN/m)Reference
435.2[6]
636.5[6]
837.8[6]
1038.5[6]

An increase in spacer length generally leads to a slight increase in the surface tension at the CMC. This is attributed to the less efficient packing of the surfactant molecules at the air-water interface as the spacer becomes longer and more flexible.[7]

Table 3: Influence of Spacer Length on Krafft Temperature (T_K) of 12-s-14 this compound Surfactants

Spacer Length (s)Krafft Temperature (°C)Reference
2< 0[4]
615[4]
1028[4]

The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, generally increases with increasing spacer length.[8][9] This is due to the increased hydrophobicity and stronger van der Waals interactions between the longer spacer chains, which favors the crystalline state.[4]

Table 4: Influence of Spacer Length on Aggregation Number (N_agg) of a(s) Diamide this compound Surfactants

Spacer Length (s)Aggregation Number (N_agg)Reference
1~38[10]
2~30[10]
4~22[10]
6~18[10]
8~15[10]

The aggregation number, which represents the number of surfactant molecules in a micelle, tends to decrease as the spacer length increases for certain series of this compound surfactants.[10] This is because longer spacers create more space between the head groups, leading to a decrease in the curvature of the micelle and favoring the formation of smaller aggregates.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound surfactant properties. The following sections outline the key experimental protocols.

Synthesis of m-s-m Type this compound Surfactants

This protocol describes a common method for synthesizing symmetrical this compound surfactants with varying spacer lengths.[11][12][13][14]

Materials:

  • N,N-dimethyldodecylamine (for C12 series)

  • α,ω-dibromoalkane (e.g., 1,4-dibromobutane for s=4)

  • Acetonitrile (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethyldodecylamine (2 molar equivalents) in acetonitrile.

  • Add the α,ω-dibromoalkane (1 molar equivalent) to the solution.

  • Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the cooled solution to precipitate the this compound surfactant product.

  • Filter the precipitate and wash it several times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tension Method (Du Noüy Ring Method) [15][16][17][18][19]

This method is based on measuring the force required to detach a platinum-iridium ring from the surface of a surfactant solution.

Apparatus:

  • Tensiometer with a Du Noüy ring attachment

  • Glass vessel

  • Magnetic stirrer

Procedure:

  • Prepare a series of surfactant solutions of known concentrations in deionized water.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place a surfactant solution in the glass vessel on the tensiometer's sample stage.

  • Carefully lower the Du Noüy ring until it is submerged in the solution.

  • Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface.

  • The tensiometer will record the force as a function of the ring's position. The maximum force before the liquid film breaks is used to calculate the surface tension.

  • Repeat the measurement for each concentration.

  • Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

  • The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

2. Conductivity Method [3]

This method is suitable for ionic this compound surfactants and relies on the change in conductivity of the solution as micelles are formed.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of the this compound surfactant.

  • Place a known volume of deionized water in a thermostated vessel.

  • Measure the initial conductivity of the water.

  • Make successive additions of the stock surfactant solution to the water, allowing the solution to equilibrate and measuring the conductivity after each addition.

  • Plot the specific conductivity versus the surfactant concentration.

  • The plot will show two linear regions with different slopes. The CMC is the concentration at which the break in the slope occurs.

Determination of Krafft Temperature (T_K)[8][9][20][21][22]

The Krafft temperature is determined by observing the temperature at which a cloudy surfactant solution becomes clear upon heating.

Procedure:

  • Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.

  • Cool the solution until the surfactant precipitates, making the solution turbid.

  • Slowly heat the solution in a thermostated water bath while stirring.

  • The Krafft temperature is the temperature at which the solution becomes clear. This can be determined visually or by monitoring the transmittance of light through the solution.

Determination of Micelle Size and Aggregation Number

1. Dynamic Light Scattering (DLS) for Micelle Size [20][21][22][23]

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of micelles in solution to determine their hydrodynamic diameter.

Apparatus:

  • Dynamic Light Scattering instrument with a laser source and detector.

Procedure:

  • Prepare a surfactant solution at a concentration above the CMC.

  • Filter the solution through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust particles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's software instructions. The software will analyze the correlation function of the scattered light intensity to calculate the diffusion coefficient, from which the hydrodynamic diameter of the micelles is determined using the Stokes-Einstein equation.

2. Fluorescence Quenching for Aggregation Number [10]

This technique uses a fluorescent probe and a quencher to determine the average number of surfactant molecules per micelle.

Materials:

  • Fluorometer

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., cetylpyridinium chloride)

Procedure:

  • Prepare a series of surfactant solutions above the CMC containing a constant low concentration of the fluorescent probe.

  • Prepare a similar series of solutions that also contain a known concentration of the quencher.

  • Measure the fluorescence intensity and lifetime of the probe in the absence and presence of the quencher.

  • The quenching data is analyzed using appropriate models (e.g., Poisson statistics) to calculate the micelle aggregation number.

Visualization of Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows discussed in this guide.

G cluster_spacer Spacer Length (s) cluster_properties Surfactant Properties Short Spacer Short Spacer CMC CMC Short Spacer->CMC Increases (initially) gamma_CMC gamma_CMC Short Spacer->gamma_CMC Lower Krafft_Temp Krafft_Temp Short Spacer->Krafft_Temp Lower N_agg N_agg Short Spacer->N_agg Higher Long Spacer Long Spacer Long Spacer->CMC Decreases Long Spacer->gamma_CMC Higher Long Spacer->Krafft_Temp Higher Long Spacer->N_agg Lower

Caption: Influence of Spacer Length on this compound Surfactant Properties.

G Start Start Prepare Surfactant Solutions Prepare Surfactant Solutions Start->Prepare Surfactant Solutions Measure Surface Tension Measure Surface Tension Prepare Surfactant Solutions->Measure Surface Tension Calibrate Tensiometer Calibrate Tensiometer Calibrate Tensiometer->Measure Surface Tension Plot gamma vs. log C Plot gamma vs. log C Measure Surface Tension->Plot gamma vs. log C Determine CMC Determine CMC Plot gamma vs. log C->Determine CMC

Caption: Workflow for CMC Determination by Tensiometry.

Application in Drug and Gene Delivery

The ability of cationic this compound surfactants to condense nucleic acids and interact with cell membranes makes them promising non-viral vectors for gene therapy.[5][24][25][26][27] The spacer length plays a crucial role in this process.

  • Short Spacers: this compound surfactants with short spacers tend to have a higher charge density due to the proximity of the two cationic head groups. This can lead to stronger electrostatic interactions with the negatively charged phosphate backbone of DNA, resulting in more compact DNA-surfactant complexes (lipoplexes). However, the rigidity of these short spacers may limit the flexibility of the complex.

  • Long Spacers: Longer, more flexible spacers can allow for more adaptable packing of the surfactant molecules around the DNA. This can lead to the formation of more stable and organized lipoplexes. The increased hydrophobicity of the longer spacer can also enhance the interaction of the lipoplex with the cell membrane, facilitating cellular uptake.[5][27]

The interaction with cell membranes is also spacer-length dependent. This compound surfactants can disrupt the lipid bilayer, and the extent of this disruption is influenced by the spacer's ability to insert into the hydrophobic core of the membrane.[28][29] This membrane-destabilizing property can be advantageous for the endosomal escape of the delivered genetic material into the cytoplasm.

G Cationic this compound Surfactant Cationic this compound Surfactant Lipoplex Formation Lipoplex Formation Cationic this compound Surfactant->Lipoplex Formation DNA DNA DNA->Lipoplex Formation Cell Membrane Cell Membrane Lipoplex Formation->Cell Membrane Adsorption Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Gene Expression Gene Expression Endosomal Escape->Gene Expression Release of DNA

References

A Technical Guide to Biodegradable Gemini Surfactants: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of surfactant chemistry, a class of molecules known as Gemini surfactants has garnered significant attention for its exceptional surface activity and versatile applications. This guide delves into a specialized niche within this category: this compound surfactants engineered with biodegradable moieties. The incorporation of cleavable linkages, such as ester or amide bonds, into their molecular architecture addresses the critical need for environmentally benign surfactants, particularly in sensitive applications like drug delivery and personal care. This document provides an in-depth exploration of their synthesis, physicochemical properties, and biodegradability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Concepts: The Structure and Promise of Biodegradable this compound Surfactants

This compound surfactants, structurally defined by two hydrophilic head groups and two hydrophobic tails linked by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts.[1][2] These advantages include a significantly lower critical micelle concentration (CMC), greater efficiency in reducing surface tension, and enhanced solubilization capabilities.[3][4] The introduction of biodegradable moieties, typically ester or amide groups, within the spacer or the hydrophobic tails, imparts a "soft" character to these molecules, allowing them to break down into smaller, less harmful components through hydrolysis or enzymatic action.[5][6] This inherent biodegradability mitigates their environmental persistence and potential toxicity, making them highly attractive for pharmaceutical and biomedical applications.[7][8]

Ester-containing this compound surfactants, in particular, have been a focal point of research due to the relative ease of hydrolysis of the ester bond.[9][10] The position of this cleavable bond within the surfactant's structure—whether in the spacer or the tails—profoundly influences its degradation profile and surface-active properties.[11] Studies have shown that locating the ester group in the spacer can be more favorable for biodegradation compared to placement within the hydrophobic tails.[11] Amide-linked this compound surfactants also offer a biodegradable alternative, with the amide bond's stability and degradation kinetics differing from those of esters.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for various biodegradable this compound surfactants, allowing for a comparative analysis of their performance characteristics.

Table 1: Physicochemical Properties of Biodegradable this compound Surfactants

Surfactant TypeHydrophobic Chain LengthSpacer MoietyCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γ_cmc) (mN/m)Reference
Cationic Ester-based this compoundC12Diester0.08 - 0.1528 - 32[12]
Cationic Ester-based this compoundC14Diester0.02 - 0.0525 - 29[12]
Cationic Ester-based this compoundC16Diester0.008 - 0.01523 - 27[12]
Cationic Amide-based this compoundC12Diamide0.1 - 0.330 - 35[5]
Anionic Non-ionic this compoundC8EO-containing~1.0~30[13]
Anionic Non-ionic this compoundC12EO-containing~0.1~28[13]
Anionic Non-ionic this compoundC16EO-containing~0.01~26[13]

Table 2: Biodegradability of this compound Surfactants

Surfactant TypeBiodegradable MoietyTest MethodBiodegradation (%)Time (days)ClassificationReference
Cationic this compoundEster in tailsOECD 301D>6035-40Not readily biodegradable[9]
Cationic this compoundEster in spacerClosed Bottle TestHighNot specifiedReadily biodegradable[11][12]
Quaternary Ammonium this compoundVarious spacersOECD 310NegligibleNot specifiedNot readily biodegradable (toxic to microbes)[14]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of biodegradable this compound surfactants and the determination of their critical micelle concentration, two fundamental procedures in their study.

Synthesis of Cationic this compound Surfactants with a Diester Spacer

This protocol describes a common method for synthesizing cationic this compound surfactants containing biodegradable ester linkages in the spacer.

Materials:

  • Long-chain N,N-dimethylalkylamine (e.g., N,N-dimethyl-dodecylamine)

  • Dicarboxylic acid dichloride (e.g., succinyl chloride)

  • 2-Dimethylaminoethanol

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Quaternizing agent (e.g., 1,3-dibromopropane)

Procedure:

  • Esterification: React the long-chain N,N-dimethylalkylamine with the dicarboxylic acid dichloride in the presence of a base to form the corresponding diamide.

  • Alternative Esterification: React 2-dimethylaminoethanol with a long-chain fatty acid chloride to produce an amino ester intermediate.

  • Quaternization: The crucial step involves reacting the diamide or amino ester intermediate with a dihaloalkane (the spacer) in an anhydrous solvent.[15] The reaction mixture is typically refluxed for several hours.[15]

  • Purification: The resulting solid precipitate is filtered, washed with a non-polar solvent like acetone to remove unreacted starting materials, and then recrystallized from a suitable solvent mixture (e.g., ethanol/acetone) to obtain the pure this compound surfactant.[15][16]

  • Characterization: The structure and purity of the synthesized surfactant are confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[17]

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for characterizing surfactants. The surface tension method is a widely used and reliable technique.[18]

Materials:

  • Synthesized this compound surfactant

  • High-purity water

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound surfactant in high-purity water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, spanning a range both below and above the anticipated CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[13] Ensure the platinum plate or ring is thoroughly cleaned between measurements.

  • Data Plotting: Plot the surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).[18]

  • CMC Determination: The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. An alternative is to identify the concentration at which the surface tension becomes relatively constant.[19]

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language, illustrate important concepts related to biodegradable this compound surfactants.

Logical Relationship of Biodegradable this compound Surfactant Components

G cluster_surfactant Biodegradable this compound Surfactant cluster_properties Key Properties Head1 Hydrophilic Head 1 Spacer Spacer Head1->Spacer CMC Low Critical Micelle Concentration (CMC) Head1->CMC SurfaceTension High Surface Activity Head1->SurfaceTension Head2 Hydrophilic Head 2 Head2->Spacer Head2->CMC Tail1 Hydrophobic Tail 1 Tail1->Head1 Tail1->CMC Tail1->SurfaceTension Tail2 Hydrophobic Tail 2 Tail2->Head2 Tail2->CMC BiodegradableMoiety Biodegradable Moiety (Ester/Amide) Spacer->BiodegradableMoiety Spacer->CMC Biodegradability Enhanced Biodegradability BiodegradableMoiety->Biodegradability imparts

Caption: Structural components of a biodegradable this compound surfactant and their influence on key properties.

Experimental Workflow for Synthesis and Characterization

G Start Start Reactants Select Reactants (Amine, Acid Chloride, Spacer) Start->Reactants Synthesis Chemical Synthesis (Esterification/Amidation & Quaternization) Reactants->Synthesis Purification Purification (Filtration, Washing, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, FTIR) Purification->Characterization PropertyTesting Physicochemical Property Testing Characterization->PropertyTesting CMC CMC Determination (Tensiometry) PropertyTesting->CMC BiodegradabilityTest Biodegradability Assay (e.g., OECD 301D) PropertyTesting->BiodegradabilityTest Application Application Studies (e.g., Drug Delivery) CMC->Application BiodegradabilityTest->Application End End Application->End

Caption: Workflow for the synthesis and characterization of biodegradable this compound surfactants.

Signaling Pathway for Drug Delivery via this compound Surfactant Micelles

G cluster_extracellular Extracellular Space cluster_cell Target Cell Micelle Drug-Loaded this compound Surfactant Micelle Drug Hydrophobic Drug Membrane Cell Membrane Micelle->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease pH-triggered Degradation Target Intracellular Target (e.g., Receptor, Enzyme) DrugRelease->Target Response Therapeutic Response Target->Response

References

The Supramolecular World of Gemini Surfactants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, self-assembly, and application of dimeric surfactant systems, providing a comprehensive resource for scientists and researchers in supramolecular chemistry and drug delivery.

Gemini surfactants, characterized by their unique structure of two hydrophobic tails and two hydrophilic head groups linked by a spacer, represent a significant advancement in surfactant science.[1][2] Their distinct architecture imparts superior physicochemical properties compared to their single-chain counterparts, including significantly lower critical micelle concentrations (CMC), enhanced surface activity, and the ability to form a diverse array of self-assembled structures.[3][4] These attributes make them highly attractive for a wide range of applications, particularly in drug delivery and gene therapy, where their unique aggregation behavior can be harnessed for efficient encapsulation and transport of therapeutic agents.[1][5]

This technical guide provides a comprehensive overview of the supramolecular chemistry of this compound surfactant systems. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the fundamental principles governing their behavior and practical guidance on their characterization and application.

Core Concepts in this compound Surfactant Supramolecular Chemistry

The defining feature of this compound surfactants is their ability to self-assemble in solution to form a variety of supramolecular structures, including micelles, vesicles, and liquid crystalline phases.[3] This behavior is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules. The specific architecture of the this compound surfactant molecule, including the length of the hydrophobic tails, the nature and length of the spacer, and the type of hydrophilic head group, plays a crucial role in determining the morphology of the resulting aggregates.[4]

The Critical Micelle Concentration (CMC)

A key parameter characterizing surfactant behavior is the critical micelle concentration (CMC), the concentration at which the formation of micelles becomes spontaneous. This compound surfactants exhibit significantly lower CMC values than their corresponding monomeric surfactants, often by one to two orders of magnitude.[6] This increased efficiency in micelle formation is a direct consequence of the cooperative self-assembly of the two connected surfactant moieties.

Factors Influencing Aggregation

The aggregation behavior of this compound surfactants is a complex interplay of various structural factors:

  • Hydrophobic Tail Length: Increasing the length of the hydrophobic alkyl chains generally leads to a decrease in the CMC, as the driving force for aggregation (the hydrophobic effect) becomes stronger.[4]

  • Spacer Length and Flexibility: The spacer group, which connects the two hydrophilic head groups, has a profound impact on the geometry and properties of the resulting micelles. Shorter, more rigid spacers tend to promote the formation of smaller, spherical micelles, while longer, more flexible spacers can lead to the formation of larger, elongated or worm-like micelles and even vesicles.[7]

  • Head Group Chemistry: The nature of the hydrophilic head groups (e.g., quaternary ammonium, carboxylate, or non-ionic) influences the electrostatic interactions between surfactant molecules and their interaction with the surrounding medium, thereby affecting micelle stability and morphology.

Quantitative Data on this compound Surfactant Properties

To facilitate the selection and design of this compound surfactant systems for specific applications, a compilation of key physicochemical parameters is essential. The following tables summarize representative data for various classes of this compound surfactants.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC) of Selected Cationic this compound Surfactants

Surfactant (m-s-m)Spacer (s)CMC (mM)γ_CMC (mN/m)Reference
12-2-1220.9837.7[8]
12-4-1241.136.5[6]
12-6-1261.235.8[8]
14-4-1440.1535.2[6]
14-6-1460.1834.5[6]
16-4-1640.0334.1[6]
16-6-1660.0433.8[6]

Table 2: Thermodynamic Parameters of Micellization for Selected this compound Surfactants

Surfactant (m-s-m)ΔG°mic (kJ/mol)ΔH°_mic (kJ/mol)TΔS°_mic (kJ/mol)Reference
12-2-12-35.0-10.524.5
12-4-12-34.2-8.226.0[9]
12-6-12-33.8-6.527.3[9]
16-3-16-45.2-15.130.1[10]
16-4-16-44.5-12.831.7[10]
16-10-16-42.1-9.332.8[10]

Table 3: Aggregation Number (N_agg) and Minimum Surface Area per Molecule (A_min) of Selected this compound Surfactants

Surfactant (m-s-m)N_aggA_min (nm²)Reference
12-2-12500.93[11]
12-4-12651.05[12]
12-6-12781.21[12]
16-4-16951.15[12]
16-6-161101.35[12]

Experimental Protocols for Characterization

A thorough understanding of the supramolecular behavior of this compound surfactants requires the application of various analytical techniques. This section provides detailed methodologies for key experiments.

Synthesis and Purification of m-s-m Type Cationic this compound Surfactants

Objective: To synthesize and purify a homologous series of α,ω-bis(N,N-dimethyl-N-alkylammonium)alkane dibromide (m-s-m) this compound surfactants.

Materials:

  • N,N,N',N'-Tetramethyl-α,ω-alkyldiamine (spacer precursor)

  • 1-Bromoalkane (hydrophobic tail precursor)

  • Anhydrous ethanol (solvent)

  • Diethyl ether (for precipitation)

  • Acetone (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a stoichiometric amount of the N,N,N',N'-tetramethyl-α,ω-alkyldiamine in anhydrous ethanol.

  • Add a twofold molar excess of the corresponding 1-bromoalkane to the solution.

  • Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in a minimum amount of ethanol and precipitate the this compound surfactant by adding an excess of diethyl ether.

  • Collect the white precipitate by vacuum filtration and wash it several times with cold acetone to remove any unreacted starting materials.

  • Dry the purified product under vacuum to a constant weight.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13][14][15][16][17]

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of a this compound surfactant in aqueous solution using the Wilhelmy plate method.

Materials:

  • Tensiometer with a Wilhelmy plate (platinum)

  • High-purity water (e.g., Milli-Q)

  • This compound surfactant

  • Glassware (beakers, volumetric flasks, pipettes)

Procedure:

  • Prepare a stock solution of the this compound surfactant in high-purity water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Clean the Wilhelmy plate by flaming it to red heat to remove any organic contaminants.

  • Measure the surface tension of the pure solvent (water) first.

  • Starting with the most dilute solution, measure the surface tension of each surfactant solution. Ensure that the temperature is constant throughout the measurements.

  • Between each measurement, thoroughly rinse the sample vessel and the Wilhelmy plate with high-purity water and the next solution to be measured.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is determined from the breakpoint in the plot, where the surface tension becomes relatively constant with increasing concentration. This can be found by the intersection of the two linear portions of the graph.[18][19][20]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the enthalpy of micellization (ΔH°_mic) and the CMC of a this compound surfactant by ITC.

Materials:

  • Isothermal titration calorimeter

  • This compound surfactant

  • High-purity water

  • Syringe and sample cell for the ITC instrument

Procedure:

  • Prepare a concentrated solution of the this compound surfactant (typically 10-20 times the CMC) in high-purity water. This will be the titrant.

  • Fill the sample cell of the calorimeter with high-purity water.

  • Equilibrate the system to the desired temperature.

  • Perform a series of small, sequential injections of the surfactant solution into the sample cell while continuously monitoring the heat change.

  • The raw data will show a series of heat pulses corresponding to each injection.

  • Integrate the heat pulses to obtain the enthalpy change per injection.

  • Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.

  • The resulting titration curve will typically be sigmoidal. The inflection point of the sigmoid corresponds to the CMC, and the change in enthalpy across the transition represents the enthalpy of micellization (ΔH°_mic).

  • The Gibbs free energy of micellization (ΔG°_mic) and the entropy of micellization (ΔS°_mic) can then be calculated using the following equations: ΔG°_mic = RT ln(CMC) ΔS°_mic = (ΔH°_mic - ΔG°_mic) / T where R is the gas constant and T is the absolute temperature.[21][22][23][24][25]

Dynamic Light Scattering (DLS) for Micelle Size Analysis

Objective: To determine the hydrodynamic radius (R_h) and size distribution of this compound surfactant micelles.

Materials:

  • Dynamic light scattering instrument

  • This compound surfactant solutions at concentrations above the CMC

  • Filtered, high-purity water

  • Cuvettes for DLS measurements

Procedure:

  • Prepare this compound surfactant solutions at the desired concentrations in filtered, high-purity water. It is crucial to use filtered water to avoid dust and other particulate contaminants that can interfere with the measurement.

  • Filter the surfactant solutions through a syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Set the measurement parameters, including the scattering angle, laser wavelength, and data acquisition time.

  • Perform the DLS measurement. The instrument will measure the fluctuations in the intensity of scattered light over time.

  • The autocorrelation function of the scattered light intensity is then analyzed to determine the diffusion coefficient (D) of the micelles.

  • The hydrodynamic radius (R_h) is calculated from the diffusion coefficient using the Stokes-Einstein equation: R_h = (k_B * T) / (6 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

  • The instrument's software will typically provide the average hydrodynamic radius and a polydispersity index (PDI), which indicates the width of the size distribution.[7][26][27]

Small-Angle Neutron Scattering (SANS) for Micelle Structure Determination

Objective: To investigate the size, shape, and internal structure of this compound surfactant micelles.

Materials:

  • Access to a small-angle neutron scattering facility

  • This compound surfactant

  • Deuterated water (D₂O) as the solvent to provide contrast

  • Quartz sample cells (cuvettes)

Procedure:

  • Prepare solutions of the this compound surfactant in D₂O at various concentrations above the CMC. The use of D₂O enhances the scattering contrast between the hydrogen-rich surfactant micelles and the solvent.

  • Load the samples into quartz cuvettes.

  • Place the samples in the SANS instrument's sample holder, which is typically temperature-controlled.

  • Perform the scattering experiment by exposing the sample to a collimated beam of neutrons and measuring the scattered neutron intensity as a function of the scattering vector, q (q = 4πsin(θ/2)/λ, where θ is the scattering angle and λ is the neutron wavelength).

  • Correct the raw scattering data for background scattering from the solvent and the sample cell, and normalize it to obtain the absolute scattering intensity, I(q).

  • Analyze the I(q) data by fitting it to appropriate models for the shape and structure of the micelles (e.g., spherical, ellipsoidal, or cylindrical core-shell models).

  • The fitting procedure yields parameters such as the aggregation number, the dimensions of the micellar core and shell, and information about inter-micellar interactions.[28][29][30][31][32]

Visualizing Supramolecular Chemistry and Applications

Diagrams are powerful tools for illustrating the complex concepts in supramolecular chemistry. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key processes and relationships.

This compound Surfactant Micellization

Micellization cluster_monomers Below CMC cluster_micelle Above CMC M1 Micelle Micelle M1->Micelle Self-Assembly M2 M2->Micelle Self-Assembly M3 M3->Micelle Self-Assembly M4 M4->Micelle Self-Assembly M5 M5->Micelle Self-Assembly

Caption: Spontaneous self-assembly of this compound surfactant monomers into a micelle above the CMC.

Experimental Workflow for this compound Surfactant Characterization

Workflow Synthesis Synthesis & Purification Tensiometry Surface Tensiometry Synthesis->Tensiometry ITC Isothermal Titration Calorimetry Synthesis->ITC DLS Dynamic Light Scattering Synthesis->DLS SANS Small-Angle Neutron Scattering Synthesis->SANS CMC CMC Determination Tensiometry->CMC ITC->CMC Thermo Thermodynamic Parameters ITC->Thermo Size Micelle Size & Distribution DLS->Size Structure Micelle Shape & Structure SANS->Structure

Caption: A typical experimental workflow for the comprehensive characterization of a this compound surfactant system.

This compound Surfactant-Mediated Gene Delivery Pathway

GeneDelivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment GS Cationic this compound Surfactant Lipoplex Lipoplex Formation (GS/DNA Complex) GS->Lipoplex DNA Plasmid DNA DNA->Lipoplex Cell Cell Membrane Lipoplex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape pH-mediated destabilization Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein DrugDelivery cluster_loading Drug Loading cluster_release Drug Release Micelle_empty This compound Surfactant Micelle Micelle_loaded Drug-Loaded Micelle Micelle_empty->Micelle_loaded Encapsulation Drug Hydrophobic Drug Drug->Micelle_loaded Target Target Site (e.g., Tumor) Micelle_loaded->Target Systemic Circulation Release Stimuli-Responsive Release (pH, Temp, etc.) Target->Release Drug_released Released Drug Release->Drug_released

References

An In-depth Technical Guide to the Phase Behavior of Anionic Dimeric Surfactants in Water-Oil Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anionic dimeric surfactants, also known as gemini surfactants, represent a significant advancement in surfactant technology, offering superior interfacial properties compared to their monomeric counterparts. Their unique molecular architecture, characterized by two hydrophilic head groups and two hydrophobic tails linked by a spacer group, leads to remarkable efficiency in reducing surface and interfacial tension, and a lower critical micelle concentration (CMC).[1][2] These characteristics make them highly valuable in various applications, including enhanced oil recovery, drug delivery, and cosmetics.[3][4][5] This guide provides a comprehensive overview of the phase behavior of anionic dimeric surfactants in water-oil systems, detailing experimental protocols and presenting key quantitative data for effective formulation and research.

Core Principles of Phase Behavior

The phase behavior of anionic dimeric surfactants in water-oil systems is intricate, governed by the interplay of molecular structure, concentration, temperature, and the nature of the oil and aqueous phases. As the surfactant concentration increases in an aqueous solution, these molecules self-assemble into various structures to minimize the unfavorable contact between their hydrophobic tails and water.[6][7] The introduction of an oil phase further complicates this behavior, leading to the formation of microemulsions and various liquid crystalline phases.

A typical progression of phases with increasing surfactant concentration in water includes an aqueous micellar phase (Wm), a hexagonal liquid crystal phase (H1), a bicontinuous cubic phase (V1), and a lamellar liquid crystal phase (Lα).[7] The addition of oil can induce transitions between these phases. For instance, a hexagonal phase (H1) can transform into a discontinuous micellar cubic phase (I1) upon the addition of oil.[6][7]

The structure of the this compound surfactant, particularly the length and nature of the spacer group, plays a critical role in its phase behavior.[8][9][10] Shorter spacer chains tend to lead to more tightly packed surfactant molecules at interfaces.[6][7] The type of oil and the presence of electrolytes (salinity) also significantly influence the phase equilibria and the formation of microemulsions.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for various anionic dimeric surfactants, providing a comparative basis for formulation and research.

Table 1: Critical Micelle Concentration (CMC) of Selected Anionic Dimeric Surfactants

Surfactant Name/StructureSpacer GroupHydrophobic ChainCMC (mol/L)Temperature (°C)Reference
Sodium 1,2-bis(N-dodecanoyl-β-alanate)-N-ethane (GS)-C2H4-C12Not explicitly stated in provided text25[6][7]
AN8-4-8Not specifiedC83.52 x 10⁻⁴ (in thin oil)Not specified[11]
AN12-4-12Not specifiedC124.87 x 10⁻⁴ (in thin oil)Not specified[11]
12-s-12(SO3)2s=3C12> 2 orders of magnitude higher than 12-s-12(SO3)225[13]
12-s-12(SO3)2s=6C12Not specified25[13]
Sulfonate this compound Surfactant (SGS12)Not specifiedC12Intermediate between SGS12 and APG0810 in mixturesNot specified[12]

Table 2: Interfacial Tension (IFT) of Anionic Dimeric Surfactants in Oil-Water Systems

Surfactant Name/StructureOil PhaseSurfactant Concentration (mg/L)IFT (mN/m)ConditionsReference
AN10-4-10Crude Oil200010⁻³Not specified[11]
AN12-4-12Crude Oil200010⁻³Not specified[11]
AN12-4-12Thin OilNot specified2.2 x 10⁻³Salinity ≥ 1.2 x 10⁵ mg/L[11]
AN8-4-8Thin OilNot specified9.7 x 10⁻³Salinity ≥ 1.2 x 10⁵ mg/L[11]
SGS12/APG0810 (7:3 mixture)Crude Oil15% total (w/w)9 x 10⁻⁴5% NaCl, Km=1:3, Vo/Vw=1[12]
Sulfonated this compound SurfactantsNot specified< 0.5 wt%~10⁻³Not specified[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for characterizing the phase behavior of anionic dimeric surfactants.

Phase Diagram Determination

Objective: To map the phase boundaries of the surfactant-water-oil system as a function of composition and temperature.

Methodology:

  • Sample Preparation: Samples with varying compositions of surfactant, water, and oil are prepared in sealed glass ampules.[7] To avoid the formation of acid soaps, the pH of the aqueous phase is often controlled, for example, by adding NaOH.[7]

  • Equilibration: The ampules are thoroughly shaken and placed in a thermostat at a controlled temperature (e.g., ±0.1 °C) to allow them to reach equilibrium.[7]

  • Phase Identification:

    • Visual Observation: Phase separation is initially detected by visual inspection.[7]

    • Polarized Light Microscopy: Liquid crystalline phases are identified using crossed polarizers, which reveal characteristic textures for different phases (e.g., hexagonal, lamellar).[7]

    • Small-Angle X-ray Scattering (SAXS): SAXS is used to definitively identify the type of liquid crystal by measuring the interlayer spacing and determining the structure.[7]

  • Phase Boundary Determination: The boundaries between regions containing solid surfactant are determined using a differential scanning calorimeter (DSC).[7]

Tensiometry for Critical Micelle Concentration (CMC) and Interfacial Tension (IFT)

Objective: To determine the CMC of the surfactant in an aqueous solution and the IFT between the oil and aqueous phases.

Methodology:

  • Surface Tension Measurement (for CMC):

    • A series of aqueous solutions with increasing surfactant concentrations are prepared.

    • The surface tension of each solution is measured using a tensiometer (e.g., plate method or drop-shape analysis).[12]

    • The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.[14][15]

  • Interfacial Tension Measurement (IFT):

    • The IFT between the oil phase and the aqueous surfactant solution is measured using a spinning drop tensiometer or other suitable methods.[16]

    • Measurements are taken for various surfactant concentrations, salinities, and temperatures to understand their effects on interfacial activity.[11]

Dynamic Light Scattering (DLS)

Objective: To determine the size and size distribution of micelles or microemulsion droplets.

Methodology:

  • Sample Preparation: A dilute solution of the surfactant in the aqueous phase or the microemulsion is prepared and filtered to remove dust particles.

  • Measurement: The sample is placed in the DLS instrument, and a laser beam is passed through it. The scattered light intensity fluctuations are measured at a specific angle.

  • Data Analysis: The correlation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles or droplets.

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the structure and dimensions of the self-assembled surfactant aggregates (micelles, liquid crystals).

Methodology:

  • Sample Preparation: The surfactant solution or liquid crystalline sample is placed in a sample holder with X-ray transparent windows.

  • Data Acquisition: A collimated X-ray beam is passed through the sample, and the scattered X-rays are detected at small angles.

  • Data Analysis: The scattering pattern (intensity versus scattering vector, q) is analyzed to determine the shape, size, and arrangement of the surfactant aggregates. For liquid crystalline phases, the positions of the Bragg peaks are used to identify the lattice type and calculate the lattice parameters.[6][7]

Visualizing the Processes

Diagrams created using the DOT language provide a clear visualization of the experimental workflows and the logical relationships in the phase behavior of anionic dimeric surfactants.

Experimental_Workflow_Phase_Behavior Experimental Workflow for Characterizing Surfactant Phase Behavior cluster_preparation Sample Preparation cluster_characterization Characterization Techniques cluster_analysis Data Analysis & Interpretation cluster_output Output prep Prepare Surfactant-Water-Oil Samples (Varying Compositions) phase_diag Phase Diagram Determination (Visual, Polarized Microscopy, SAXS) prep->phase_diag Characterize tensiometry Tensiometry (CMC & IFT Measurement) prep->tensiometry Characterize dls Dynamic Light Scattering (Particle Size) prep->dls Characterize saxs Small-Angle X-ray Scattering (Aggregate Structure) prep->saxs Characterize analysis Analyze Data to Determine: - Phase Boundaries - CMC & IFT Values - Micelle/Droplet Size - Liquid Crystal Structure phase_diag->analysis Yields Data for tensiometry->analysis Yields Data for dls->analysis Yields Data for saxs->analysis Yields Data for output Comprehensive Understanding of Phase Behavior analysis->output Leads to

Caption: Workflow for characterizing the phase behavior of anionic dimeric surfactants.

Phase_Transitions Phase Transitions in Anionic Dimeric Surfactant Systems Wm Aqueous Micellar Phase (Wm) H1 Hexagonal (H1) Wm->H1 Increasing Surfactant Concentration ME Microemulsion Wm->ME + Oil V1 Bicontinuous Cubic (V1) H1->V1 Increasing Surfactant Concentration I1 Discontinuous Micellar Cubic (I1) H1->I1 + Oil La Lamellar (Lα) V1->La Increasing Surfactant Concentration La->ME + Oil

References

A Deep Dive into the Antimicrobial and Anti-Biofilm Capabilities of Gemini Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gemini surfactants, a novel class of amphiphilic molecules, are rapidly gaining prominence in the scientific community for their potent antimicrobial and anti-biofilm properties. Characterized by their unique structure—two hydrophilic head groups and two hydrophobic tails linked by a spacer—these compounds exhibit superior surface activity and self-assembly characteristics compared to their conventional monomeric counterparts. This guide provides a comprehensive overview of the antimicrobial and anti-biofilm efficacy of various this compound surfactants, details the experimental protocols for their evaluation, and elucidates their mechanisms of action through structured data and visual diagrams.

Understanding this compound Surfactants: Structure and Diversity

This compound surfactants are broadly categorized based on the charge of their hydrophilic head groups: cationic, anionic, zwitterionic, and nonionic.[1] Cationic this compound surfactants, particularly those with quaternary ammonium head groups, are the most extensively studied for their antimicrobial properties.[2][3][4] The structure of the spacer group (rigid or flexible, short or long) and the length of the hydrophobic alkyl chains are critical determinants of their biological activity.[3][4]

Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial potency of this compound surfactants is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) represents the lowest concentration required to kill the microorganism.

Cationic this compound Surfactants

Cationic this compound surfactants demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][5] Their efficacy is significantly influenced by the length of their alkyl chains, with optimal activity often observed for those with 10 to 14 carbon atoms.[3][4][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Cationic this compound Surfactants against Bacteria and Fungi

Surfactant TypeMicroorganismAlkyl Chain LengthSpacerMIC (µg/mL)Reference
1,2,3-Triazole-based bis-quaternary ammoniumStaphylococcus aureusC14Ethylene5-500[1]
1,2,3-Triazole-based bis-quaternary ammoniumBacillus subtilisC14Ethylene5-500[1]
1,2,3-Triazole-based bis-quaternary ammoniumEscherichia coliC14Ethylene5-500[1]
1,2,3-Triazole-based bis-quaternary ammoniumPseudomonas aeruginosaC14Ethylene5-500[1]
1,2,3-Triazole-based bis-quaternary ammoniumAspergillus nigerC14Ethylene5-500[1]
Arginine-basedMethicillin-resistant Staphylococcus aureus (MRSA)C10C38[3][7]
Arginine-basedPseudomonas aeruginosaC10C38[3][7]
Imidazolium-basedVarious Bacteria and FungiC10VariesHigh Activity[8]
Ethylene glycol bisacetyl spacerStaphylococcus aureusC12Ethylene glycol bisacetyl32[9]
Ethylene glycol bisacetyl spacerEscherichia coliC12Ethylene glycol bisacetyl64[9]
Anionic and Zwitterionic this compound Surfactants

Anionic this compound surfactants generally exhibit moderate antimicrobial activity, with their effectiveness often dependent on the specific antimicrobial moieties they carry.[10][11] Zwitterionic this compound surfactants, containing both positive and negative charges, also show promising antibacterial properties due to their ability to interact with microbial cell membranes.[12][13]

Table 2: Antimicrobial Activity of Anionic and Zwitterionic this compound Surfactants

Surfactant TypeMicroorganismKey Structural FeatureActivityReference
Anionic (Sulfosuccinate esters)BacteriaVariably long tails (C12, C16, C18)Moderate[10]
Zwitterionic (Tetrameric)Escherichia coliFour N+ groups and four alkyl chainsGood[12]
Zwitterionic (Tetrameric)Staphylococcus aureusFour N+ groups and four alkyl chainsGood[12]

Anti-Biofilm Properties: Tackling Microbial Communities

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which renders them highly resistant to conventional antibiotics. This compound surfactants have emerged as potent agents for both preventing biofilm formation and eradicating established biofilms.[3][14]

The anti-biofilm activity is assessed by the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration to prevent biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration to destroy a pre-formed biofilm.

Table 3: Anti-Biofilm Activity of this compound Surfactants

Surfactant TypeMicroorganismMBIC (µg/mL)MBEC (µg/mL)Reference
Arginine-basedMethicillin-resistant Staphylococcus aureus (MRSA)832[3][7]
Arginine-basedPseudomonas aeruginosa832[3][7]
Cationic with Pyridine RingsAerobic and Anaerobic Sulfidogenic Bacteria0.31-0.62 mM0.31-0.62 mM[14]
Cationic (SCGS)Environmental Sulfidogenic Bacteria0.5 mM0.625 mM[15]

Mechanism of Action: A Multi-pronged Attack

The primary mechanism of antimicrobial action for cationic this compound surfactants involves a multi-step process targeting the bacterial cell envelope.

  • Electrostatic Interaction : The positively charged hydrophilic head groups of the this compound surfactant are attracted to the negatively charged components of the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[2][15][16]

  • Hydrophobic Interaction and Membrane Disruption : Following the initial electrostatic binding, the hydrophobic tails penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell death.[5][14][15]

The anti-biofilm mechanism involves both the killing of planktonic bacteria before they can form a biofilm and the disruption of the mature biofilm structure. This compound surfactants can interfere with the EPS matrix, leading to the dispersal of the biofilm.[14][17]

antimicrobial_mechanism cluster_this compound This compound Surfactant cluster_bacterium Bacterial Cell GS Cationic this compound Surfactant CellWall Negatively Charged Cell Wall/Membrane GS->CellWall 1. Electrostatic Attraction Membrane Lipid Bilayer CellWall->Membrane 2. Hydrophobic Penetration Cytoplasm Cytoplasm Membrane->Cytoplasm 3. Membrane Disruption & Leakage CellDeath Cell Death Cytoplasm->CellDeath 4. Cell Death

Caption: Proposed mechanism of antimicrobial action for cationic this compound surfactants.

Experimental Protocols

This section outlines the standardized methodologies for evaluating the antimicrobial and anti-biofilm properties of this compound surfactants.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Surfactant Solutions : A stock solution of the this compound surfactant is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is recorded as the lowest concentration of the surfactant that shows no visible growth.

mic_workflow A Prepare serial dilutions of This compound surfactant in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate under optimal growth conditions C->D E Observe for visible growth and determine MIC D->E

Caption: Experimental workflow for MIC determination.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay is used to determine the concentration of a surfactant required to eradicate a pre-formed biofilm.

  • Biofilm Formation : A standardized microbial suspension is added to the wells of a 96-well plate and incubated to allow for biofilm formation (typically 24-48 hours).

  • Planktonic Cell Removal : The planktonic (free-floating) cells are removed by washing the wells with a sterile saline solution.

  • Surfactant Treatment : Serial dilutions of the this compound surfactant are added to the wells containing the established biofilms.

  • Incubation : The plate is incubated for a specified period (e.g., 24 hours).

  • Viability Assessment : After treatment, the wells are washed, and the viability of the remaining biofilm cells is assessed, often using a metabolic indicator dye (e.g., resazurin) or by plating for CFU counts. The MBEC is the lowest concentration that results in no viable cells.

mbec_workflow start Start form_biofilm Grow microbial biofilm in 96-well plate start->form_biofilm wash_planktonic Wash to remove planktonic cells form_biofilm->wash_planktonic add_surfactant Add serial dilutions of This compound surfactant wash_planktonic->add_surfactant incubate Incubate for treatment period add_surfactant->incubate assess_viability Assess viability of remaining biofilm incubate->assess_viability end Determine MBEC assess_viability->end

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

Future Perspectives and Drug Development

The potent antimicrobial and anti-biofilm properties of this compound surfactants, coupled with their unique physicochemical characteristics, make them highly promising candidates for various applications in drug development and healthcare.[18][19][20] Their potential uses include:

  • Novel Antimicrobial Agents : As standalone therapeutics to combat drug-resistant pathogens.

  • Adjuvants in Antibiotic Formulations : To enhance the efficacy of existing antibiotics against biofilm-associated infections.

  • Surface Coatings for Medical Devices : To prevent biofilm formation on catheters, implants, and other medical equipment.

  • Drug Delivery Vehicles : Their self-assembling nature allows for the encapsulation and targeted delivery of other therapeutic agents.[21][22]

Further research is warranted to explore the in vivo efficacy, toxicity profiles, and formulation development of this compound surfactants to translate their promising in vitro activity into clinical applications. The tunability of their molecular structure offers a significant advantage for designing next-generation antimicrobial agents with enhanced potency and selectivity.

References

Methodological & Application

Application Notes and Protocols: Harnessing Gemini Surfactants for Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Gemini surfactants in the synthesis and stabilization of various nanoparticles. This compound surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, offer superior performance compared to conventional monomeric surfactants. Their lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension make them excellent candidates for controlling nanoparticle size, shape, and stability.

Introduction to this compound Surfactants in Nanotechnology

This compound surfactants are a versatile class of amphiphilic molecules that have garnered significant interest in the field of nanotechnology. Their distinct molecular architecture allows for the formation of diverse self-assembled structures such as micelles, vesicles, and bilayers, which can serve as templates or stabilizing agents in the synthesis of nanoparticles. The ability to tune the properties of this compound surfactants by modifying the hydrophobic chains, hydrophilic head groups, and the spacer allows for precise control over the resulting nanoparticle characteristics. This makes them highly valuable for applications ranging from drug delivery and bio-imaging to catalysis and antimicrobial agents.

General Workflow for Nanoparticle Synthesis

The synthesis of nanoparticles using this compound surfactants typically follows a "bottom-up" approach, where atomic or molecular precursors are converted into a solid nanoparticle in the presence of the surfactant. The this compound surfactant plays a dual role: it controls the nucleation and growth of the nanoparticles and provides a stabilizing layer on their surface to prevent aggregation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Formation & Stabilization cluster_3 Purification & Characterization Precursors Metallic Salt Precursor (e.g., HAuCl4, AgNO3) Mixing Mixing of Precursors and Surfactant Precursors->Mixing Surfactant This compound Surfactant Solution Surfactant->Mixing Reduction Addition of Reducing Agent (e.g., NaBH4) Mixing->Reduction Nucleation Nanoparticle Nucleation & Growth Reduction->Nucleation Stabilization Surface Capping by This compound Surfactant Nucleation->Stabilization Purification Purification (e.g., Centrifugation) Stabilization->Purification Characterization Characterization (DLS, TEM, UV-Vis) Purification->Characterization

Caption: General experimental workflow for the synthesis of nanoparticles using this compound surfactants.

Application Protocols

Synthesis of Silver Nanoparticles (AgNPs) Stabilized by Cationic this compound Surfactants

This protocol describes the synthesis of silver nanoparticles using cationic this compound surfactants with varying polymethylene spacer lengths, adapted from studies on 12-s-12 this compound surfactants.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound surfactant (e.g., 12-s-12 series, where 's' is the number of methylene groups in the spacer)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Protocol:

  • Prepare a stock solution of silver nitrate (e.g., 5 mM) in deionized water.

  • Prepare a stock solution of the desired this compound surfactant (e.g., 12-s-12) in deionized water.

  • In a flask, mix specific volumes of the silver nitrate and this compound surfactant solutions to achieve the desired molar ratio (nAg/nthis compound). Stir the mixture for 5 minutes.

  • Separately, prepare a fresh, cold (e.g., stored on ice) stock solution of sodium borohydride (e.g., 15 mM) in deionized water.

  • While vigorously stirring the silver nitrate-Gemini surfactant mixture, add the sodium borohydride solution dropwise.

  • A color change to intense orange or yellow should be observed, indicating the formation of silver nanoparticles.

  • Continue stirring the solution for an additional 20 minutes to ensure the reaction is complete.

  • The resulting AgNP dispersion can be stored for several months.

Quantitative Data Summary:

This compound Surfactant (12-s-12)Molar Ratio (nAg/nthis compound)Mean Hydrodynamic Diameter (nm)Zeta Potential (mV)
12-2-122.5 - 10~50 - 115~+58
12-4-122.5 - 10~50 - 115~+58
12-6-122.5 - 10~50 - 115~+58
12-8-122.5 - 10~50 - 115~+58
12-10-122.5 - 10~50 - 115~+58
12-12-122.5 - 10~50 - 115~+58

Data adapted from studies on 12-s-12 this compound surfactants. The mean size of nanoparticles can be influenced by the spacer length, with shorter or longer spacers potentially leading to the formation of a population of smaller nanoparticles. The zeta potential remains consistently high and positive, indicating good colloidal stability.

Synthesis of Gold Nanoparticles (AuNPs) using a Two-Phase System with this compound Surfactants

This protocol outlines the synthesis of gold nanoparticles in a toluene/water two-phase system, where the this compound surfactant acts as both a phase transfer agent and a stabilizer. This method is adapted from the synthesis using the this compound surfactant 1,3-bis(cetyldimethylammonium) propane dibromide (16-3-16).

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • This compound surfactant (e.g., 16-3-16)

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Deionized water

Protocol:

  • Prepare a saturated solution of the this compound surfactant (e.g., 16-3-16) in toluene.

  • Prepare an aqueous solution of HAuCl₄ (e.g., 0.05 mol/L).

  • In a separatory funnel, mix the this compound surfactant-toluene solution with the aqueous HAuCl₄ solution under vigorous stirring. The HAuCl₄ will be transferred to the toluene phase, which will turn yellow.

  • Separate the yellow organic phase.

  • While stirring the organic phase, add a freshly prepared aqueous solution of NaBH₄ dropwise.

  • The color of the organic phase will change to dark red, indicating the formation of gold nanoparticles.

  • Continue stirring for a few minutes to complete the reaction.

  • The resulting AuNP dispersion in toluene is stable.

Characterization Data:

PropertyValue
UV-Vis Absorption Peak~520 nm
Particle Size (TEM)~5-10 nm

The infrared spectroscopy results suggest that the this compound surfactant molecules on the surface of the gold nanoparticles are in a disordered, liquid-like state.

Stabilization Mechanism

The stabilization of nanoparticles by this compound surfactants is a complex process involving electrostatic and steric repulsion. The hydrophilic head groups of the surfactant molecules adsorb onto the nanoparticle surface, while the hydrophobic tails extend into the surrounding medium. This creates a protective layer that prevents the nanoparticles from aggregating.

G cluster_0 Nanoparticle Core cluster_1 Stabilizing Layer NP Nanoparticle Head1 Hydrophilic Head Group Head2 Hydrophilic Head Group p1 p2 p3 p4 p5 p6 p7 p8 p9 Spacer Spacer Head1->Spacer Tail1 Hydrophobic Tail Head1->Tail1 Head2->Spacer Tail2 Hydrophobic Tail Head2->Tail2

Caption: Schematic of a this compound surfactant molecule stabilizing a nanoparticle.

The dual hydrophilic head groups and hydrophobic tails of this compound surfactants provide a more robust and efficient stabilizing layer compared to single-chain surfactants. The nature of the spacer group (length, flexibility, and polarity) also plays a crucial role in the packing of the surfactant molecules on the nanoparticle surface, thereby influencing the overall stability of the dispersion.

Characterization Techniques

A variety of techniques are employed to characterize nanoparticles synthesized with this compound surfactants:

  • UV-Visible Spectroscopy: Used to confirm the formation of nanoparticles and to determine their size and shape based on the surface plasmon resonance peak.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle size, shape, and morphology.

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

  • Infrared Spectroscopy (IR): Can be used to study the interaction between the this compound surfactant and the nanoparticle surface.

Applications in Drug and Gene Delivery

This compound surfactant-stabilized nanoparticles are promising carriers for drug and gene delivery. Their small size allows for potential cellular uptake, and the surfactant layer can be functionalized for targeted delivery. The ability of cationic this compound surfactants to condense DNA makes them particularly suitable for gene delivery applications. Furthermore, the inherent antimicrobial properties of some this compound surfactants can be combined with the antimicrobial effects of nanoparticles (e.g., AgNPs) to create synergistic therapeutic agents.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the reaction conditions based on their specific this compound surfactant, desired nanoparticle characteristics, and available laboratory equipment. All experiments should be conducted with appropriate safety precautions.

Application Notes and Protocols for Gemini Surfactant-Based Carriers in Gene and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Gemini surfactant-based carriers for the efficient delivery of genes and drugs. This compound surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, offer significant advantages over conventional single-chain surfactants, including enhanced efficiency in forming micelles and vesicles, and improved biocompatibility.[1][2][3] This document outlines the synthesis of these carriers, their formulation into nanoparticles, and detailed methodologies for their characterization and in vitro evaluation.

I. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound surfactant-based carriers, providing a comparative overview of their physicochemical properties and biological performance.

Table 1: Physicochemical Properties of this compound Surfactant-Based Nanoparticles

This compound SurfactantCo-lipidCargoParticle Size (nm)Zeta Potential (mV)Drug/Gene Loading Efficiency (%)Reference
16-3-16DOPEPlasmid DNA131.9 ± 1.48+17.3 ± 1.38Not Reported[4]
16(Py)-S-2-S-(Py)16DOPEPlasmid DNA123.1 ± 0.76+23.3 ± 0.32Not Reported[4]
16-7N(GK)-16DOPEPlasmid DNA80 ± 1.00+24 ± 2.00Not Reported[4]
This compound-CurNoneCurcumin161 ± 6.2+5.3289.13 ± 0.93Not Found
C12C3C12Br2NoneCurcuminNot ReportedNot ReportedNot Reported[5]
G14NonePlasmid DNANot ReportedNot Reported~80% (silencing)[3]

Table 2: In Vitro Performance of this compound Surfactant-Based Carriers

This compound SurfactantCell LineCytotoxicity (Cell Viability %)Transfection EfficiencyReference
16-7N(GK)-16PAM 212Not ReportedHigher than 16-3-16 and 16(Py)-S-2-S-16(Py)[4]
This compound-CurMCF-7, SkBr-3, MDA-MB-231Suppresses proliferationNot ApplicableNot Found
G14A549Low~80% luciferase silencing[3]
C12-melamineA549, U87MG, Bristol 8LowSuperior to Lipofectamine 2000[3]
C14-melamineA549, U87MG, Bristol 8LowSuperior to Lipofectamine 2000[3]
16-2-16 (various counterions)Ovarian Cancer CellsVaries with counterionVaries with counterion[6]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments involved in the development and evaluation of this compound surfactant-based carriers.

Protocol 1: Synthesis of Cationic this compound Surfactants (m-s-m type)

This protocol describes a general two-step quaternization reaction for synthesizing a homologous series of cationic this compound surfactants.[1]

Materials:

  • N,N,N',N'-tetramethylalkane-α,ω-diamine (e.g., N,N,N',N'-tetramethylethane-1,2-diamine)

  • Long-chain 1-bromoalkane (e.g., 1-bromododecane)

  • Dry acetone

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 0.05 mol of the selected N,N,N',N'-tetramethylalkane-α,ω-diamine in 20 mL of dry acetone in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add a stoichiometric amount of the long-chain 1-bromoalkane to the solution while stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the precipitate and wash it with cold, dry acetone to remove any unreacted starting materials.

  • Recrystallize the product from an appropriate solvent system (e.g., acetone/methanol mixture) to obtain the purified this compound surfactant.

  • Characterize the final product using techniques such as FTIR and ¹H-NMR to confirm its structure.

Protocol 2: Formulation of this compound Surfactant-Based Nanoparticles for Gene Delivery

This protocol details the preparation of plasmid DNA-loaded nanoparticles using a this compound surfactant and a helper lipid (DOPE).[4]

Materials:

  • This compound surfactant stock solution (3 mM in sterile water)

  • Plasmid DNA solution (200 µg/mL in ultra-pure water)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) vesicle solution (1 mM in isotonic sucrose solution, 9.25% w/v, pH 9)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of this compound Surfactant/DNA Complexes (Lipoplexes):

    • Determine the desired Nitrogen to Phosphate (N/P) charge ratio. The N/P ratio is the molar ratio of the positive charges from the this compound surfactant to the negative charges from the phosphate backbone of the DNA.

    • In a sterile microcentrifuge tube, add the calculated volume of the this compound surfactant stock solution.

    • In a separate tube, dilute the plasmid DNA solution to the desired final concentration with sterile water.

    • Slowly add the diluted plasmid DNA solution to the this compound surfactant solution while gently vortexing.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.

  • Incorporation of Helper Lipid (DOPE):

    • Add the DOPE vesicle solution to the prepared lipoplex solution. The molar ratio of this compound surfactant to DOPE is typically 1:1.

    • Gently mix the solution and incubate at room temperature for an additional 20 minutes.

  • Characterization:

    • The resulting nanoparticles can be characterized for their particle size and zeta potential using Dynamic Light Scattering (DLS).

    • The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

Protocol 3: Characterization of Nanoparticles by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the particle size (hydrodynamic diameter) and zeta potential of the formulated nanoparticles.[7][8][9][10]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Disposable cuvettes

  • Filtered (0.2 µm) deionized water

  • Nanoparticle suspension

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Launch the instrument control software.

  • Sample Preparation:

    • Dilute the nanoparticle suspension with filtered deionized water to an appropriate concentration to ensure a stable count rate (typically between 150k and 250k counts per second).

    • Filter the diluted sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.

    • Transfer approximately 30-50 µL of the filtered sample into a clean, disposable cuvette. Ensure there are no air bubbles in the cuvette.

  • Measurement:

    • Place the cuvette in the sample holder of the DLS instrument.

    • Set the measurement parameters in the software, including temperature, solvent viscosity, and refractive index.

    • For particle size measurement, the instrument will measure the fluctuations in scattered light intensity to determine the translational diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.

    • For zeta potential measurement, the instrument applies an electric field and measures the velocity of the particles to determine their surface charge.

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • The software will generate a particle size distribution report and a zeta potential value.

    • Analyze the data to determine the average particle size, polydispersity index (PDI), and zeta potential of the nanoparticles.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound surfactant-based carriers on a selected cell line.[11][12][13]

Materials:

  • 96-well microtiter plates

  • Selected cell line (e.g., MCF-7, HEK-293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT lysis solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well).

    • Incubate the plate overnight in a CO₂ incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound surfactant-based nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT reagent to each well.

    • Incubate the plate for 4 hours in the CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 50-100 µL of the MTT lysis solution to each well to dissolve the formazan crystals.

    • Incubate the plate for an additional 5 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 620 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

Protocol 5: In Vitro Gene Transfection and Luciferase Reporter Assay

This protocol details the procedure for transfecting cells with a luciferase reporter plasmid using this compound surfactant-based carriers and quantifying the transfection efficiency.[14][15][16]

Materials:

  • 24-well or 48-well plates

  • Selected cell line (e.g., HEK-293, A549)

  • Complete cell culture medium

  • Luciferase reporter plasmid DNA

  • This compound surfactant-based nanoparticles formulated with the plasmid DNA (as per Protocol 2)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the cells into the wells of a 24-well or 48-well plate at a density that will result in 60-80% confluency on the day of transfection.

    • Incubate the plate overnight in a CO₂ incubator.

  • Transfection:

    • On the day of transfection, replace the old medium with fresh, serum-free medium.

    • Add the this compound surfactant/plasmid DNA nanoparticles to each well. The amount of DNA per well is typically 1 µg.

    • Incubate the cells with the nanoparticles for 4-6 hours in the CO₂ incubator.

    • After the incubation, replace the transfection medium with fresh, complete medium.

  • Gene Expression:

    • Incubate the cells for an additional 24-48 hours to allow for the expression of the luciferase gene.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided in the Luciferase Assay System.

    • Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add the luciferase substrate to the lysate.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • The transfection efficiency is expressed as Relative Light Units (RLU) per milligram of total protein in the cell lysate. The total protein concentration can be determined using a BCA protein assay.

III. Visualization of Key Processes

The following diagrams, created using the DOT language, illustrate important experimental workflows and biological pathways related to this compound surfactant-based carriers.

Experimental Workflow: Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation A This compound Surfactant Solution C Mix and Incubate (Lipoplex Formation) A->C B Plasmid DNA or Drug Solution B->C D Add Helper Lipid (e.g., DOPE) C->D E Final Nanoparticle Suspension D->E F Dynamic Light Scattering (DLS) E->F I Transmission Electron Microscopy (TEM) E->I K Cell Culture E->K G Particle Size & PDI F->G H Zeta Potential F->H J Morphology & Structure I->J L MTT Assay K->L N Transfection Assay (e.g., Luciferase) K->N M Cytotoxicity L->M O Gene Expression N->O

Caption: Workflow for the formulation, characterization, and in vitro evaluation of this compound surfactant-based nanoparticles.

Signaling Pathway: Cellular Uptake Mechanisms

G cluster_uptake Cellular Uptake Pathways cluster_trafficking Intracellular Trafficking NP This compound Surfactant Nanoparticle Membrane Cell Membrane NP->Membrane Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Receptor binding Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Lipid raft interaction Macropino Macropinocytosis Membrane->Macropino Membrane ruffling Endosome Early Endosome Clathrin->Endosome Caveosome Caveosome Caveolae->Caveosome Macropino->Endosome LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape ER Endoplasmic Reticulum Caveosome->ER ER->Cytoplasm Nucleus Nucleus (Gene Expression) Cytoplasm->Nucleus

Caption: Cellular uptake and intracellular trafficking pathways of this compound surfactant-based gene delivery systems.

Logical Relationship: Drug Release Mechanisms

G cluster_triggers Release Triggers cluster_mechanisms Release Mechanisms Carrier Drug-Loaded This compound Nanoparticle pH Low pH (Endosome/Tumor) Carrier->pH Enzymes Enzymatic Degradation Carrier->Enzymes Redox Redox Potential (Intracellular) Carrier->Redox Destabilization Carrier Destabilization pH->Destabilization Swelling Carrier Swelling pH->Swelling Degradation Carrier Degradation Enzymes->Degradation Redox->Destabilization Diffusion Drug Diffusion Destabilization->Diffusion Swelling->Diffusion Degradation->Diffusion ReleasedDrug Released Drug Diffusion->ReleasedDrug

Caption: Logical relationships of triggers and mechanisms involved in drug release from this compound surfactant-based carriers.

References

Application Notes and Protocols for the Formulation of Gemini Surfactant Liposomes in Therapeutic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of Gemini surfactant-based liposomes for therapeutic purposes. The inclusion of this compound surfactants in liposomal formulations has been shown to significantly enhance their stability, drug loading capacity, and cellular uptake, making them promising vectors for drug and gene delivery.[1][2][3]

Introduction to this compound Surfactant Liposomes

This compound surfactants are a novel class of amphiphiles characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer.[4] This unique structure imparts superior physicochemical properties compared to conventional single-chain surfactants, such as a lower critical micelle concentration (CMC) and higher surface activity.[4] When incorporated into liposomal bilayers, this compound surfactants can modulate membrane fluidity, surface charge, and overall stability, leading to improved therapeutic efficacy.[5][6]

Advantages of Incorporating this compound Surfactants in Liposomes:

  • Enhanced Stability: this compound surfactants can increase the rigidity of the liposomal membrane, leading to reduced drug leakage and improved stability during storage and in biological fluids.

  • Increased Drug Encapsulation Efficiency: The integration of this compound surfactants has been demonstrated to nearly double the encapsulation efficiency of certain drugs compared to conventional liposomes.[5]

  • Improved Cellular Uptake: Cationic this compound surfactants can interact with negatively charged cell membranes, facilitating cellular uptake and endosomal escape, which is particularly beneficial for gene delivery.[1][2]

  • Tunable Properties: The structure of the this compound surfactant, including the length of the hydrophobic tails and the nature of the spacer and head groups, can be modified to fine-tune the properties of the liposomes for specific applications.[7][8]

Experimental Protocols

Preparation of this compound Surfactant Liposomes

Several methods can be employed for the preparation of this compound surfactant-containing liposomes. The choice of method depends on factors such as the desired size of the liposomes, the nature of the drug to be encapsulated, and the scale of production.

This is a widely used and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (SUVs or LUVs).[9][10]

Materials and Equipment:

  • Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC, Dioleoylphosphatidylethanolamine - DOPE)

  • This compound Surfactant (e.g., 14-14-14 this compound surfactant)

  • Cholesterol (optional, for membrane stabilization)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Step-by-Step Protocol:

  • Lipid Film Formation:

    • Dissolve the phospholipid, this compound surfactant, and cholesterol (if used) in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application (e.g., DPPC:this compound surfactant at 100:2, 100:3, or 100:10 molar ratios).[1]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the phase transition temperature (Tc) of the lipid mixture.

    • Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[11][12]

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[3][11]

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before adding it to the film.[7]

    • Hydrate the lipid film by rotating the flask in the water bath (above the Tc) for a sufficient period (e.g., 30-60 minutes). This process allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[7][12]

    • Vortex the suspension for an additional 2 minutes to ensure complete hydration.[11]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes). This process forces the MLVs through the pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more homogenous size distribution.[2][10]

This method is known for its high encapsulation efficiency, particularly for hydrophilic molecules, and typically produces large unilamellar vesicles.[9][13][14]

Materials and Equipment:

  • Same as for the Thin-Film Hydration method, with the addition of a water-immiscible organic solvent (e.g., diethyl ether, isopropyl ether).

  • Sonicator (probe or bath).

Step-by-Step Protocol:

  • Lipid Dissolution:

    • Dissolve the phospholipid, this compound surfactant, and cholesterol in a water-immiscible organic solvent in a round-bottom flask.[4][5]

  • Emulsion Formation:

    • Add a small volume of aqueous buffer (containing the hydrophilic drug, if applicable) to the organic solvent mixture.

    • Sonicate the mixture to form a stable water-in-oil (w/o) emulsion.[5][14]

  • Solvent Removal:

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure.

    • As the solvent evaporates, the inverted micelles will collapse and form a viscous gel.[4][5]

  • Liposome Formation:

    • Continued evaporation will cause the gel to break and form a liposomal suspension.[5]

    • Add additional aqueous buffer to the suspension and gently vortex.

    • The resulting liposomes are typically large unilamellar vesicles (LUVs).

  • Size Reduction (Optional):

    • If smaller vesicles are required, the liposome suspension can be subjected to extrusion as described in the thin-film hydration method.

Microfluidics offers a highly controlled and reproducible method for liposome production, allowing for precise control over vesicle size and polydispersity.[15][16][17] The most common microfluidic approach is hydrodynamic flow focusing.

Materials and Equipment:

  • Microfluidic device (e.g., with a staggered herringbone micromixer)

  • Syringe pumps

  • Phospholipid, this compound surfactant, and cholesterol dissolved in a water-miscible organic solvent (e.g., ethanol, isopropanol)

  • Aqueous buffer

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a lipid solution by dissolving the phospholipid, this compound surfactant, and cholesterol in the organic solvent.

    • Prepare the aqueous buffer, which will be the continuous phase.

  • Microfluidic Focusing:

    • Pump the lipid-in-organic-solvent solution through the central channel of the microfluidic device.

    • Simultaneously, pump the aqueous buffer through two side channels.

    • The aqueous streams hydrodynamically focus the central lipid stream, creating a narrow, rapidly mixing interface.[16]

  • Self-Assembly:

    • At the interface, the organic solvent diffuses into the aqueous phase, reducing the solubility of the lipids.

    • This rapid change in solvent composition induces the self-assembly of the lipids and this compound surfactants into liposomes.[16]

  • Collection and Purification:

    • The resulting liposome suspension is collected from the outlet of the microfluidic device.

    • The size of the liposomes can be controlled by adjusting the flow rate ratio (FRR) and total flow rate (TFR) of the solutions.[15]

    • The collected liposomes may need to be purified to remove the organic solvent, typically through dialysis.

Characterization of this compound Surfactant Liposomes

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated liposomes.

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the liposome suspension with an appropriate aqueous buffer to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., at 25°C).

  • Perform the measurement to obtain the average hydrodynamic diameter (size) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of liposomes.[15]

Method: Laser Doppler Velocimetry (LDV), often integrated into DLS instruments.

Protocol:

  • Dilute the liposome suspension with an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Transfer the diluted sample to a specialized zeta potential cuvette.

  • Place the cuvette in the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the liposomes.

  • The instrument's software will calculate the zeta potential from the electrophoretic mobility. The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with cells.[18]

Protocol:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Ultracentrifugation: Pellet the liposomes, leaving the free drug in the supernatant.

    • Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller free drug molecules.[19]

    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free drug.[19]

  • Quantification of Drug:

    • Measure the concentration of the drug in the supernatant/eluate (free drug).

    • Lyse the liposomes (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug and measure its concentration.[19]

    • Quantify the drug using a suitable analytical technique such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or fluorescence spectroscopy.[8][]

  • Calculation:

    • Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Capacity (LC%): LC% = (Amount of Encapsulated Drug / Total Amount of Lipid) x 100

This assay is essential to predict the drug release profile of the liposomes under physiological conditions. A method that better mimics the in vivo environment involves using "acceptor" liposomes.[21]

Protocol:

  • Prepare "donor" liposomes encapsulating the drug of interest.

  • Prepare a 100-fold excess of "acceptor" multilamellar vesicles (MLVs) containing a non-interfering substance (e.g., 300 mM sucrose).[21]

  • Incubate the "donor" liposomes with the "acceptor" MLVs at 37°C.

  • At various time points, separate the "donor" and "acceptor" populations by centrifugation at a low speed (e.g., 1600 x g for 10 minutes), which pellets the larger MLVs.[21]

  • Quantify the amount of drug that has transferred to the "acceptor" MLV pellet.

  • Plot the percentage of drug released over time to obtain the release profile.

Data Presentation

The following tables summarize typical quantitative data for this compound surfactant liposomes.

Table 1: Physicochemical Properties of this compound Surfactant Liposomes

Liposome Formulation (Molar Ratio)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC (Plain Liposomes)~1000~0.60-[1]
DPPC:this compound (100:2)~82~0.22+49.1[1]
DPPC:this compound (100:3)~101~0.21+51.1[1]
DPPC:this compound (100:10)~389~0.58+40.9[1]
GCL/DOPE-pDNA (ρeff = 5)~200< 0.4-[2]
GCL/DOPE-pDNA (ρeff = 10)~200< 0.4-[2]

Table 2: Encapsulation Efficiency of this compound Surfactant Liposomes

DrugLiposome FormulationEncapsulation Efficiency (%)Reference
AtorvastatinDPPC (Conventional)-[1]
AtorvastatinDPPC:this compound SurfactantNearly double that of conventional[1]
DoxorubicinCationic Liposomes (DOTAP:Cholesterol)~81[11]

Mandatory Visualizations

Experimental Workflows

Liposome_Preparation_Workflow Workflow for this compound Surfactant Liposome Preparation cluster_prep Preparation Method cluster_steps Core Steps cluster_char Characterization tfh Thin-Film Hydration dissolve 1. Dissolve Lipids & this compound in Organic Solvent tfh->dissolve rpe Reverse-Phase Evaporation rpe->dissolve mf Microfluidics mf->dissolve extrude 3. Size Reduction (Extrusion) mf->extrude Directly to size-controlled liposomes hydrate 2. Hydrate with Aqueous Phase dissolve->hydrate For TFH & RPE hydrate->extrude dls Size & PDI (DLS) extrude->dls zeta Zeta Potential (LDV) extrude->zeta ee Encapsulation Efficiency extrude->ee release In Vitro Release extrude->release

Caption: General workflow for the preparation and characterization of this compound surfactant liposomes.

Drug_Encapsulation_Workflow Workflow for Determining Encapsulation Efficiency start Liposome Suspension (with free and encapsulated drug) separation Separate Free Drug (Centrifugation, SEC, or Dialysis) start->separation free_drug Quantify Free Drug (e.g., HPLC, UV-Vis) separation->free_drug encapsulated_drug Lyse Liposomes and Quantify Encapsulated Drug separation->encapsulated_drug calculate Calculate EE% and LC% free_drug->calculate encapsulated_drug->calculate

Caption: Workflow for the determination of drug encapsulation efficiency in liposomes.

Signaling Pathways and Logical Relationships

Cellular_Uptake_Pathway Proposed Cellular Uptake and Drug Release Mechanism liposome Cationic this compound Surfactant Liposome cell_membrane Cell Membrane (Negatively Charged) liposome->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape drug_release Drug Release into Cytoplasm endosomal_escape->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Proposed mechanism for cellular uptake and intracellular drug release of cationic this compound surfactant liposomes.

References

Application of Gemini Surfactants in Enhanced Oil Recovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have emerged as highly effective agents in enhanced oil recovery (EOR).[1][2] Their superior physicochemical properties compared to conventional monomeric surfactants, such as exceptionally low critical micelle concentration (CMC) and high efficiency in reducing interfacial tension (IFT), make them promising candidates for mobilizing residual oil trapped in reservoirs.[1][2][3] These surfactants function through multiple mechanisms, including ultra-low IFT reduction, wettability alteration of reservoir rock, and improved mobility control, leading to significant increases in oil recovery.[4] This document provides detailed application notes and experimental protocols for utilizing this compound surfactants in EOR research.

Mechanisms of Enhanced Oil Recovery by this compound Surfactants

This compound surfactants enhance oil recovery through a combination of synergistic mechanisms:

  • Interfacial Tension (IFT) Reduction: this compound surfactants are highly efficient at reducing the IFT between oil and water to ultra-low levels (on the order of 10⁻³ mN/m).[5][6] This reduction in interfacial forces lowers the capillary pressure that traps oil droplets within the pore throats of the reservoir rock, allowing for their mobilization and displacement.[7][8]

  • Wettability Alteration: Reservoir rocks are often oil-wet, which hinders the displacement of oil by water. This compound surfactants can adsorb onto the rock surface, altering its wettability from oil-wet to water-wet.[3][4] This change facilitates the stripping of the oil film from the rock surface and improves the sweep efficiency of the injected fluid.

  • Emulsification: this compound surfactants can form stable emulsions of oil in water, which helps to transport the mobilized oil through the porous media to the production well.[4][6]

  • Viscosity Enhancement: At certain concentrations, this compound surfactants can form worm-like micelles, which significantly increase the viscosity of the injection fluid.[4] This improved viscosity provides better mobility control, preventing the injected fluid from bypassing the oil (viscous fingering) and leading to a more efficient displacement.[4]

Data Presentation: Performance of this compound Surfactants in EOR

The following tables summarize key performance indicators of various this compound surfactants in enhanced oil recovery applications, compiled from multiple studies.

Table 1: Interfacial Tension (IFT) Reduction and Critical Micelle Concentration (CMC)

This compound Surfactant TypeSpacer GroupHydrophobic Chain LengthCMC (mol/L)IFT vs. Crude Oil (mN/m)Reference Conditions
Cationic Quaternary Ammonium-(CH₂)₄-C₁₄-Ultra-low-
Cationic Quaternary Ammonium-(CH₂)₄-C₁₆-Ultra-low-
Cationic-Anionic Mixture (CD3N-12/AES)-C₁₂ (cationic)-1.84 x 10⁻³200 mg/L total surfactant, high salinity
Sulfonic acid-based this compound / Bisquaternary ammonium salt---1 x 10⁻³-
Anionic this compound---10⁻³ orderSalinity > 30,000 mg/L
Locally Synthesized this compound---0.120.0005 wt% concentration

Table 2: Oil Recovery Performance in Core Flooding Experiments

This compound Surfactant SystemReservoir TypeIncremental Oil Recovery (% OOIP)Experimental Conditions
This compound Surfactant-based NanoemulsionsSandstone21 - 27Tertiary recovery mode
Dual-Surfactant Systems (nonionic/cationic)-70 - 80 (spontaneous imbibition)-
Cationic this compound SurfactantIndiana Limestone20Core flooding experiment
This compound Surfactant / Polymer / Nanoparticle (SPN)-21 - 27Nanoemulsion flooding
Anionic this compound Surfactant (GBS)-8.31 (compared to water flooding)0.3% mass concentration

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effectiveness of this compound surfactants for EOR.

Measurement of Interfacial Tension (IFT)

Objective: To determine the effectiveness of a this compound surfactant solution in reducing the IFT between crude oil and brine.

Apparatus: Spinning Drop Tensiometer (e.g., TX500C).[5]

Materials:

  • This compound surfactant solution of desired concentration in brine.

  • Crude oil from the target reservoir.

  • High-purity water for cleaning.

  • Appropriate organic solvent for cleaning (e.g., toluene).

Protocol:

  • Cleaning: Thoroughly clean the capillary tube of the spinning drop tensiometer with a suitable solvent and then with high-purity water to ensure no contaminants are present. Dry the tube completely.

  • Sample Loading: Fill the capillary tube with the this compound surfactant solution (the denser phase).

  • Oil Droplet Injection: Inject a small droplet of the crude oil into the center of the capillary tube using a microsyringe.

  • Rotation: Begin rotating the capillary tube. The centrifugal force will cause the oil droplet to elongate.

  • Equilibration and Measurement: Increase the rotational speed (e.g., to 6000 rpm) and allow the system to reach equilibrium at the desired temperature (e.g., 60°C).[5] The shape of the elongated droplet is captured by a camera and analyzed by the accompanying software to calculate the IFT based on Vonnegut's equation.

  • Data Recording: Record the IFT value once it stabilizes. Repeat the measurement multiple times to ensure reproducibility.[5]

Core Flooding Test for Oil Recovery Evaluation

Objective: To quantify the incremental oil recovery by injecting a this compound surfactant solution into a core sample saturated with oil and brine.

Apparatus:

  • Core flooding system (including pumps, core holder, pressure transducers, fraction collector).

  • Sandstone or carbonate core plugs from the reservoir of interest.

  • Hassler-type core holder.

Materials:

  • Crude oil.

  • Synthetic brine mimicking reservoir formation water.

  • This compound surfactant solution at the desired concentration.

  • Chase water (brine or polymer solution).

Protocol:

  • Core Preparation:

    • Clean the core plug using appropriate solvents (e.g., toluene, methanol) to remove any residual hydrocarbons and salts.

    • Dry the core in an oven until a constant weight is achieved.

    • Measure the core's dimensions (length and diameter) and dry weight.

    • Saturate the core with brine under vacuum to determine its pore volume and porosity.

  • Initial Saturation:

    • Mount the core in the core holder and apply confining pressure.

    • Inject brine into the core until the pressure drop across the core stabilizes.

    • Inject crude oil into the core at a low flow rate to displace the brine until no more brine is produced. This establishes the initial oil saturation (Soi).

    • Age the core at reservoir temperature for a period (e.g., 24 hours) to allow for wettability restoration.[5]

  • Water Flooding (Secondary Recovery):

    • Inject brine into the core at a constant rate (e.g., 0.2 mL/min) to simulate secondary recovery.[5]

    • Continue injection until no more oil is produced, and the pressure drop stabilizes. The oil produced during this stage is the secondary recovery. The remaining oil saturation is the residual oil saturation after water flooding (Sorw).

  • This compound Surfactant Flooding (Tertiary Recovery):

    • Inject a slug of the this compound surfactant solution (e.g., 0.5 to 2.0 pore volumes) into the core at the same injection rate.

    • Collect the effluent in a fraction collector and measure the volume of oil and water produced.

  • Chase Water Injection:

    • Following the surfactant slug, inject chase water (brine or a polymer solution) to push the surfactant slug and the mobilized oil bank through the core.

    • Continue injection until no more oil is produced.

  • Calculation of Oil Recovery:

    • Calculate the secondary oil recovery as a percentage of the original oil in place (OOIP).

    • Calculate the tertiary oil recovery (from surfactant flooding) as a percentage of the OOIP.

Wettability Alteration Assessment (Contact Angle Measurement)

Objective: To determine the effect of this compound surfactant adsorption on the wettability of a reservoir rock surface.

Apparatus:

  • Goniometer or contact angle measurement device.

  • Polished rock substrate (e.g., quartz or calcite slide) representing the reservoir rock.

Materials:

  • Crude oil.

  • Synthetic brine.

  • This compound surfactant solution.

Protocol:

  • Substrate Preparation:

    • Clean the rock substrate thoroughly.

    • Saturate the substrate with brine.

  • Aging in Crude Oil:

    • Immerse the brine-saturated substrate in crude oil and age it at reservoir temperature for a specified period to render it oil-wet.

  • Initial Contact Angle Measurement:

    • Place the aged, oil-wet substrate in a cuvette filled with brine.

    • Place a small droplet of crude oil on the surface of the substrate.

    • Measure the contact angle between the oil droplet and the rock surface through the brine phase. A high contact angle (>90°) indicates oil-wet conditions.

  • Surfactant Treatment:

    • Immerse the aged substrate in the this compound surfactant solution for a specific period to allow for surfactant adsorption.

  • Final Contact Angle Measurement:

    • Rinse the substrate gently with brine to remove excess surfactant.

    • Place the treated substrate in a cuvette filled with brine.

    • Place a new oil droplet on the surface and measure the contact angle again. A significant decrease in the contact angle (towards <90°) indicates a shift towards water-wet conditions.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

EOR_Mechanism cluster_reservoir Reservoir Rock cluster_injection Chemical Injection cluster_effects Mechanisms cluster_result Outcome TrappedOil Trapped Oil (High IFT, Oil-Wet Rock) MobilizedOil Mobilized Oil TrappedOil->MobilizedOil Displacement This compound This compound Surfactant Solution IFT Ultra-Low IFT This compound->IFT Wettability Wettability Alteration (to Water-Wet) This compound->Wettability Emulsification Oil Emulsification This compound->Emulsification Viscosity Viscosity Increase This compound->Viscosity IFT->MobilizedOil Wettability->MobilizedOil Emulsification->MobilizedOil Viscosity->MobilizedOil EOR Enhanced Oil Recovery MobilizedOil->EOR

Caption: Mechanism of Enhanced Oil Recovery using this compound Surfactants.

CoreFlooding_Workflow start Start: Clean & Dry Core saturate_brine 1. Saturate with Brine start->saturate_brine saturate_oil 2. Saturate with Crude Oil (Establish Soi) saturate_brine->saturate_oil age_core 3. Age Core at Reservoir Temperature saturate_oil->age_core water_flood 4. Water Flooding (Secondary Recovery) age_core->water_flood gemini_flood 5. This compound Surfactant Flooding (Tertiary) water_flood->gemini_flood chase_water 6. Chase Water Injection gemini_flood->chase_water measure_recovery 7. Measure Oil & Water Production chase_water->measure_recovery calculate_eor 8. Calculate Incremental Oil Recovery measure_recovery->calculate_eor end End calculate_eor->end

Caption: Experimental Workflow for Core Flooding Test.

References

Application Notes and Protocols for Gemini Surfactants as Non-Viral Vectors for In Vitro DNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gemini surfactants are a promising class of non-viral vectors for gene delivery.[1][2] These amphiphilic molecules consist of two hydrophobic tails and two hydrophilic head groups, linked by a spacer.[3][4] This unique structure provides several advantages over their monomeric counterparts, including a lower critical micelle concentration (CMC) and a higher charge density, which facilitates efficient condensation of DNA into nanoparticles.[4][5] This document provides an overview of the application of this compound surfactants for in vitro DNA transfection, including their mechanism of action, key structure-activity relationships, and detailed protocols for their use.

Mechanism of Action

The primary mechanism of this compound surfactant-mediated DNA transfection involves the formation of a complex between the cationic surfactant and the anionic DNA, termed a "lipoplex."[2] This complex is then taken up by the cell via endocytosis.[3] A critical step for successful transfection is the escape of the DNA from the endosome before it is degraded by lysosomes.[6][7]

Several studies suggest that the effectiveness of many this compound surfactants is linked to their ability to undergo a pH-dependent morphological change within the endosome.[8][9][10] As the endosome matures and its internal pH drops, certain this compound surfactants can induce a transition in the lipoplex structure from a lamellar to a non-lamellar (e.g., inverted hexagonal) phase.[8][10][11] This structural change can destabilize the endosomal membrane, leading to the release of the DNA into the cytoplasm.[3][8][11] The DNA can then enter the nucleus for transcription.

Key Structure-Activity Relationships

The transfection efficiency and cytotoxicity of this compound surfactants are highly dependent on their molecular structure. Key structural features that influence their performance include:

  • Spacer Length: The length of the spacer connecting the two head groups plays a crucial role in the surfactant's ability to compact DNA and interact with cell membranes.[12][13] An optimal spacer length can lead to more stable lipoplexes and higher transfection efficiencies.[5]

  • Hydrophobic Tails: The length and degree of saturation of the alkyl tails affect the stability and morphology of the lipoplexes.[3] Unsaturated tails can increase the fluidity of the complex, which may facilitate endosomal escape.[3][8]

  • Head Group: The nature of the hydrophilic head group influences the charge density and interaction with DNA.[4] Modifications to the head group, such as the inclusion of sugar moieties, can impact biocompatibility and transfection efficiency.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound surfactants used in DNA transfection.

Table 1: Physicochemical Properties of Selected this compound Surfactants

This compound SurfactantSpacer LengthAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)Reference
16-3-163160.026[5]
12-4-12412~1.0-1.5[14]
Sugar-based this compound (1)618 (unsaturated)Not specified[3][8]
Pyridinium this compound (P16-4)416Not specified[15]

Table 2: Nanoparticle Characteristics and In Vitro Transfection Efficiency

This compound SurfactantHelper LipidCell LineParticle Size (nm)Zeta Potential (mV)Transfection EfficiencyReference
16-3-16DOPEOVCAR-3~150-200+30 to +40Comparable to commercial reagents[5]
Sugar-based this compound (1)NoneNot specifiedNot specifiedNot specified~3 times higher than LIPOFECTAMINE 2000™[3]
Quaternary Ammonium this compound (46e-f)NoneCHONot specifiedNot specifiedComparable to Lipofectamine Plus2000™[4]
Pyridinium this compound (P16-4)DOPERD-4Not specifiedNot specifiedComparable to GenePORTER[15]

Experimental Protocols

Protocol 1: Formulation of this compound Surfactant-DNA Nanoparticles (Lipoplexes)

This protocol describes the preparation of lipoplexes by complexing a cationic this compound surfactant with plasmid DNA.

Materials:

  • This compound surfactant stock solution (e.g., 1 mM in sterile, nuclease-free water)

  • Plasmid DNA (pDNA) encoding the gene of interest (e.g., 1 mg/mL in TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • DNA Dilution: In a sterile microcentrifuge tube, dilute the desired amount of pDNA (e.g., 1 µg) in serum-free medium to a final volume of 50 µL. Mix gently by flicking the tube.

  • Surfactant Dilution: In a separate sterile microcentrifuge tube, dilute the required amount of this compound surfactant stock solution in serum-free medium to a final volume of 50 µL. The optimal surfactant-to-DNA charge ratio (N/P ratio) should be determined empirically, but a starting point of 5:1 is common.[5]

  • Complex Formation: Add the diluted DNA solution to the diluted surfactant solution. Important: Do not vortex. Mix gently by pipetting up and down a few times or by flicking the tube.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • The lipoplex solution is now ready for addition to cells.

Protocol 2: In Vitro DNA Transfection of Adherent Cells

This protocol outlines the procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • 24-well cell culture plates

  • This compound surfactant-DNA lipoplexes (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Cell Preparation: On the day of transfection, remove the culture medium from the wells and gently wash the cells once with PBS.

  • Transfection: Add 400 µL of serum-free medium to each well. Then, add the 100 µL of prepared lipoplex solution (from Protocol 1) dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the lipoplex-containing medium at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with 500 µL of complete (serum-containing) culture medium.

  • Post-Transfection Incubation: Return the plate to the incubator and culture for 24-72 hours before assaying for gene expression.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes a colorimetric assay to evaluate the cytotoxicity of the this compound surfactant formulations.

Materials:

  • Cells transfected with this compound surfactant-DNA lipoplexes (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate reader

Procedure:

  • Cell Treatment: Prepare a 96-well plate with cells treated with various concentrations of the this compound surfactant or lipoplexes, alongside untreated control cells.

  • MTT Addition: At the desired time point post-transfection (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizations

experimental_workflow cluster_prep Lipoplex Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis dna Plasmid DNA mix Mix and Incubate dna->mix This compound This compound Surfactant This compound->mix lipoplex Lipoplex Nanoparticles mix->lipoplex add_lipoplex Add Lipoplexes to Cells lipoplex->add_lipoplex cells Adherent Cells cells->add_lipoplex incubate_transfect Incubate (4-6h) add_lipoplex->incubate_transfect change_medium Change to Complete Medium incubate_transfect->change_medium incubate_expression Incubate (24-72h) change_medium->incubate_expression gene_expression Gene Expression Analysis incubate_expression->gene_expression cytotoxicity Cytotoxicity Assay (MTT) incubate_expression->cytotoxicity

Caption: Experimental workflow for in vitro DNA transfection using this compound surfactants.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex This compound-DNA Lipoplex endocytosis Endocytosis lipoplex->endocytosis Binding dna_release DNA Release nucleus Nucleus dna_release->nucleus Nuclear Import cell_membrane Cell Membrane endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.0-6.0) endosome->late_endosome Maturation late_endosome->dna_release Endosomal Escape (pH-triggered) lysosome Lysosome (Degradation) late_endosome->lysosome Fusion

Caption: Cellular uptake and endosomal escape pathway of this compound surfactant-DNA lipoplexes.

References

Application Notes and Protocols for the Preparation of Silver Nanoparticles with Gemini Surfactants as Capping Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of silver nanoparticles (AgNPs) utilizing Gemini surfactants as capping and stabilizing agents. The use of this compound surfactants offers distinct advantages in controlling nanoparticle size, stability, and surface properties, which are critical for various applications, including drug delivery and antimicrobial development.[1][[“]]

Introduction

Silver nanoparticles have garnered significant attention in biomedical fields due to their unique physicochemical and biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] A crucial aspect of AgNP synthesis is the prevention of aggregation and control of particle size, which is effectively achieved by using capping agents.[4] this compound surfactants, composed of two hydrophobic tails and two hydrophilic head groups linked by a spacer, are particularly effective stabilizers.[5] Their unique molecular structure allows for strong adsorption onto the nanoparticle surface, providing excellent steric and electrostatic stabilization.[1][5] This protocol details a reproducible chemical reduction method for synthesizing stable AgNPs capped with various this compound surfactants.[6]

Experimental Protocols

This section outlines the detailed methodology for the synthesis of silver nanoparticles using this compound surfactants as capping agents. The most common approach is the chemical reduction of a silver salt in the presence of the surfactant.[6][1][7]

Materials and Reagents
  • Silver Nitrate (AgNO₃)

  • Sodium Borohydride (NaBH₄)

  • This compound Surfactant (e.g., 12-s-12, 16-s-16 series)

  • Deionized Water

Synthesis of this compound Surfactant-Capped Silver Nanoparticles

The following protocol is a general procedure that can be adapted based on the specific this compound surfactant used and the desired nanoparticle characteristics.

Protocol 1: Synthesis of AgNPs with 12-s-12 this compound Surfactants [5]

  • Preparation of Reactant Solutions:

    • Prepare a 5 mM stock solution of silver nitrate (AgNO₃) in deionized water.

    • Prepare a 15 mM stock solution of sodium borohydride (NaBH₄) in deionized water. Keep this solution cold.

    • Weigh a specific amount of the desired 12-s-12 this compound surfactant to achieve the target molar ratio of silver to surfactant (nAg/nthis compound), for example, ratios of 10, 5, 3.3, or 2.5.

  • Reaction Mixture Preparation:

    • In a flask, dissolve the weighed this compound surfactant in 40 mL of deionized water.

    • Add the required volume of the 5 mM AgNO₃ stock solution to the surfactant solution while stirring.

    • Stir the mixture for 5 minutes. The formation of a silver bromide sol may be observed.

  • Reduction and Nanoparticle Formation:

    • Slowly add the cold 15 mM NaBH₄ solution dropwise to the AgNO₃ and this compound surfactant mixture under vigorous stirring.

    • A color change from yellow to dark brown/orange indicates the formation of silver nanoparticles.[5][7][8]

    • Continue stirring for an additional 20-30 minutes after the complete addition of the reducing agent.[6][1]

  • Aging and Storage:

    • Allow the synthesized nanoparticle dispersion to age for at least three days before characterization.[5]

    • Store the stable colloidal solution at room temperature. The stability of these nanoparticles can extend for at least three months.[6]

Protocol 2: Synthesis of AgNPs with 16-6-16 this compound Surfactant [6]

  • Preparation of Reactant Solutions:

    • Prepare a 0.75 mM solution of silver nitrate (AgNO₃).

    • Prepare a solution of the 16-6-16 this compound surfactant at a concentration that will result in the desired nAg/nthis compound molar ratio (e.g., 2.5, 5, 10).

  • Reaction:

    • In a reaction vessel, mix 40 mL of the 0.75 mM AgNO₃ solution with 10 mL of the prepared 16-6-16 this compound surfactant solution.

    • Add a freshly prepared, cold solution of NaBH₄ dropwise under constant stirring.

    • Continue stirring for 20 minutes after the addition of the reducing agent is complete.

Characterization of Silver Nanoparticles

The physicochemical properties of the synthesized AgNPs should be thoroughly characterized using the following techniques:

  • UV-Vis Spectroscopy: To confirm the formation of AgNPs by observing the characteristic surface plasmon resonance (SPR) peak, typically in the range of 400-450 nm.[6][5][9] The position and shape of the SPR band can provide preliminary information about the size and dispersity of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the nanoparticles in the colloidal suspension.[6][1]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is a critical indicator of their stability in suspension.[5][10] Cationic this compound surfactants typically impart a positive zeta potential.[5]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.[3][11]

Quantitative Data Summary

The properties of this compound surfactant-capped silver nanoparticles are highly dependent on the structure of the surfactant (e.g., alkyl chain length, spacer length) and the synthesis conditions. The following tables summarize typical quantitative data obtained from the characterization of these nanoparticles.

Table 1: Influence of this compound Surfactant Spacer Length (12-s-12) on AgNP Size and Zeta Potential

This compound Surfactant (12-s-12)Molar Ratio (nAg/nthis compound)Hydrodynamic Diameter (nm)Zeta Potential (mV)
12-2-125~50 - 115[11]~+58[5][11]
12-4-125~50 - 115[11]~+58[5][11]
12-6-125~50 - 115[11]~+58[5][11]
12-8-125~50 - 115[11]~+58[5][11]
12-10-125~50 - 115[11]~+58[5][11]
12-12-125~50 - 115[11]~+58[5][11]

Note: Smaller nanoparticle populations (around 11 nm) have been observed with shorter (s=2, 4) and longer (s=12) spacers.[5][11][12]

Table 2: Effect of Molar Ratio (nAg/nthis compound) on AgNP Properties (this compound Surfactant: 16-6-16) [6]

Molar Ratio (nAg/nthis compound)Wavelength (λmax, nm)AbsorbanceHydrodynamic Diameter (nm)PDI
2.5410-435VariesVaries< 0.3
5410-435VariesVaries< 0.3
10410-435VariesVaries< 0.3

Note: Specific values for absorbance and hydrodynamic diameter vary with the molar ratio, with smaller sizes often achieved at an optimal surfactant concentration. A PDI of less than 0.3 indicates a stable colloidal dispersion.[6]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of silver nanoparticles using this compound surfactants as capping agents.

G cluster_prep Reactant Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization AgNO3 Silver Nitrate (AgNO3) Solution Mix Mix AgNO3 and this compound Surfactant AgNO3->Mix AgNO3->Mix NaBH4 Sodium Borohydride (NaBH4) Solution This compound This compound Surfactant Solution This compound->Mix This compound->Mix Reduction Add NaBH4 for Chemical Reduction Mix->Reduction Vigorous Stirring Mix->Reduction Stir Continuous Stirring Reduction->Stir Reduction->Stir UVVis UV-Vis Spectroscopy Stir->UVVis Stir->UVVis DLS Dynamic Light Scattering (DLS) Stir->DLS Stir->DLS Zeta Zeta Potential Measurement Stir->Zeta Stir->Zeta SEM_TEM SEM / TEM Imaging Stir->SEM_TEM Stir->SEM_TEM

Caption: Workflow for this compound Surfactant-Capped AgNP Synthesis.

Stabilization Mechanism

The following diagram illustrates the role of cationic this compound surfactants in stabilizing silver nanoparticles.

G cluster_core Nanoparticle Core cluster_surfactant This compound Surfactant Layer cluster_stabilization Stabilization Mechanism AgNP AgNP Adsorption Adsorption of Surfactant onto AgNP Surface AgNP->Adsorption Surfactant_Head1 Hydrophilic Head (+) Surfactant_Tail1 Hydrophobic Tail Surfactant_Spacer Spacer Surfactant_Head2 Hydrophilic Head (+) Surfactant_Tail2 Hydrophobic Tail Electrostatic Electrostatic Repulsion Adsorption->Electrostatic Cationic Head Groups Steric Steric Hindrance Adsorption->Steric Hydrophobic Tails Stabilized_AgNP Stable AgNP Dispersion Electrostatic->Stabilized_AgNP Steric->Stabilized_AgNP

Caption: Stabilization of AgNPs by Cationic this compound Surfactants.

References

Application Notes and Protocols for Utilizing Gemini Surfactants in Crude Oil Transportation and Viscosity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Gemini surfactants as potent viscosity-reducing agents for heavy and extra-heavy crude oil, facilitating its transportation through pipelines.

Introduction to this compound Surfactants for Crude Oil Applications

This compound surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, offer significant advantages over conventional monomeric surfactants in the petroleum industry.[1][2][3] Their superior interfacial activity, lower critical micelle concentration (CMC), and enhanced ability to form stable oil-in-water (O/W) emulsions make them highly effective for reducing the viscosity of heavy crude oil.[2][3] This reduction in viscosity is crucial for improving the flowability of crude oil, thereby lowering pumping costs and energy consumption during transportation.[4]

The primary mechanism by which this compound surfactants reduce crude oil viscosity is through the formation of O/W emulsions, where microscopic oil droplets are dispersed in a continuous water phase. This transforms the highly viscous crude oil into a much less viscous fluid.[2][3] Additionally, these surfactants can alter the wettability of pipeline surfaces, creating a water film that further reduces frictional pressure losses.

Quantitative Data on Viscosity Reduction

The effectiveness of various this compound surfactants in reducing the viscosity of heavy crude oil has been demonstrated in several studies. The following tables summarize key quantitative data from this research.

Table 1: Performance of Anionic this compound Surfactants

Surfactant TypeCrude Oil Source/TypeSurfactant Conc. (wt%)Oil-Water RatioTemperature (°C)Viscosity Reduction Rate (%)Interfacial Tension (mN/m)
Sulfonate this compound SurfactantLungu Heavy Oil0.56:46092.12.71 x 10⁻³ (at 0.1% conc.)
Alkylbenzene Sulfonate this compoundHeavy Oil0.57:37090.5-
Anionic this compound Surfactant-0.4 - 0.5--> 90Down to 10⁻³

Data sourced from multiple studies, specific conditions may vary.[2]

Table 2: Performance of Cationic and Zwitterionic this compound Surfactants

Surfactant TypeCrude Oil Source/TypeSurfactant Conc. (wt%)Oil-Water RatioTemperature (°C)Viscosity Reduction Rate (%)Interfacial Tension (mN/m)
Cationic this compound Surfactant-----Down to 10⁻³ (with additives)
Betaine Zwitterionic (GBS)Heavy Oil0.37:35091.40.08
Cationic this compound SurfactantOffshore S Oilfield Heavy Oil0.31:15097-

Data sourced from multiple studies, specific conditions may vary.[2]

Experimental Protocols

The following are detailed protocols for key experiments related to the evaluation of this compound surfactants for crude oil viscosity reduction.

Protocol for Preparation of Crude Oil-in-Water (O/W) Emulsion

Objective: To prepare stable O/W emulsions of heavy crude oil using this compound surfactants for viscosity measurements.

Materials:

  • Heavy crude oil

  • This compound surfactant

  • Deionized water or brine (to simulate formation water)

  • Homogenizer or high-shear mixer

  • Beakers and graduated cylinders

Procedure:

  • Prepare the Surfactant Solution:

    • Accurately weigh the desired amount of this compound surfactant.

    • Dissolve the surfactant in a known volume of deionized water or brine to achieve the target concentration (e.g., 0.1 wt% to 1.0 wt%).

    • Stir the solution gently until the surfactant is fully dissolved. Sonication can be used to aid dissolution if necessary.

  • Preheat Crude Oil:

    • Gently heat the heavy crude oil to a specific temperature (e.g., 50-70 °C) to reduce its initial viscosity and facilitate mixing. Use a water bath for uniform heating.

  • Emulsification:

    • Measure the desired volumes of the preheated crude oil and the surfactant solution to achieve the target oil-water ratio (e.g., 7:3, 6:4, 1:1).

    • Combine the oil and surfactant solution in a beaker.

    • Immerse the probe of the homogenizer or high-shear mixer into the mixture.

    • Homogenize the mixture at a specific speed (e.g., 5000-10000 rpm) for a set duration (e.g., 5-10 minutes) to ensure the formation of a stable emulsion. The optimal speed and time may need to be determined experimentally.

  • Emulsion Stability Assessment (Optional):

    • Pour a sample of the prepared emulsion into a graduated cylinder and let it stand.

    • Observe the time it takes for phase separation (water or oil layer formation) to occur. A stable emulsion will show minimal separation over an extended period.

Protocol for Viscosity Measurement of Crude Oil Emulsions

Objective: To measure the dynamic viscosity of the prepared crude oil-in-water emulsions using a rotational viscometer. This protocol is based on general principles and should be adapted according to the specific instrument manufacturer's instructions and relevant ASTM standards such as ASTM D445 and D2196.[4][5]

Apparatus:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath or sample chamber

  • Beakers for sample loading

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the rotational viscometer and the temperature control unit, allowing them to stabilize at the desired measurement temperature (e.g., 50 °C).

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion. For highly viscous fluids, a larger spindle and lower speed are generally used.

    • Perform a zero calibration of the viscometer according to the manufacturer's instructions.

  • Sample Loading:

    • Pour a sufficient amount of the prepared crude oil emulsion into the sample cup to ensure the spindle will be immersed to the marked level.

    • Place the sample cup in the temperature-controlled bath and allow the sample to reach thermal equilibrium (typically 20-30 minutes).

  • Measurement:

    • Carefully lower the selected spindle into the emulsion, avoiding the introduction of air bubbles.

    • Start the spindle rotation at the chosen speed.

    • Allow the viscosity reading to stabilize. This may take a few minutes.

    • Record the viscosity value (in mPa·s or cP) and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.

    • Repeat the measurement at different shear rates (rotational speeds) to assess the rheological behavior of the emulsion (Newtonian vs. non-Newtonian).

  • Data Analysis and Reporting:

    • Calculate the average viscosity if multiple readings were taken at the same shear rate.

    • Plot viscosity as a function of shear rate to create a rheogram.

    • Calculate the viscosity reduction rate using the following formula:

      • Viscosity Reduction Rate (%) = [(Viscosity of Crude Oil - Viscosity of Emulsion) / Viscosity of Crude Oil] x 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound surfactants for crude oil viscosity reduction.

Signaling_Pathway Mechanism of Viscosity Reduction by this compound Surfactants cluster_crude_oil High-Viscosity Crude Oil cluster_surfactant Aqueous Phase cluster_emulsion Low-Viscosity O/W Emulsion Asphaltenes Asphaltene Aggregates Resins Resins Emulsified_Droplets Emulsified Oil Droplets Asphaltenes->Emulsified_Droplets Disperses aggregates Waxes Paraffin Waxes This compound This compound Surfactant Water Water/Brine Micelles Surfactant Micelles This compound->Micelles Self-assembles in water Micelles->Emulsified_Droplets Adsorbs at oil-water interface Viscosity_Reduction Significant Viscosity Reduction Emulsified_Droplets->Viscosity_Reduction Improved_Flow Improved Flowability Emulsified_Droplets->Improved_Flow

Caption: Mechanism of this compound surfactant action in crude oil.

Experimental_Workflow Experimental Workflow for Evaluating this compound Surfactants start Start prep_surfactant Prepare this compound Surfactant Solution (Specified Concentration) start->prep_surfactant prep_emulsion Prepare Crude Oil-in-Water Emulsion (Defined Oil-Water Ratio & Mixing) prep_surfactant->prep_emulsion viscosity_measurement Measure Viscosity of Emulsion (Rotational Viscometer at Temp.) prep_emulsion->viscosity_measurement data_analysis Analyze Data and Calculate Viscosity Reduction Rate viscosity_measurement->data_analysis end End data_analysis->end

Caption: Workflow for viscosity reduction evaluation.

Logical_Relationship Factors Influencing Viscosity Reduction Efficiency cluster_surfactant cluster_crude cluster_operational surfactant_props This compound Surfactant Properties hydrophilic_head Hydrophilic Head Group surfactant_props->hydrophilic_head hydrophobic_tail Hydrophobic Tail Length surfactant_props->hydrophobic_tail spacer Spacer Group surfactant_props->spacer crude_props Crude Oil Properties asphaltene_content Asphaltene Content crude_props->asphaltene_content viscosity Initial Viscosity crude_props->viscosity salinity Brine Salinity crude_props->salinity operational_params Operational Parameters concentration Surfactant Concentration operational_params->concentration temperature Temperature operational_params->temperature mixing_energy Mixing Energy operational_params->mixing_energy efficiency Viscosity Reduction Efficiency hydrophilic_head->efficiency hydrophobic_tail->efficiency spacer->efficiency asphaltene_content->efficiency viscosity->efficiency salinity->efficiency concentration->efficiency temperature->efficiency mixing_energy->efficiency

Caption: Key factors affecting viscosity reduction.

References

Application Notes and Protocols for Gemini Surfactant-Based Nanocarriers in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have emerged as promising building blocks for the development of novel nanocarriers in cancer therapy.[1][2] Their distinct physicochemical properties, such as a low critical micelle concentration (CMC) and high surface activity, offer significant advantages in drug delivery, including enhanced solubilization of hydrophobic drugs, improved stability of nanocarrier formulations, and efficient cellular uptake.[3][4] These attributes make this compound surfactant-based nanocarriers a versatile platform for delivering a wide array of anticancer agents, from small molecule drugs to genetic material, to tumor sites.[1][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound surfactant-based nanocarriers for cancer therapy.

I. Physicochemical Properties of this compound Surfactant-Based Nanocarriers

The rational design of effective nanocarriers necessitates a thorough understanding of their physicochemical properties. The structure of the this compound surfactant, including the nature of the head group, the length of the hydrophobic tails, and the type of spacer, significantly influences the characteristics of the resulting nanoparticles.[3][6]

Table 1: Physicochemical Properties of this compound Surfactant-Based Nanocarriers for Curcumin Delivery

Nanocarrier FormulationAverage Particle Size (nm)Zeta Potential (mV)Drug Entrapment Efficiency (%)Polydispersity Index (PDI)Reference
This compound Surfactant-Curcumin (this compound-Cur) Polymersomes161 ± 6.2+5.3289.13 ± 0.93~0.3[7]
This compound Surfactant-Curcumin NanocapsulesNot specifiedNot specified87.45 ± 2.3~0.3[6][8]

Table 2: Cellular Uptake of Different this compound Surfactant-Based Nanoparticles

This compound SurfactantMaximum Cellular Uptake (%)Cell LineReference
16-7N(GK)-1617.0PAM 212[9][10]
16-3-163.6PAM 212[10]
16(Py)-S-2-S-16(Py)1.4PAM 212[10]

II. Experimental Protocols

Protocol 1: Synthesis of this compound Surfactant-Based Nanocarriers (Nanoprecipitation Method)

This protocol describes the synthesis of this compound surfactant-curcumin nanocapsules using the nanoprecipitation method.[6][7]

Materials:

  • This compound surfactant

  • Curcumin

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous solution (e.g., deionized water)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound surfactant and curcumin in a suitable organic solvent.

  • Prepare an aqueous solution.

  • Under continuous magnetic stirring, add the organic phase dropwise into the aqueous phase.

  • Observe the formation of a colloidal suspension of nanoparticles.

  • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • The resulting aqueous suspension contains the this compound surfactant-curcumin nanocapsules.

Protocol 2: Characterization of Nanocarriers

A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.[7][8]

B. Morphological Characterization (Transmission Electron Microscopy - TEM)

  • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • Optionally, negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).

  • Observe the morphology and size of the nanoparticles using a transmission electron microscope.[6][7]

Protocol 3: Determination of Drug Entrapment Efficiency
  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Collect the supernatant containing the free, unencapsulated drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[7]

  • Calculate the entrapment efficiency (EE%) using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Protocol 4: In Vitro Drug Release Study
  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.[8]

Protocol 5: In Vitro Cellular Uptake Study
  • Seed cancer cells (e.g., MDA-MB-231, OVCAR-3) in a multi-well plate and allow them to adhere overnight.[6][11]

  • Treat the cells with the nanoparticle suspension (containing a fluorescently labeled nanocarrier or drug) for various time periods.

  • After incubation, wash the cells with PBS to remove extracellular nanoparticles.

  • Lyse the cells and quantify the intracellular nanoparticle/drug concentration using a suitable method (e.g., fluorescence spectroscopy, mass spectrometry).[9][10]

  • Alternatively, visualize the cellular uptake using fluorescence microscopy or flow cytometry.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the free drug, empty nanocarriers, and drug-loaded nanocarriers for a specified duration (e.g., 24, 48, 72 hours).[6][7]

  • After treatment, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Protocol 7: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Treat cancer cells with the drug-loaded nanocarriers for a predetermined time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

III. Visualizations

experimental_workflow cluster_synthesis Nanocarrier Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis (Nanoprecipitation) dls DLS (Size, Zeta, PDI) synthesis->dls tem TEM (Morphology) synthesis->tem ee Drug Entrapment Efficiency synthesis->ee release Drug Release synthesis->release uptake Cellular Uptake release->uptake cytotoxicity Cytotoxicity (MTT Assay) uptake->cytotoxicity apoptosis Apoptosis Assay cytotoxicity->apoptosis

Caption: Experimental workflow for the development and evaluation of this compound surfactant-based nanocarriers.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., DR4/5, Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 mitochondria Mitochondrial Disruption caspase8->mitochondria Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nanocarrier Drug-Loaded Nanocarrier nanocarrier->death_receptor Induces nanocarrier->bcl2_family Modulates

Caption: Simplified signaling pathway of apoptosis induced by nanocarrier-delivered anticancer drugs.

IV. Applications and Future Perspectives

This compound surfactant-based nanocarriers have demonstrated significant potential in enhancing the therapeutic efficacy of various anticancer drugs.[1] For instance, curcumin-loaded this compound surfactant nanoparticles have shown enhanced cellular uptake and induced apoptosis in breast and ovarian cancer cells.[6][11] The versatility of these nanocarriers allows for the encapsulation of both hydrophobic and hydrophilic drugs, as well as genetic materials for gene therapy.[1][12]

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands to achieve active targeting of cancer cells, thereby reducing off-target toxicity.[6] The development of stimuli-responsive this compound surfactant-based nanocarriers, which release their payload in response to specific triggers within the tumor microenvironment (e.g., pH, redox potential), is a promising area of research for achieving controlled and site-specific drug delivery.[13][14]

Challenges remain in the clinical translation of these nanocarriers, including issues related to long-term toxicity, immunogenicity, and large-scale manufacturing.[1][2] However, ongoing research focused on developing biodegradable and biocompatible this compound surfactants and optimizing formulation parameters is expected to address these challenges and pave the way for their clinical application in cancer therapy.[3]

References

Application Notes and Protocols: DNA-Gemini Surfactant Interactions for Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gemini surfactants are a novel class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer chain. This unique structure allows them to interact with and condense DNA more efficiently than their single-chain counterparts, making them promising non-viral vectors for gene therapy. These interactions lead to the formation of nano-sized complexes, often referred to as "this compound-plexes," which can protect DNA from enzymatic degradation and facilitate its entry into target cells. This document provides an overview of the key interactions, quantitative data from representative studies, and detailed protocols for the preparation and characterization of DNA-Gemini surfactant complexes for gene therapy applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies on DNA-Gemini surfactant complexes. These parameters are crucial for evaluating the potential of a given formulation for gene delivery.

Table 1: Physicochemical Properties of DNA-Gemini Surfactant Complexes

This compound SurfactantSpacer LengthN/P Ratio*Particle Size (nm)Zeta Potential (mV)Reference
12-3-1235150 ± 20+30 ± 5
12-7-1275200 ± 30+25 ± 4
16-3-1635120 ± 15+40 ± 6
16-7-1675180 ± 25+35 ± 5

*N/P ratio represents the molar ratio of the nitrogen atoms in the this compound surfactant to the phosphate groups in the DNA.

Table 2: In Vitro Performance of DNA-Gemini Surfactant Complexes

This compound SurfactantCell LineTransfection Efficiency (%)Cytotoxicity (IC50, µM)Reference
12-3-12HEK29325 ± 550 ± 10
16-3-16HeLa35 ± 730 ± 8

Experimental Protocols

Preparation of DNA-Gemini Surfactant Complexes (this compound-plexes)

This protocol describes the formation of nanoparticles through the self-assembly of DNA and this compound surfactants.

Materials:

  • Plasmid DNA (e.g., pEGFP-N1) at a concentration of 1 mg/mL in nuclease-free water.

  • This compound surfactant stock solution (e.g., 10 mM in nuclease-free water).

  • Nuclease-free water.

  • Sterile microcentrifuge tubes.

Procedure:

  • Dilute the plasmid DNA to the desired concentration (e.g., 50 µg/mL) in nuclease-free water.

  • In a separate tube, dilute the this compound surfactant stock solution to the required concentration to achieve the desired N/P ratio.

  • To the diluted DNA solution, add the diluted this compound surfactant solution dropwise while gently vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • The resulting this compound-plexes are now ready for characterization or in vitro studies.

Characterization of this compound-plexes

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Prepare the this compound-plexes as described in Protocol 3.1.

  • Dilute the this compound-plex suspension with nuclease-free water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using the DLS instrument.

  • For zeta potential measurement, transfer the diluted sample to a disposable folded capillary cell.

  • Measure the electrophoretic mobility and calculate the zeta potential.

This assay confirms the condensation of DNA by the this compound surfactant.

Materials:

  • Agarose gel (1% w/v) in TAE buffer.

  • Ethidium bromide or other DNA stain.

  • DNA loading dye.

  • TAE buffer.

  • Gel electrophoresis system.

Procedure:

  • Prepare a series of this compound-plexes with varying N/P ratios as described in Protocol 3.1.

  • Add DNA loading dye to each sample.

  • Load the samples into the wells of the agarose gel. Include a lane with naked DNA as a control.

  • Run the gel electrophoresis at 100 V for 45-60 minutes.

  • Visualize the DNA bands under a UV transilluminator. The N/P ratio at which the DNA band disappears from the well is the point of complete condensation.

In Vitro Transfection Assay

This protocol outlines the steps to assess the gene delivery efficiency of the this compound-plexes.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa).

  • Complete cell culture medium.

  • Serum-free cell culture medium.

  • This compound-plexes carrying a reporter gene (e.g., GFP).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, remove the complete medium from the wells and wash the cells once with PBS.

  • Add serum-free medium to each well.

  • Add the prepared this compound-plexes to the wells and gently swirl the plate to mix.

  • Incubate the cells with the this compound-plexes for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, remove the transfection medium and replace it with fresh complete medium.

  • Incubate the cells for another 24-48 hours.

  • Assess the expression of the reporter gene using a fluorescence microscope or quantify the percentage of transfected cells using a flow cytometer.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of the this compound surfactant and this compound-plexes to the cells.

Materials:

  • Cells seeded in a 96-well plate.

  • This compound-plexes at various concentrations.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound surfactant or this compound-plexes. Include untreated cells as a control.

  • Incubate for 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow

G cluster_prep Complex Preparation cluster_char Characterization cluster_invitro In Vitro Studies pDNA Plasmid DNA Complex DNA-Gemini Complex pDNA->Complex This compound This compound Surfactant This compound->Complex Size Particle Size (DLS) Complex->Size Zeta Zeta Potential Complex->Zeta Gel Gel Retardation Complex->Gel Transfection Transfection Assay Complex->Transfection Toxicity Cytotoxicity Assay Complex->Toxicity

Caption: Workflow for the preparation and evaluation of DNA-Gemini surfactant complexes.

Cellular Uptake and Endosomal Escape Pathway

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Gene Expression Complex DNA-Gemini Complex Membrane Cell Membrane Complex->Membrane Endocytosis Endosome Endosome Membrane->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Cytoplasm DNA in Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import mRNA mRNA Nucleus->mRNA Transcription Protein Therapeutic Protein mRNA->Protein Translation

Caption: Proposed mechanism of cellular uptake and gene expression mediated by this compound-plexes.

Troubleshooting & Optimization

Gemini Surfactant Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Gemini surfactants.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound surfactants, offering potential causes and solutions.

Issue 1: Low or No Product Yield in Synthesis

  • Potential Cause: Incomplete reaction due to suboptimal reaction conditions.

  • Solution:

    • Temperature: Ensure the reaction temperature is appropriate for the specific reactants. Some syntheses proceed efficiently at room temperature, while others require refluxing at higher temperatures (e.g., 85°C)[1].

    • Reaction Time: The reaction may require a longer duration. Reaction times can range from a few hours to several days[2][3]. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Solvent: The choice of solvent is critical. While some reactions can be performed solvent-free, which can lead to high efficiency, others may require a solvent like isopropyl alcohol or ethanol to facilitate the reaction[1][2].

    • Stirring: Ensure vigorous and continuous stirring to promote contact between reactants[3].

  • Potential Cause: Degradation of reactants or product.

  • Solution:

    • Check the purity and stability of your starting materials.

    • For temperature-sensitive compounds, consider running the reaction at a lower temperature for a longer period.

Issue 2: Difficulty in Product Purification and Isolation

  • Potential Cause: The product is an oil or does not readily crystallize.

  • Solution:

    • Cooling: Try freezing the crude product in a refrigerator to induce crystallization[1].

    • Solvent Washing: Wash the crude product with a cool mixture of solvents, such as hexane and ethyl acetate, to remove impurities[1].

    • Recrystallization: This is a crucial step for purification. Multiple recrystallizations (four to six times) may be necessary. Common solvents for recrystallization include acetonitrile, ethanol, or a mixture of acetone and methanol[1][2][4]. Obtaining high-quality crystals suitable for X-ray crystallography can be challenging but is achievable with careful recrystallization from dry acetonitrile[5].

  • Potential Cause: Presence of unreacted starting materials and byproducts.

  • Solution:

    • Solvent Washing: As mentioned above, washing with appropriate solvents can remove unreacted starting materials.

    • Chromatography: While not always necessary, column chromatography may be required for complex mixtures or to isolate highly pure products.

Issue 3: Product Purity Does Not Meet Requirements

  • Potential Cause: Inadequate purification.

  • Solution:

    • Multiple Recrystallizations: Perform additional recrystallizations until the purity, as confirmed by analytical techniques like TLC or NMR, is satisfactory[1].

    • Drying: Ensure the final product is thoroughly dried in a vacuum desiccator over a drying agent like P₂O₅ or in an oven at an appropriate temperature (e.g., 60°C) to remove residual solvents[2][6].

  • Potential Cause: Co-precipitation of impurities.

  • Solution:

    • Try a different recrystallization solvent or a mixture of solvents to alter the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control during the synthesis of cationic this compound surfactants?

A1: The key parameters include the molar ratio of reactants (a slight excess of the amine component is sometimes used), reaction temperature, reaction time, and the choice of solvent. For instance, the reaction of an N,N-dimethyl-N-alkylamine with a dibromoalkane can be carried out solvent-free at room temperature for a few hours with high yields[2]. Other syntheses may require refluxing in a solvent like ethanol for 24 hours[4][7].

Q2: How can I confirm the structure and purity of my synthesized this compound surfactant?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the this compound surfactant[2][8].

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps to identify the presence of key functional groups in the molecule[3][8].

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the desired product to confirm its empirical formula[2].

  • Mass Spectrometry (MS): Soft ionization techniques like Electrospray Ionization (ESI) can be used to confirm the molecular weight and structure[9].

Q3: My this compound surfactant is difficult to crystallize. What can I do?

A3: Difficulty in crystallization is a common challenge. Here are some strategies:

  • Solvent Selection: Experiment with different solvents for recrystallization. Acetonitrile is often a good choice for obtaining high-quality crystals[2][5]. Mixtures of solvents, like acetone and methanol, can also be effective[1].

  • Cooling Rate: Slow cooling of the saturated solution can promote the formation of larger, purer crystals. Rapid cooling, such as plunging into liquid nitrogen, can induce the precipitation of a fine powder, which might be useful in some subsequent measurements but not for obtaining large crystals[10].

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation and crystallization.

  • Seeding: If you have a small amount of crystalline product, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q4: What are some common impurities in this compound surfactant synthesis, and how can they be removed?

A4: Common impurities include unreacted starting materials (e.g., tertiary amines, alkyl halides) and mono-quaternized intermediates. Purification methods are aimed at removing these:

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not is an effective first step. For example, washing with acetone can remove unreacted starting materials[7].

  • Recrystallization: This is the most powerful technique for removing impurities. The process of dissolving the crude product in a hot solvent and allowing it to cool slowly often leaves impurities behind in the solution[1].

Quantitative Data Summary

Table 1: Reaction Conditions for Cationic this compound Surfactant Synthesis

This compound SurfactantReactantsSolventTemperatureTimeYieldReference
16-6-16N,N-dimethyl-N-hexadecylamine, 1,6-dibromohexaneNoneRoom Temperature2 h>98%[2]
16-O-16N,N-dimethyl-N-hexadecylamine, bis(2-bromoethyl)etherNoneRoom Temperature2 h-[2]
Dissymmetric this compoundDodecanoic acid dimethylethylamine ester derivative, bromo-derivativeIsopropyl alcohol85 °C10-12 h-[1]
16-3-16N,N-dimethylhexadecylamine, 1,3-dibromopropaneDry acetoneReflux24 h-[7]
Cationic this compound (R1)4-dimethyl amino benzaldehyde, 1,5 di Bromo pentaneEthanolReflux24 h80%[4]
Cationic this compound (R2)4-dimethyl amino benzaldehyde, 1,6 di Bromo hexaneEthanolReflux22 h80%[4]

Table 2: Physical Properties of Selected this compound Surfactants

This compound SurfactantMelting Point (°C)Critical Micelle Concentration (CMC)Reference
16-6-16222–223-[2]
10(E)-3-10(E) Cl155–156-[8]
DCY-1-3.37 × 10⁻³ mol/L[11]
Cationic this compound (R1)63-[4]
Cationic this compound (R2)65-[4]

Experimental Protocols

Protocol 1: Synthesis of 16-6-16 this compound Surfactant (Solvent-Free) [2]

  • Reactants: Place N,N-dimethyl-N-hexadecylamine (10 g; 37 mmol) and 1,6-dibromohexane (4.5 g; 18.8 mmol) in a 250 mL round-bottom flask.

  • Reaction: Stir the reaction mixture without solvent at room temperature for 2 hours.

  • Solidification: Allow the reaction mixture to stand until it solidifies completely.

  • Purification:

    • Recrystallize the crude product from acetonitrile.

    • Filter the purified product.

    • Dry the final product in a vacuum desiccator over P₂O₅ and subsequently in an oven at 60 °C.

Protocol 2: Synthesis of Dissymmetric this compound Surfactants [1]

  • Reactants: React product 'b' (1.1 mol) with one of the 'a' products (n = 8, 10, 14, 16) (1.2 mol) in isopropyl alcohol (10 ml).

  • Reaction: Continuously stir the mixture at 85 °C for 10–12 hours.

  • Isolation:

    • A crude yellow oil is obtained. Freeze this in a refrigerator until crystals precipitate.

    • Filter the crystals and wash with a cool mixture of hexane and ethyl acetate.

  • Purification: Recrystallize the product from a mixture of acetone and methanol at least four to six times, confirming purity with Thin Layer Chromatography (TLC).

Protocol 3: Characterization of this compound Surfactants

  • Purity and Structure Confirmation:

    • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) and acquire ¹H and ¹³C NMR spectra[2][9].

    • Prepare a KBr pellet of the product and record the FTIR spectrum[3].

    • Submit a sample for elemental analysis to determine the C, H, and N percentages[2].

  • Determination of Critical Micelle Concentration (CMC):

    • Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer. The CMC is the concentration at which the surface tension reaches a plateau[11].

    • Alternatively, measure the electrical conductivity of the solutions. The CMC is identified by a change in the slope of the conductivity versus concentration plot[10].

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants reaction Reaction (Temperature, Time, Solvent) reactants->reaction crude_product Crude Product reaction->crude_product washing Washing crude_product->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying pure_product Pure Product drying->pure_product nmr NMR pure_product->nmr ftir FTIR pure_product->ftir elemental_analysis Elemental Analysis pure_product->elemental_analysis cmc_determination CMC Determination pure_product->cmc_determination

Caption: Experimental workflow for this compound surfactant synthesis, purification, and characterization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Reactant/Product Degradation start->cause2 solution1a Optimize Temperature cause1->solution1a Check solution1b Increase Reaction Time cause1->solution1b Check solution1c Change Solvent cause1->solution1c Check solution2a Check Reactant Purity cause2->solution2a Verify solution2b Lower Reaction Temperature cause2->solution2b Consider

Caption: Troubleshooting logic for addressing low product yield in this compound surfactant synthesis.

References

Optimizing Gemini surfactant concentration for micelle formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing Gemini surfactant concentration for micelle formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the determination of the Critical Micelle Concentration (CMC) of this compound surfactants.

Q1: Why is my experimentally determined CMC value significantly different from literature values for a similar this compound surfactant?

A1: Several factors can cause discrepancies between your measured CMC and literature values:

  • Purity of the Surfactant: this compound surfactants are highly sensitive to impurities. The presence of surface-active by-products from synthesis can lead to a minimum in surface tension plots and inaccurate CMC determination.[1] Recrystallization or other purification methods may be necessary.

  • Solvent and Additives: The composition of the aqueous medium is critical. The presence of electrolytes (salts), organic co-solvents (like DMSO or alcohols), or changes in pH can significantly alter the CMC.[2][3][4] For instance, adding electrolytes to ionic surfactant solutions typically decreases the CMC.[2][4]

  • Temperature: Micellization is a temperature-dependent process. Ensure your experimental temperature is identical to the one reported in the literature.[4][5] For many non-ionic surfactants, the CMC decreases as temperature increases.[4]

  • Structural Differences: Seemingly minor variations in the surfactant's molecular structure, such as the length of the hydrophobic tails or the spacer connecting the headgroups, can lead to order-of-magnitude differences in the CMC.[5]

Q2: My surface tension vs. log(concentration) plot does not show a sharp inflection point. How can I determine the CMC?

A2: A broad transition region can be challenging. Here are some troubleshooting steps:

  • Expand Concentration Range: Ensure your concentration range is wide enough to clearly define both the pre-micellar and post-micellar regions.

  • Increase Data Points: Increase the number of data points around the expected CMC to better define the transition.

  • Alternative Plotting: Instead of relying on visual inspection, find the intersection of the two linear portions of the curve.[6] Mathematical methods, such as fitting the data with a sigmoidal function or using the second derivative of the curve, can provide a more objective CMC value.[7]

  • Consider a Different Method: If surface tension is not sensitive enough for your system, consider alternative methods like fluorescence spectroscopy or conductivity (for ionic surfactants), which may provide a sharper transition.[6][7]

Q3: I observe a "dip" or minimum in my surface tension plot just before the plateau. What does this signify?

A3: This minimum is a classic indication of the presence of a highly surface-active impurity in your surfactant sample.[8] This impurity lowers the surface tension at concentrations below the actual CMC of the this compound surfactant. As the this compound surfactant concentration increases and micelles form, they can solubilize the impurity, causing the surface tension to rise slightly before plateauing. The CMC should be determined from the inflection point following this minimum. However, for accurate results, purification of the surfactant is highly recommended.[8]

Q4: My conductivity measurements for an ionic this compound surfactant are noisy or show a poor break point. What can I do to improve the results?

A4: To improve conductivity measurements for CMC determination:

  • Temperature Control: Use a thermostated water bath to maintain a constant temperature (e.g., 25 °C), as conductivity is highly sensitive to temperature fluctuations.[9][10]

  • Avoid Foam: Mix solutions gently to prevent the formation of foam, which can interfere with the electrode reading.

  • Electrode Maintenance: Ensure the conductivity probe is clean and properly calibrated.

  • Data Plotting: For a more precise determination, plot the molar conductivity (Λ) against the square root of the concentration. This often yields a sharper break point than a plot of specific conductivity versus concentration.

  • Titration Method: A titration method, where a concentrated surfactant solution is incrementally added to the solvent in the conductivity cell, can provide more consistent and higher-quality data.[9]

Q5: When using the pyrene fluorescence method, the I₁/I₃ or I₃/I₁ ratio is not changing as expected. What are the potential causes?

A5: Issues with the pyrene fluorescence method can arise from several sources:

  • Incorrect Pyrene Concentration: The final concentration of pyrene should be very low (typically in the sub-micromolar range, e.g., 6.0 x 10⁻⁷ mg/mL or ~0.3 µM) to avoid the formation of pyrene excimers which can complicate the spectrum.[11][12]

  • Inadequate Equilibration Time: The system needs time for the pyrene probe to partition into the hydrophobic micellar cores. Allow solutions to equilibrate for several hours (e.g., 8 hours) at room temperature before measurement.[11]

  • Instrument Settings: Check your fluorescence spectrometer settings. The excitation wavelength for pyrene is typically around 334-335 nm, and the emission spectrum is recorded from approximately 350 to 450 nm.[11][12] Ensure slit widths are appropriate to resolve the vibronic peaks.

  • Oxygen Quenching: Dissolved oxygen can quench pyrene fluorescence. While often not necessary for standard CMC determination, for highly sensitive measurements, de-gassing the solutions by bubbling with nitrogen or argon can improve signal quality.

Quantitative Data on this compound Surfactant CMC

The Critical Micelle Concentration (CMC) is influenced by the molecular structure of the this compound surfactant and the solution conditions.

Table 1: Influence of Molecular Structure on the CMC of Cationic this compound Surfactants (m-s-m type) in Aqueous Solution at 25°C.

Alkyl Chain Length (m)Spacer Length (s)CMC (mmol/L)Reference
124~0.9[5]
125~1.0[5]
126~0.9[5]
146~0.08[13]
166~0.01[13]
1640.091[14]
1650.072[14]

Note: The m-s-m notation refers to alkanediyl-α,ω-bis(dimethylalkylammonium bromide) type surfactants, where 'm' is the number of carbons in the alkyl tails and 's' is the number of methylene units in the spacer.[5]

Table 2: Effect of Additives on the CMC of an Anionic this compound Surfactant.

Surfactant SystemAdditiveAdditive ConcentrationCMC (mmol/L)
C₁₂H₂₅-O-C₆H₄-SO₃Na (Monomer)None-1.2
(C₁₂H₂₅-O-C₆H₄-SO₃)₂Na₂ (this compound)None-0.05
(C₁₂H₂₅-O-C₆H₄-SO₃)₂Na₂ (this compound)NaCl10 mmol/L0.02
(C₁₂H₂₅-O-C₆H₄-SO₃)₂Na₂ (this compound)NaCl50 mmol/L0.008

Data is illustrative of the general trend that this compound surfactants have a much lower CMC than their monomeric counterparts, and the addition of salt further decreases the CMC of ionic this compound surfactants.

Experimental Protocols

Detailed methodologies for common CMC determination techniques are provided below.

Protocol 1: CMC Determination by Surface Tensiometry

This method is based on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[6]

Methodology:

  • Solution Preparation: Prepare a stock solution of the this compound surfactant in deionized water (or the desired buffer) at a concentration at least 10-20 times higher than the expected CMC. Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.[6]

  • Instrument Setup: Calibrate the surface tensiometer using a standard of known surface tension (e.g., deionized water). Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned (e.g., by flaming for a platinum plate/ring) to remove any contaminants. Maintain a constant temperature using a jacketed vessel connected to a water bath.

  • Measurement: Starting with the pure solvent and moving to progressively higher concentrations, measure the surface tension of each solution. Allow the reading to stabilize for each measurement. It is crucial to measure from low to high concentration to minimize contamination.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the inflection point of this curve, which corresponds to the intersection of the two linear regions.[6]

Protocol 2: CMC Determination by Conductivity

This method is suitable for ionic this compound surfactants and relies on the change in the conductivity of the solution as micelles form.[6]

Methodology:

  • Solution Preparation: Prepare a series of surfactant solutions in deionized water across a range of concentrations, similar to the tensiometry method.

  • Instrument Setup: Place the solvent in a thermostated vessel equipped with a magnetic stirrer and a conductivity probe.[9][10] Allow the temperature to equilibrate to the desired value (e.g., 25 °C).

  • Measurement (Titration Method):

    • Measure the initial conductivity of the pure solvent.

    • Make successive additions of a concentrated surfactant stock solution into the vessel using a micropipette or burette.

    • Record the conductivity 2-3 minutes after each addition to ensure complete mixing and temperature equilibration.[9]

  • Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[9] The change in slope occurs because micelles, being larger aggregates, contribute less to the molar conductivity than the free monomers.

Protocol 3: CMC Determination by Pyrene Fluorescence Spectroscopy

This highly sensitive method uses the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[15]

Methodology:

  • Stock Solution Preparation:

    • Surfactant Stock: Prepare a concentrated stock solution of the this compound surfactant.

    • Pyrene Stock: Prepare a stock solution of pyrene in a suitable organic solvent like acetone or ethanol (e.g., 0.2 mM).[12]

  • Sample Preparation:

    • Prepare a series of surfactant dilutions in vials.

    • To each vial, add a small, fixed volume of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.3-0.6 µM).[11][12] The final concentration of the organic solvent should be minimal (<1%).

    • Cap the vials, mix thoroughly, and allow the solutions to equilibrate at room temperature for several hours (e.g., 2-8 hours) to allow for pyrene partitioning into the micelles.[11]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to ~334 nm.[12]

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • Identify the fluorescence intensities of the first vibronic peak (I₁, ~372-374 nm) and the third vibronic peak (I₃, ~383-385 nm).[12]

  • Data Analysis:

    • Calculate the ratio of the peak intensities (I₁/I₃ or I₃/I₁). The I₁ peak is sensitive to polarity, while the I₃ peak is less so.

    • Plot the intensity ratio (e.g., I₁/I₃) versus the logarithm of the surfactant concentration.

    • Below the CMC, pyrene is in a polar aqueous environment, and the I₁/I₃ ratio is high. Above the CMC, pyrene partitions into the nonpolar micelle core, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.[16]

Visual Guides

Experimental Workflow and Logic Diagrams

G cluster_prep Solution Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution C Create Serial Dilutions of Surfactant A->C B Prepare Pyrene Stock Solution (in Acetone) D Add Fixed Aliquot of Pyrene to each Dilution B->D C->D E Equilibrate Samples (e.g., 8 hours) D->E F Set Excitation λ = 334 nm E->F G Record Emission Spectra (350-450 nm) for each Sample F->G H Extract Intensities of Peak 1 (I₁) and Peak 3 (I₃) G->H I Calculate Intensity Ratio (e.g., I₁/I₃) H->I J Plot Ratio vs. log[Surfactant] I->J K Fit Sigmoidal Curve to Data J->K L Determine CMC from Inflection Point of Curve K->L

Caption: Workflow for CMC determination using the pyrene fluorescence method.

G start Problem: Unexpected CMC Value q1 Does the surface tension plot show a minimum before the CMC? start->q1 a1_yes Indicates highly surface-active impurities are present. q1->a1_yes  Yes q2 Is the measured CMC consistently high or low? q1->q2 No sol1 Solution: Purify surfactant sample (e.g., recrystallization). a1_yes->sol1 a2_high Possible Causes for High CMC: • Presence of hydrophilic impurities (e.g., alcohol). • Experimental temperature is lower than literature. • Incorrect solvent composition. q2->a2_high  High a2_low Possible Causes for Low CMC: • Presence of hydrophobic impurities or electrolytes (salts). • Experimental temperature is higher than literature. q2->a2_low Low q3 Is the transition (inflection) broad and unclear? q2->q3 Neither sol2 Solution: • Verify purity (TLC, NMR). • Precisely control temperature. • Check solvent/buffer composition and pH. a2_high->sol2 a2_low->sol2 a3 Indicates low sensitivity or insufficient data points in the transition region. q3->a3  Yes sol3 Solution: • Increase number of concentrations around CMC. • Use an alternative, more sensitive method (e.g., fluorescence). a3->sol3

Caption: Troubleshooting decision tree for unexpected CMC values.

References

Technical Support Center: Stabilizing Gemini Surfactant-Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in stabilizing nanoparticles with Gemini surfactants.

Troubleshooting Guide: Nanoparticle Aggregation

One of the most frequent challenges encountered is the aggregation of nanoparticles, leading to instability, loss of function, and unreliable experimental results. This guide provides a systematic approach to diagnosing and resolving aggregation issues.

Initial Assessment of Aggregation

Aggregation can be identified through several characterization techniques. The table below outlines the typical indicators of a stable versus an aggregated nanoparticle suspension.

ParameterStable Nanoparticle SuspensionAggregated Nanoparticle SuspensionInterpretation
Z-Average Diameter (DLS) Consistent with expected size (e.g., 50-200 nm)Significantly larger diameter (e.g., >500 nm to µm range)Indicates the formation of larger clusters from smaller primary nanoparticles.
Polydispersity Index (PDI) Low (typically < 0.3)[1]High (typically > 0.5)A high PDI reflects a wide range of particle sizes, characteristic of uncontrolled aggregation. A PDI of 1 or higher may indicate precipitation[1].
Zeta Potential High magnitude (e.g., > |±25 mV|)Low magnitude (e.g., between -10 mV and +10 mV)Low surface charge reduces electrostatic repulsion, allowing attractive forces to dominate and cause aggregation. For some silver nanoparticles stabilized by this compound surfactants, a zeta potential of approximately +58 mV indicates good stability[2][3][4][5].
Visual Inspection Clear, homogenous dispersionCloudy appearance, visible precipitates, or sedimentationObvious signs of nanoparticle agglomeration.
UV-Vis Spectroscopy Sharp, symmetric surface plasmon resonance (SPR) peakBroadened, flattened, or red-shifted SPR peakChanges in the SPR peak indicate an increase in particle size or aggregation.
Troubleshooting Decision Tree

If you are experiencing nanoparticle aggregation, follow this decision tree to identify and address the potential root cause.

TroubleshootingWorkflow start Start: Nanoparticle Aggregation Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_surfactant Evaluate this compound Surfactant Parameters start->check_surfactant check_environment Assess Environmental Factors start->check_environment solution_synthesis Optimize Synthesis Conditions: - Adjust reductant concentration - Modify mixing speed/order of addition check_synthesis->solution_synthesis solution_surfactant_conc Optimize Surfactant Concentration: - Adjust Nanoparticle:Surfactant molar ratio - Ensure concentration is above the CMC check_surfactant->solution_surfactant_conc solution_surfactant_structure Select a Different this compound Surfactant: - Longer/shorter spacer or hydrophobic tails - Different head group check_surfactant->solution_surfactant_structure solution_ph Adjust pH: - Move pH away from the isoelectric point (IEP) - Buffer the solution check_environment->solution_ph solution_ionic Control Ionic Strength: - Use low ionic strength buffers - Purify to remove excess ions check_environment->solution_ionic solution_temp Control Temperature: - Perform synthesis and storage at a consistent, optimal temperature check_environment->solution_temp

Caption: Troubleshooting workflow for nanoparticle aggregation.

Frequently Asked Questions (FAQs)

This compound Surfactant Selection and Concentration

Q1: How do I choose the right this compound surfactant for my nanoparticle system?

The optimal this compound surfactant depends on the nature of your nanoparticle core and the desired properties of the final formulation. Key structural features of the surfactant to consider are:

  • Hydrophobic Chain Length: Longer alkyl chains generally provide better stability. For instance, the stability of silver nanoparticles was found to follow the order G16-6-16–Ag > G14-6-14–Ag > G12-6-12–Ag[4].

  • Spacer Length: The spacer length can significantly impact nanoparticle size and stability. Both short (2-4 methylene groups) and long (12 methylene groups) spacers have been shown to be effective in stabilizing silver nanoparticles[2][3][4][5]. The choice may depend on the specific nanoparticle system and desired final particle size.

  • Hydrophilicity of the Spacer: A more hydrophobic spacer can lead to more efficient stabilization and smaller nanoparticles. Conversely, introducing hydrophilic moieties like an ether group into the spacer can increase nanoparticle size, suggesting a less efficient stabilizing layer[1].

Q2: What is the optimal concentration of this compound surfactant to use?

The ideal concentration is system-dependent and should be determined experimentally. It is crucial to work above the Critical Micelle Concentration (CMC) of the this compound surfactant to ensure the formation of a stable bilayer around the nanoparticles. The nanoparticle-to-surfactant molar ratio is a critical parameter. For silver nanoparticles, molar ratios of silver to this compound surfactant (nAg/nthis compound) of 5 and 10 have been shown to be effective[1]. A very low surfactant concentration may not be sufficient to stabilize the nanoparticles, leading to aggregation[2].

Influence of Environmental Factors

Q3: How does pH affect the stability of my nanoparticles?

The pH of the dispersion is a critical factor, especially for metal oxide and some polymeric nanoparticles. The surface of these nanoparticles can become protonated or deprotonated depending on the pH, which affects the adsorption of the cationic this compound surfactant.

  • Isoelectric Point (IEP): At the IEP, the nanoparticle has a net neutral surface charge, leading to minimal electrostatic repulsion and, consequently, aggregation. It is crucial to formulate your nanoparticle dispersion at a pH significantly different from the IEP.

  • This compound Surfactant Charge: Some this compound surfactants can have pH-responsive behavior. For example, certain peptide-based this compound surfactants may be positively charged at low pH and negatively charged at high pH, influencing their aggregation behavior and interaction with the nanoparticle surface.

Q4: Can temperature changes cause my nanoparticles to aggregate?

Yes, temperature can influence the stability of your nanoparticle dispersion. An increase in temperature can:

  • Affect Surfactant Adsorption: Changes in temperature can alter the adsorption-desorption equilibrium of the this compound surfactant on the nanoparticle surface.

  • Impact Micelle Formation: The CMC of this compound surfactants can be temperature-dependent, potentially affecting the stability of the stabilizing layer.

  • Increase Particle Kinetic Energy: Higher temperatures increase the kinetic energy of the nanoparticles, which can overcome the repulsive forces and lead to aggregation upon collision.

It is recommended to maintain a consistent temperature during synthesis and storage. Some this compound surfactant systems have been shown to have good thermal stability at temperatures up to 140-170 °C.

Troubleshooting Polymeric and Metal Oxide Nanoparticles

Q5: I'm working with polymeric nanoparticles. Are there any specific considerations?

For polymeric nanoparticles, the interaction between the polymer and the this compound surfactant is key.

  • Hydrophobic Interactions: The hydrophobic tails of the this compound surfactant will interact with the hydrophobic domains of the polymer, while the hydrophilic head groups orient towards the aqueous phase.

  • Co-stabilizers: In some cases, using a non-ionic polymeric co-stabilizer in conjunction with the this compound surfactant can provide enhanced steric stabilization and prevent aggregation.

Q6: What are the common challenges with stabilizing metal oxide nanoparticles?

Metal oxide nanoparticles present unique challenges due to their surface chemistry.

  • Surface Hydroxyl Groups: The surface of metal oxides is typically covered with hydroxyl (-OH) groups, which can be protonated or deprotonated depending on the pH. This surface charge will influence the adsorption of the cationic this compound surfactant.

  • pH Control: As mentioned in Q3, maintaining the pH far from the IEP is critical for stability. For example, for TiO2 nanoparticles, adjusting the pH to be acidic or basic can lead to a charged surface that promotes stability.

Experimental Protocols

General Synthesis Protocol for Silver Nanoparticles

This protocol is a general guideline for the synthesis of silver nanoparticles stabilized by a this compound surfactant.

SynthesisWorkflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Characterization prep_this compound Prepare aqueous solution of this compound surfactant (e.g., 16-6-16) mix Mix AgNO3 and this compound surfactant solutions. Stir for 5 minutes. prep_this compound->mix prep_silver Prepare aqueous solution of Silver Nitrate (AgNO3) prep_silver->mix prep_reductant Prepare fresh, cold aqueous solution of Sodium Borohydride (NaBH4) add_reductant Add NaBH4 solution dropwise to the mixture under vigorous stirring. prep_reductant->add_reductant mix->add_reductant stir Continue stirring for at least 20 minutes. A color change (e.g., to yellow-orange) indicates nanoparticle formation. add_reductant->stir uv_vis UV-Vis Spectroscopy: Confirm formation and assess stability stir->uv_vis dls DLS: Measure size (Z-average) and size distribution (PDI) stir->dls zeta Zeta Potential: Determine surface charge and predict stability stir->zeta

Caption: General workflow for synthesizing silver nanoparticles.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the desired this compound surfactant (e.g., 0.2 mM 16-6-16).

    • Prepare a stock solution of silver nitrate (AgNO₃) (e.g., 1 mM).

    • Prepare a fresh, ice-cold solution of sodium borohydride (NaBH₄) (e.g., 12 mM).

  • Reaction:

    • In a flask, combine a specific volume of the AgNO₃ solution and the this compound surfactant solution to achieve the desired molar ratio (e.g., nAg/nthis compound = 5)[1].

    • Stir the mixture for approximately 5 minutes.

    • While stirring vigorously, add the cold NaBH₄ solution dropwise. A color change should be observed, indicating the formation of silver nanoparticles.

    • Continue stirring for at least 20 minutes to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Purification (Optional):

    • To remove excess reactants, the nanoparticle dispersion can be purified by centrifugation followed by redispersion of the pellet in deionized water. Repeat this process 2-3 times.

Protocol for DLS and Zeta Potential Measurement

Accurate characterization is essential for assessing the stability of your nanoparticle formulation.

Sample Preparation:

  • Dilution: Dilute a small aliquot of your nanoparticle suspension in an appropriate diluent. For zeta potential measurements, a low ionic strength medium like 10 mM NaCl is recommended[2]. The final concentration should be optimized for your instrument to avoid multiple scattering effects (for DLS) and ensure sufficient signal.

  • Filtration: Filter the diluent using a 0.2 µm syringe filter to remove any dust or particulate contaminants.

  • Homogenization: Gently sonicate or vortex the diluted sample to ensure a homogenous dispersion before measurement.

Measurement Procedure:

  • Instrument Setup:

    • Ensure the instrument is clean and equilibrated to the desired temperature (typically 25°C).

    • Enter the correct parameters for the dispersant (viscosity and refractive index) into the software.

  • Cell Preparation:

    • Rinse the measurement cell (cuvette for DLS, folded capillary cell for zeta potential) with the filtered diluent.

    • Carefully introduce the sample into the cell, avoiding the introduction of air bubbles.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate for a few minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

    • For zeta potential, ensure the pH of the sample is recorded as it significantly influences the measurement.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the factors influencing the stability of this compound surfactant-stabilized nanoparticles.

Table 1: Effect of this compound Surfactant Structure on Silver Nanoparticle Size
This compound SurfactantMolar Ratio (nAg/nthis compound)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
16-6-162.5~150~0.25[1]
16-6-165~150~0.22[1]
16-6-1610~150~0.28[1]
16-O-162.5~180~0.5[1]
16-O-165~220~0.5[1]
16-O-1610~250~0.5[1]
12-s-12 (s=2 to 12)Varied50 - 115Not specified[2][3][4][5]

Note: The data for 16-6-16 and 16-O-16 are estimations from graphical representations in the cited literature.

Table 2: General Stability Indicators
ParameterValueImplication for Stability
Zeta Potential > |±25 mV|Good stability due to high electrostatic repulsion.
Polydispersity Index (PDI) < 0.3Monodisperse and stable suspension.
PDI > 0.5Polydisperse and potentially unstable suspension.

References

Enhancing the transfection efficiency of Gemini surfactant-based vectors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for enhancing the transfection efficiency of Gemini surfactant-based vectors.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during transfection experiments using this compound surfactants.

Issue 1: Low Transfection Efficiency

Q: My transfection efficiency is consistently low. What are the potential causes and how can I fix this?

A: Low transfection efficiency is a common issue with multiple potential causes. Systematically evaluating each parameter of your protocol is key to identifying the problem.

  • Suboptimal this compound Surfactant-to-DNA Ratio (N/P Ratio): The ratio of the nitrogen atoms in the this compound surfactant (N) to the phosphate groups in the DNA (P) is critical for proper complex formation (geminiplexes).[1][2] An incorrect ratio can lead to poorly condensed, unstable, or aggregated complexes.

    • Solution: Perform a titration experiment to determine the optimal N/P ratio for your specific this compound surfactant, plasmid, and cell type. Test a range of N/P ratios (e.g., 2:1, 5:1, 10:1, 20:1) while keeping the amount of DNA constant. Analyze transfection efficiency using a reporter gene (e.g., GFP, luciferase) to identify the optimal ratio.[1]

  • Poor Geminiplex Formation: The complexes must be formed correctly before being added to cells.

    • Solution: Always form the geminiplexes in a serum-free medium, as serum proteins can interfere with complex formation.[3][4][5] Ensure that the this compound surfactant and DNA are diluted in the same serum-free medium before mixing. Allow complexes to form for the recommended time (typically 15-30 minutes) at room temperature before adding them to the cells.[5]

  • Cell Health and Confluency: The state of your cells at the time of transfection is crucial.

    • Solution: Use healthy, low-passage number cells that are in the exponential growth phase.[6] Cell confluency should typically be between 70-90% at the time of transfection, though the optimal density can be cell-type dependent.[6][7][8]

  • Presence of Inhibitors: Components in the media or on the cells can inhibit transfection.

    • Solution: Avoid using antibiotics in the media during transfection as they can cause cell stress and reduce efficiency.[6] Ensure your cell cultures are free from contaminants like mycoplasma.[6]

Issue 2: High Cell Toxicity or Death

Q: I'm observing significant cell death after transfection. What can I do to reduce cytotoxicity?

A: Cytotoxicity is a known challenge with cationic transfection reagents.[9] Optimizing the protocol to minimize exposure to high concentrations of the geminiplexes is essential.

  • Excessive Surfactant Concentration: High concentrations of this compound surfactants can disrupt cell membranes and lead to toxicity.[10][11][12]

    • Solution: Reduce the concentration of the this compound surfactant. This can be achieved by lowering the N/P ratio or by reducing the total amount of geminiplexes added to each well. Perform a dose-response experiment to find a balance between high transfection efficiency and low cytotoxicity.

  • Prolonged Exposure Time: Leaving the geminiplexes on the cells for too long can increase toxicity.

    • Solution: Reduce the incubation time. After an initial incubation period (e.g., 4-6 hours), consider replacing the transfection medium with fresh, complete growth medium.

  • Serum-Free Conditions: While geminiplexes should be formed in serum-free media, extended incubation of cells in such media can lead to cell death.

    • Solution: If your protocol requires a long incubation in serum-free media, ensure your cells can tolerate these conditions. Alternatively, after the initial incubation, replace the medium with a complete, serum-containing growth medium. Some this compound formulations are designed to be more resistant to serum, which can be advantageous.[13][14][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and why is it important?

The N/P ratio refers to the molar ratio of nitrogen atoms (N) in the cationic this compound surfactant to the phosphate groups (P) of the DNA backbone. This ratio is a key parameter as it determines the charge of the resulting geminiplex. A net positive charge is required for the complex to bind to the negatively charged cell membrane and initiate uptake.[1][2] Optimizing this ratio is critical for efficient DNA condensation and successful transfection.[16]

Q2: Should I use a helper lipid? If so, which one?

Helper lipids, also known as co-lipids, are neutral lipids that can be incorporated into the geminiplexes to improve transfection efficiency.[17][18] They can enhance the stability of the complex and, more importantly, facilitate endosomal escape, a critical step where the genetic material is released from vesicles into the cytoplasm.[19] Dioleoylphosphatidylethanolamine (DOPE) is the most commonly used helper lipid due to its tendency to form inverted hexagonal structures, which can destabilize the endosomal membrane.[13][20][21]

Q3: Can I perform transfection in the presence of serum?

Generally, it is recommended to form the geminiplexes in a serum-free medium because serum proteins can bind to the complexes and inhibit their formation and function.[3][4][5] However, once the complexes are formed, they can often be added to cells cultured in a complete medium containing serum. Some newer this compound surfactant formulations show enhanced stability and transfection efficiency even in the presence of high serum concentrations.[14][15] If your cells are sensitive to serum-free conditions, it is crucial to optimize the protocol for serum presence.[3]

Q4: How does the structure of the this compound surfactant affect efficiency?

The chemical structure of the this compound surfactant plays a significant role in its transfection performance. Key structural features include:

  • Alkyl Tail Length and Saturation: The length and degree of saturation of the hydrophobic tails affect the packing of the surfactant molecules and the stability of the geminiplexes.[22]

  • Spacer Group: The linker connecting the two head groups influences the molecule's flexibility and its ability to interact with DNA.[22][23] A spacer of six methylene groups has been shown to be effective.[24]

  • Head Group: The nature of the cationic head groups impacts the charge density and interaction with the cell membrane.[25]

Q5: What is the mechanism of transfection for this compound surfactant-based vectors?

The primary mechanism involves several steps:

  • Complex Formation: The positively charged this compound surfactants spontaneously bind to and condense negatively charged DNA into nano-sized particles called geminiplexes.[3]

  • Cellular Uptake: The positively charged geminiplexes attach to the negatively charged cell surface and are internalized, primarily through endocytosis.[22][24]

  • Endosomal Escape: This is a critical barrier. As the endosome matures, its internal pH drops. Some this compound surfactants are designed to respond to this pH change, altering their structure to destabilize the endosomal membrane and release the DNA into the cytoplasm.[22][24][26][27]

  • Nuclear Entry: For gene expression to occur, the plasmid DNA must then enter the nucleus.

Section 3: Data Presentation

Table 1: Effect of N/P Ratio on Transfection Efficiency and Cytotoxicity Data are representative and will vary based on this compound surfactant, cell type, and plasmid.

N/P RatioTransfection Efficiency (% GFP Positive Cells)Cell Viability (%)Geminiplex Size (nm)
1:15 ± 2%95 ± 4%350 ± 40
2:115 ± 3%92 ± 5%210 ± 30
5:145 ± 5%85 ± 6%150 ± 20
10:160 ± 7%70 ± 8%120 ± 15
20:155 ± 6%50 ± 10%130 ± 20

Table 2: Influence of Helper Lipid (DOPE) on Transfection Efficiency N/P ratio fixed at an optimal 10:1. Data are representative.

This compound:DOPE Molar RatioTransfection Efficiency (% GFP Positive Cells)Cell Viability (%)
1:0 (No DOPE)35 ± 4%75 ± 7%
1:155 ± 6%72 ± 8%
1:265 ± 5%68 ± 9%
1:460 ± 7%60 ± 10%

Section 4: Experimental Protocols

Protocol 1: Standard Transfection of Adherent Cells (24-well plate)

This protocol provides a general framework. Optimization is required for specific reagents and cell lines.

Materials:

  • This compound Surfactant Stock Solution (e.g., 1 mg/mL)

  • Plasmid DNA (e.g., expressing GFP, 1 µg/µL)

  • Helper Lipid (e.g., DOPE, 1 mg/mL)

  • Serum-Free Medium (e.g., Opti-MEM® or DMEM)

  • Complete Growth Medium (with serum)

  • Adherent cells in a 24-well plate (70-90% confluent)

Procedure:

  • Cell Seeding: 24 hours before transfection, seed cells in a 24-well plate so they reach 70-90% confluency on the day of transfection.

  • Prepare DNA Solution: In a sterile microfuge tube (Tube A), dilute 1 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently.

  • Prepare Surfactant Solution: In a separate sterile microfuge tube (Tube B), dilute the required amount of this compound surfactant (and helper lipid, if used) into 50 µL of serum-free medium to achieve the desired N/P ratio. Mix gently.

  • Form Geminiplexes: Add the DNA solution (Tube A) to the surfactant solution (Tube B). Pipette gently to mix. Do not vortex.

  • Incubation: Incubate the mixture for 20 minutes at room temperature to allow geminiplexes to form.

  • Cell Preparation: While the complexes are forming, gently wash the cells with PBS and replace the medium in each well with 400 µL of fresh, pre-warmed complete growth medium.

  • Transfection: Add the 100 µL of geminiplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to a 37°C, 5% CO2 incubator.

  • Analysis: Analyze gene expression at the desired time point (e.g., 24-48 hours) using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

Section 5: Visualizations

Diagrams of Key Processes

TransfectionWorkflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis Seed 1. Seed Cells (24h prior) PrepDNA 2. Prepare DNA in Serum-Free Medium Prepthis compound 3. Prepare this compound in Serum-Free Medium Mix 4. Mix DNA and this compound Prepthis compound->Mix Incubate 5. Incubate (20 min @ RT) Mix->Incubate Allows Geminiplex Formation Add 6. Add Complexes to Cells Incubate->Add IncubateCell 7. Incubate Cells (24-48h) Add->IncubateCell Analyze 8. Analyze Gene Expression IncubateCell->Analyze

Caption: Standard workflow for this compound surfactant-based transfection.

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Geminiplex Geminiplex (this compound + DNA) Endosome Endosome Geminiplex->Endosome 1. Endocytosis ReleasedDNA Released DNA Nucleus Nucleus (Gene Expression) ReleasedDNA->Nucleus 4. Nuclear Import LateEndosome Late Endosome (pH drop) Endosome->LateEndosome 2. Maturation LateEndosome->ReleasedDNA 3. Endosomal Escape

Caption: Cellular uptake and trafficking of geminiplexes.

TroubleshootingFlowchart Start Transfection Issue? LowEff Low Efficiency Start->LowEff Yes HighTox High Toxicity Start->HighTox No Opt_NP Optimize N/P Ratio LowEff->Opt_NP Start Here Reduce_Conc Reduce Surfactant Concentration HighTox->Reduce_Conc Start Here Check_Cells Check Cell Health & Confluency Opt_NP->Check_Cells If still low Use_SFM Use Serum-Free Medium for Complexation Check_Cells->Use_SFM If still low Add_Helper Consider Helper Lipid (e.g., DOPE) Use_SFM->Add_Helper If still low Reduce_Time Reduce Incubation Time Reduce_Conc->Reduce_Time If still high Change_Media Change to Fresh Media Post-Transfection Reduce_Time->Change_Media If still high

Caption: Decision-making flowchart for troubleshooting common issues.

References

Mitigating adsorption losses of cationic Gemini surfactants in sandstone reservoirs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cationic Gemini surfactants in sandstone reservoirs. The focus is on mitigating adsorption losses to improve experimental outcomes and enhance oil recovery processes.

Frequently Asked Questions (FAQs)

Q1: Why is my cationic this compound surfactant showing high adsorption in sandstone cores?

High adsorption of cationic this compound surfactants onto negatively charged sandstone surfaces is a common issue driven primarily by electrostatic attraction.[1][2][3][4] Several factors can exacerbate this issue:

  • Surfactant Structure: Longer hydrophobic chains in the this compound surfactant molecule can lead to increased adsorption.[1][2]

  • Temperature: While the effect can vary, some studies show that increasing temperature can decrease the adsorption of some this compound surfactants on sandstone.[1][2]

  • Rock Mineralogy: The specific surface area and the density of negative charges on the sandstone surface significantly influence the extent of adsorption.[1][2][3] Sandstone with a higher clay content may exhibit greater surfactant adsorption.[5]

  • Surfactant Concentration: Adsorption generally increases with surfactant concentration up to the critical micelle concentration (CMC).[6]

Q2: What are the primary mechanisms of cationic this compound surfactant adsorption on sandstone?

The primary adsorption mechanism is the electrostatic attraction between the positively charged head groups of the cationic this compound surfactant and the negatively charged sites on the sandstone surface, which is primarily composed of silica (SiO2).[1][2][4] This initial electrostatic interaction is often followed by hydrophobic interactions between the adsorbed surfactant molecules, leading to the formation of surfactant aggregates (hemimicelles or admicelles) on the rock surface.[7]

Q3: How can I reduce the adsorption of my cationic this compound surfactant?

Several strategies can be employed to mitigate the adsorption of cationic this compound surfactants:

  • Use of Sacrificial Agents: Introducing a sacrificial agent that preferentially adsorbs onto the sandstone surface can block the active sites, thus reducing the adsorption of the more expensive this compound surfactant. Common sacrificial agents include:

    • Nanoparticles: Negatively charged silica nanoparticles can be injected prior to the surfactant solution.[8][9][10] They adsorb onto the same active sites, reducing the subsequent adsorption of anionic surfactants by a factor of three in some cases.[8][10]

    • Polymers: Certain polymers can also act as sacrificial agents.

  • pH Adjustment: Increasing the pH of the injection fluid can increase the negative charge on the sandstone surface, which might seem counterintuitive. However, for anionic surfactants, this has been shown to reduce adsorption.[9][11] The effect on cationic surfactants would need careful evaluation.

  • Salinity Control: The presence of salts can influence the electrical double layer at the rock-fluid interface and affect surfactant aggregation, thereby altering adsorption behavior.[4]

  • Mixing with Other Surfactants: Creating a mixed surfactant system can sometimes reduce the overall adsorption. For instance, mixing with a nonionic surfactant can lead to competition for adsorption sites and a decrease in the saturation adsorption of the cationic this compound surfactant.[7]

Q4: What is the impact of temperature on this compound surfactant adsorption?

The effect of temperature on the adsorption of this compound surfactants can be complex. For some cationic this compound surfactants on sandstone, adsorption has been observed to decrease with increasing temperature.[1][2] This is attributed to the increased solubility of the surfactant in water at higher temperatures, which enhances its affinity for the aqueous phase over the solid surface.[2] However, the specific effect will depend on the surfactant structure and the reservoir conditions.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
High Surfactant Loss in Core Flooding Experiments Excessive adsorption onto the sandstone core.1. Characterize the Sandstone: Analyze the mineralogy and surface charge of your sandstone core. Higher clay content can increase adsorption. 2. Optimize Surfactant Concentration: Operate at the lowest effective surfactant concentration. 3. Introduce a Sacrificial Agent: Perform a pre-flush with silica nanoparticles or a suitable polymer before injecting the this compound surfactant solution.[8][9][10] 4. Adjust Brine Composition: Investigate the effect of salinity and pH on adsorption in static tests before core flooding.
Inconsistent Adsorption Measurements Experimental artifacts or changes in experimental conditions.1. Equilibration Time: Ensure sufficient time for the surfactant solution to reach equilibrium with the sandstone in static tests. Equilibrium time can be significantly longer for sandstone compared to silica nanoparticles (e.g., 20 hours vs. 2 hours).[2] 2. Temperature Control: Maintain a constant and uniform temperature throughout the experiment. 3. Accurate Concentration Measurement: Use a reliable method like HPLC or a pendant drop tensiometer to accurately measure surfactant concentration before and after adsorption.[4][12]
Low Oil Recovery in Surfactant Flooding Surfactant is being lost to adsorption and not reaching the oil-water interface to reduce interfacial tension (IFT).1. Confirm IFT Reduction: Measure the IFT of your this compound surfactant solution with the crude oil to ensure it is sufficiently low. 2. Implement Adsorption Mitigation Strategies: Utilize the strategies outlined in the FAQs, such as pre-flushing with sacrificial agents. 3. Optimize Injection Strategy: Consider a graded concentration injection or co-injection with a polymer for mobility control.

Quantitative Data on Adsorption

The following table summarizes quantitative data on the adsorption of cationic this compound surfactants on sandstone and related materials from various studies.

SurfactantSolid SurfaceTemperature (°C)Equilibrium Adsorption (μmol/g)Key Findings
GC12 (ethanediyl-1,2-bis(dimethyl dodecyl ammonium bromide))Sandstone453.88Adsorption increases with hydrophobic chain length (GC16 > GC12).[1][2]
GC16 (ethanediyl-1,2-bis(dimethyl cetyl ammonium bromide))Sandstone454.91Adsorption is an exothermic process; increasing temperature reduces adsorption.[1][2]
GC12Silica Nanoparticles (NPS)4521.79Adsorption is higher on NPS than sandstone due to larger specific surface area.[1][2]
GC16Silica Nanoparticles (NPS)4522.01Equilibrium time is much shorter on NPS (2h) compared to sandstone (20h).[2]
Cationic this compound SurfactantSandstoneRoom Temp~9 mg/g-rockAdsorption on sandstone is significantly higher than on carbonates (~1 mg/g-rock).[3]

Experimental Protocols

Static Adsorption Test

This protocol determines the equilibrium adsorption of the cationic this compound surfactant on crushed sandstone.

Methodology:

  • Preparation of Sandstone: Crush the sandstone core and sieve it to obtain a uniform particle size. Wash the crushed sandstone with deionized water to remove fine particles and then dry it in an oven.

  • Preparation of Surfactant Solutions: Prepare a series of surfactant solutions with known concentrations in the desired brine.

  • Adsorption Experiment:

    • Add a known mass of the dried sandstone to each surfactant solution in a series of containers.

    • Seal the containers and place them in a shaker bath at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).[2]

  • Concentration Measurement:

    • After equilibration, centrifuge the samples to separate the sandstone particles.

    • Carefully collect the supernatant and measure the final surfactant concentration using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or a tensiometer.[4][12]

  • Calculation of Adsorption: The amount of adsorbed surfactant per unit mass of sandstone (Γ) is calculated using the following equation:

    Γ = [(C₀ - Cₑ) * V] / m

    where:

    • C₀ is the initial surfactant concentration.

    • Cₑ is the equilibrium surfactant concentration.

    • V is the volume of the surfactant solution.

    • m is the mass of the sandstone.

Core Flooding Test (Dynamic Adsorption)

This protocol evaluates the dynamic adsorption of the surfactant as it flows through a sandstone core, simulating reservoir conditions.

Methodology:

  • Core Preparation:

    • Cut a cylindrical core plug from the sandstone.

    • Clean and dry the core, then measure its porosity and permeability.

    • Saturate the core with the brine that will be used in the experiment.

  • Experimental Setup: Place the core in a core holder and connect it to a high-pressure pump and effluent collector. The setup should allow for maintaining reservoir temperature and pressure.

  • Brine Injection: Inject several pore volumes of brine through the core at a constant flow rate to establish a baseline pressure drop.

  • Surfactant Injection:

    • Inject the cationic this compound surfactant solution at the same flow rate.

    • Collect the effluent in fractions.

  • Effluent Analysis: Measure the surfactant concentration in each effluent fraction until it becomes equal to the injected concentration.

  • Calculation of Dynamic Adsorption: The total amount of adsorbed surfactant is calculated by mass balance, considering the injected and produced surfactant amounts.

Visualizations

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies Problem High Adsorption of Cationic this compound Surfactant Electrostatic Electrostatic Attraction (Positive Surfactant <-> Negative Sandstone) Problem->Electrostatic is caused by Sacrificial Sacrificial Agents (e.g., Nanoparticles, Polymers) Problem->Sacrificial can be mitigated by pH pH Adjustment Problem->pH can be mitigated by Salinity Salinity Control Problem->Salinity can be mitigated by Mixing Mixed Surfactant Systems Problem->Mixing can be mitigated by Hydrophobic Hydrophobic Interactions (Surfactant Tail-Tail) Electrostatic->Hydrophobic leads to

Caption: Logical relationship between the problem, causes, and mitigation strategies.

experimental_workflow cluster_static Static Adsorption Test cluster_dynamic Dynamic Adsorption Test (Core Flooding) S1 Prepare Sandstone Slurry and Surfactant Solutions S2 Mix and Equilibrate (Constant Temperature) S1->S2 S3 Separate Solid and Liquid (Centrifuge) S2->S3 S4 Measure Final Surfactant Concentration S3->S4 S5 Calculate Adsorption S4->S5 D1 Prepare and Saturate Sandstone Core D2 Inject Brine (Establish Baseline) D1->D2 D3 Inject Surfactant Solution D2->D3 D4 Collect and Analyze Effluent Fractions D3->D4 D5 Calculate Dynamic Adsorption D4->D5 Start Start Start->S1 Start->D1

Caption: Experimental workflows for static and dynamic adsorption tests.

References

Technical Support Center: Optimizing Gemini Surfactants for Harsh Reservoir Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Gemini surfactant structures for harsh reservoir conditions. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key analyses are provided.

Frequently Asked Questions (FAQs)

Q1: What is a this compound surfactant and how is it structurally different from conventional surfactants?

A this compound surfactant consists of two conventional surfactant molecules, each with a hydrophilic head group and a hydrophobic tail, covalently linked by a spacer group. This dimeric structure gives them unique properties compared to their monomeric counterparts.

Q2: Why are this compound surfactants preferred for harsh reservoir conditions like high temperature and high salinity?

This compound surfactants exhibit superior properties under harsh conditions due to their unique structure. They generally have a much lower critical micelle concentration (CMC), meaning they are effective at lower concentrations.[1][2] Their dimeric nature also provides enhanced thermal and salt tolerance compared to conventional surfactants.[3][4]

Q3: How does modifying the spacer group affect the performance of a this compound surfactant in high salinity environments?

The spacer group plays a crucial role in the performance of this compound surfactants.

  • Length: The length of the spacer influences the surfactant's salt tolerance and surface activity. Shorter spacers can enhance hydrophobic interactions between the two tails, leading to higher surface activity.[5][6] However, there is an optimal spacer length for specific applications to achieve the best performance in terms of wettability alteration and interaction with counter-ions in saline solutions.[7]

  • Structure: Incorporating functional groups like hydroxyl (-OH) or amide groups into the spacer can improve salt tolerance and thermal stability by promoting hydrogen bonding and enhancing micellar structure.[8] For example, this compound surfactants with double hydroxyl groups on the spacer have shown superior salt tolerance.[8]

Q4: What causes this compound surfactants to adsorb to reservoir rock, and how can this be minimized?

Surfactant adsorption onto reservoir rock is a significant issue that can reduce the effectiveness of chemical enhanced oil recovery (EOR). The primary mechanisms include electrostatic attraction, van der Waals interactions, and hydrogen bonding.[9]

  • For Carbonate Reservoirs: Carbonate rocks are typically positively charged. Therefore, using cationic this compound surfactants is preferred to minimize adsorption due to electrostatic repulsion.[9][10]

  • For Sandstone Reservoirs: Sandstone reservoirs are generally negatively charged, making anionic surfactants a better choice to reduce adsorption.[9]

  • Mitigation Strategies: Lowering the salinity of the injection water can significantly reduce surfactant adsorption on carbonate cores.[10][11] The use of sacrificial agents or optimizing the surfactant structure can also help minimize adsorption.

Troubleshooting Guides

Issue 1: Poor Thermal Stability of this compound Surfactant at High Reservoir Temperatures

  • Symptom: The surfactant solution loses viscosity or decomposes at elevated temperatures, leading to a loss of performance.

  • Possible Cause: The molecular structure of the surfactant is not robust enough to withstand the high thermal energy of the reservoir.

  • Troubleshooting Steps:

    • Modify the Spacer Group: Introduce functional groups that enhance thermal stability. Incorporating amide or hydroxyl groups can create hydrogen bonds that strengthen the micelle structure.[8]

    • Increase Hydrophobic Chain Length: Longer hydrophobic tails can improve the thermal stability of the micelles.

    • Optimize Surfactant Concentration: In some cases, operating above the critical micelle concentration (CMC) can improve the stability of the surfactant solution.[12]

    • Conduct Thermal Stability Tests: Before large-scale application, evaluate the long-term thermal stability of the surfactant at reservoir temperature. A common method is to age the surfactant solution at the target temperature and monitor properties like surface tension and interfacial tension over time.[13]

Issue 2: Surfactant Precipitation in High Salinity Brine

  • Symptom: The surfactant precipitates out of solution when mixed with high salinity formation or injection water.

  • Possible Cause: High concentrations of salts, especially divalent cations (Ca²⁺, Mg²⁺), can disrupt the micellar structure and reduce the solubility of the surfactant.

  • Troubleshooting Steps:

    • Incorporate Salt-Tolerant Moieties: Modify the surfactant structure by adding groups that improve salt tolerance. For instance, incorporating double hydroxyl groups in the spacer has been shown to significantly enhance salt tolerance.[8]

    • Optimize Spacer Length: The interaction with salts is dependent on the spacer length. Experiment with different spacer lengths to find the optimal configuration for the specific brine composition.[7]

    • Use a Co-surfactant or Co-solvent: The addition of a co-surfactant or co-solvent can improve the solubility of the primary surfactant in high salinity brine.

    • Perform a Salinity Scan: Evaluate the phase behavior of the surfactant over a range of salinities to identify the optimal salinity window for its application.

Issue 3: High Surfactant Retention in Core Flooding Experiments

  • Symptom: A significant amount of the injected this compound surfactant is adsorbed onto the core material, as indicated by a lower than expected concentration in the effluent.

  • Possible Cause: Strong electrostatic attraction between the surfactant and the rock surface.

  • Troubleshooting Steps:

    • Select the Appropriate Surfactant Type: For positively charged carbonate cores, use a cationic this compound surfactant to promote electrostatic repulsion.[9][10] For negatively charged sandstone, an anionic this compound surfactant is more suitable.[9]

    • Lower Injection Water Salinity: Using low salinity water for injection has been demonstrated to reduce the adsorption of cationic this compound surfactants on carbonate rocks by several folds.[10][11]

    • Optimize Flow Rate and Concentration: Increasing the injection flow rate can sometimes lower the percentage of surfactant retention.[14] Be aware that increasing the surfactant concentration can lead to higher retention.[14][15]

    • Consider Sacrificial Agents: Injecting a slug of a sacrificial agent before the surfactant flood can occupy the adsorption sites on the rock surface, reducing the loss of the primary surfactant.

Data Presentation

Table 1: Effect of Spacer Modification on this compound Surfactant Performance in High Salinity

Spacer ModificationThis compound Surfactant TypeSalinity ConditionObservationReference
Single Hydroxyl GroupCationic VES1.5 wt% NaClPeak apparent viscosity[8]
Double Hydroxyl GroupsCationic VES5 wt% NaClPeak apparent viscosity, superior salt tolerance[8]
Varies (3 to 6 methylenes)Cationic0.2-2.6 wt% KClSurfactant with 3 methylene groups showed the best salt tolerance and viscosity.[6]

Table 2: Performance of this compound Surfactants Under Harsh Reservoir Conditions

This compound SurfactantReservoir TypeTemperature (°C)Salinity (ppm)Performance MetricResultReference
Cationic this compoundCarbonate102241,688 (formation water)Surfactant RetentionLow retention (0.42 mg/g-rock)[14]
Cationic this compoundCarbonate10267,779 (seawater)Surfactant RetentionModerate retention[14]
Anionic this compoundNot SpecifiedNot Specified>30,000 (with Ca²⁺, Mg²⁺)Viscosity Reduction>90%[4]
Anionic this compoundNot SpecifiedNot Specified>30,000 (with Ca²⁺, Mg²⁺)Interfacial TensionUltra-low (10⁻³ mN/m)[4]

Experimental Protocols

1. Interfacial Tension (IFT) Measurement using Spinning Drop Tensiometer

  • Objective: To measure the low to ultra-low IFT between the surfactant solution and crude oil.

  • Apparatus: Spinning Drop Tensiometer.

  • Procedure:

    • Fill the rotating capillary tube of the tensiometer with the denser liquid (typically the surfactant solution).

    • Inject a small drop of the less dense liquid (crude oil) into the capillary.

    • Rotate the capillary at a specific angular velocity. The centrifugal force will elongate the oil drop.

    • Allow the system to reach equilibrium. The shape of the elongated drop is dependent on the IFT.

    • Capture an image of the elongated drop and use the instrument's software to analyze the drop shape and calculate the IFT based on the Vonnegut, or Cayias, Schechter, and Wade (CSW) equations.

    • For high-temperature measurements, ensure the tensiometer is equipped with a temperature control system and allow the system to equilibrate at the desired temperature before measurement.[16]

2. Core Flooding Experiment for Surfactant Evaluation

  • Objective: To evaluate the oil recovery efficiency of a this compound surfactant formulation in a porous medium simulating reservoir rock.

  • Apparatus: Core flooding system (including core holder, pumps, pressure transducers, fraction collector, and oven for temperature control).

  • Procedure:

    • Core Preparation: Select a reservoir core sample (e.g., Berea sandstone or Indiana limestone). Clean and dry the core, then measure its porosity and permeability.[17]

    • Saturation: Saturate the core with brine (simulated formation water).

    • Oil Flooding: Inject crude oil into the core until no more brine is produced to establish irreducible water saturation.

    • Water Flooding (Secondary Recovery): Inject brine into the core to simulate secondary oil recovery until oil production ceases.

    • Surfactant Flooding (Tertiary Recovery): Inject a slug of the this compound surfactant solution into the core. This is often followed by a polymer solution for mobility control.

    • Effluent Analysis: Collect the effluent from the core in a fraction collector and analyze the oil and water volumes to determine the incremental oil recovery. The concentration of the surfactant in the effluent can also be measured (e.g., using HPLC) to determine surfactant retention.[14][15]

    • Data Analysis: Calculate the oil recovery factor at each stage of the experiment.

3. Thermal Stability Evaluation

  • Objective: To assess the long-term stability of a this compound surfactant solution at high reservoir temperatures.

  • Apparatus: High-temperature oven, sealed sample vials.

  • Procedure:

    • Prepare the this compound surfactant solution in the desired brine.

    • Place the solution in sealed vials to prevent evaporation.

    • Age the samples in an oven at the target reservoir temperature for a specified period (e.g., several days or weeks).

    • At regular intervals, remove a sample and allow it to cool to room temperature.

    • Measure key properties of the aged surfactant solution, such as surface tension, interfacial tension with crude oil, and pH.

    • A significant change in these properties over time indicates surfactant degradation. The decomposition kinetics can often be modeled as a first-order reaction to determine the surfactant's half-life at that temperature.[12]

Mandatory Visualizations

Gemini_Surfactant_Structure cluster_hydrophilic_heads Hydrophilic Head Groups cluster_hydrophobic_tails Hydrophobic Tails cluster_spacer Spacer Group Head1 Head 1 Spacer Spacer Head1->Spacer Head2 Head 2 Head2->Spacer Tail1 Tail 1 Tail1->Head1 Tail2 Tail 2 Tail2->Head2 Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Synthesize/Select this compound Surfactant B Prepare Surfactant Solution A->B C Thermal Stability Test B->C D Phase Behavior & IFT Measurement B->D E Core Flooding Experiment D->E F Analyze Oil Recovery E->F G Determine Surfactant Retention E->G Troubleshooting_Logic Start Poor Performance in Harsh Conditions Q1 High Temperature Issue? Start->Q1 A1 Modify Spacer (e.g., add -OH) Increase Hydrophobic Chain Length Q1->A1 Yes Q2 High Salinity Issue? Q1->Q2 No A1->Q2 A2 Incorporate Salt-Tolerant Groups Optimize Spacer Length Use Co-surfactant Q2->A2 Yes Q3 High Adsorption? Q2->Q3 No A2->Q3 A3 Match Surfactant Charge to Rock Type Use Low Salinity Water Q3->A3 Yes End Optimized Performance Q3->End No A3->End

References

Technical Support Center: pH-Responsive Gemini Surfactants for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with pH-responsive Gemini surfactants. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, characterization, and application in controlled drug release studies.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing targeted advice to resolve common experimental hurdles.

Surfactant Synthesis & Purification

Question: My this compound surfactant synthesis has a very low yield. What are the common causes and solutions? Answer: Low yields in this compound surfactant synthesis, which often involves quaternization reactions, can stem from several factors. The reactivity of the dihalogenated linkers and the choice of solvent are critical.[1]

  • Sub-optimal Solvent: The best results are typically achieved in aprotic and polar solvents.[2] Consider switching to solvents like acetonitrile or DMF. Some reactions can also be performed under solvent-free conditions, which can lead to very high yields.[2]

  • Reaction Time and Temperature: Conventional heating methods can require long reaction times (e.g., 24-48 hours) under reflux.[3] To significantly reduce reaction times and improve yields, consider using microwave heating, which is a less energetically demanding approach.[4]

  • Reagent Purity: Ensure the purity of your starting materials, such as the tertiary amines and alkyl halides, as impurities can lead to side reactions.[5]

  • Purification Loss: Significant product loss can occur during purification. The most common purification method is recrystallization from solvents like acetone, ethyl acetate, or ethanol.[3][5] Ensure you are using the optimal solvent system and that the product is not partially soluble in the washing solvent at low temperatures.

Question: I am seeing unexpected peaks in my 1H-NMR or FTIR spectra after synthesis. How can I effectively purify my cationic this compound surfactant? Answer: Impurities often consist of unreacted starting materials or mono-quaternized intermediates.

  • Recrystallization: This is the most effective and common method. The crude product should be recrystallized multiple times from an appropriate solvent system, such as acetone, ethanol, or ethyl acetate.[5][6] The goal is to find a solvent in which the this compound surfactant is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.

  • Solvent Washing: Before recrystallization, wash the crude product thoroughly with a solvent that dissolves the starting materials but not the desired product. For example, unreacted tertiary amines can often be removed by washing with a non-polar solvent.[4]

  • Column Chromatography: For certain this compound surfactants, flash column chromatography can be an effective purification method to separate the desired product from intermediates and starting materials.[7]

Micelle Characterization

Question: The particle size of my micelles from Dynamic Light Scattering (DLS) is inconsistent and shows a high Polydispersity Index (PDI). What is causing this? Answer: High PDI and inconsistent sizing are common challenges when characterizing surfactant micelles with DLS.

  • Polydisperse Sample: By nature, some self-assembled systems contain multiple particle species or sizes, which inherently leads to a high PDI.[8] DLS analysis assumes a uniform size distribution, so polydisperse samples can be challenging to interpret accurately.[8]

  • Presence of Aggregates: The presence of large, unassociated aggregates can skew DLS results, as the technique is highly sensitive to larger particles (intensity ∝ radius⁶). Ensure your sample is properly filtered (e.g., through a 0.22 or 0.45 µm filter) before measurement to remove dust and large aggregates.

  • Concentration Effects: Micelle size and shape can be dependent on the surfactant concentration.[9] Above the critical micelle concentration (CMC), micelles form, but at much higher concentrations, they can transition from spherical to worm-like or other structures, affecting the size distribution. Always measure at a consistent concentration relative to the CMC.

  • Ionic Strength and pH: For ionic this compound surfactants, the pH and salt concentration of the medium can significantly influence micelle size and stability.[9] Ensure your buffer conditions are consistent across all experiments. For charged micellar systems, high salt concentrations are sometimes used to overcome interpretation challenges in DLS.

Question: My measured Critical Micelle Concentration (CMC) is different from literature values. Why would this occur? Answer: CMC values are highly sensitive to experimental conditions, and variations are common.

  • Measurement Technique: Different methods (surface tensiometry, conductivity, fluorescence probe) can yield slightly different CMC values. The fluorescence probe method is generally considered very sensitive.[10]

  • Purity: Impurities in the surfactant can significantly alter the CMC. Even small amounts of unreacted precursors or salts can affect the self-assembly process. Ensure your surfactant is highly pure.

  • Temperature: Micellization is a temperature-dependent process. Ensure your measurements are performed at the same temperature reported in the literature you are comparing against.

  • Aqueous Medium: The presence of salts or buffers in the water can dramatically impact the CMC, especially for ionic surfactants.[10] CMC measured in pure deionized water will differ from that measured in phosphate-buffered saline (PBS). Always report the medium in which the CMC was determined.[10]

  • Data Interpretation: For methods like surface tensiometry, the CMC is determined from the inflection point of a plot of surface tension versus the logarithm of concentration.[11][12] How this point is determined (e.g., intersection of two linear fits) can introduce minor variations.

Drug Loading & Release

Question: My drug loading efficiency (DLE) is very low. How can I improve it? Answer: Low DLE is a frequent challenge and can be optimized by tuning several parameters.

  • Hydrophobic Mismatch: The drug must be compatible with the hydrophobic core of the micelle. If the drug is not sufficiently hydrophobic, it will have a low affinity for the core and will not be encapsulated efficiently. The hydrophobicity of the core can be increased by using this compound surfactants with longer alkyl chains.[13]

  • Drug-Surfactant Interactions: Specific interactions (e.g., π-π stacking, electrostatic interactions) between the drug and the surfactant can enhance loading. Conversely, repulsion can hinder it.

  • Loading Method: The method used for loading (e.g., dialysis, solvent evaporation, oil-in-water emulsion) plays a crucial role. Experiment with different methods to find the most efficient one for your specific drug and surfactant system.

  • Drug-to-Surfactant Ratio: Increasing the initial feed ratio of the drug to the surfactant can sometimes increase the drug loading capacity.[14] However, there is a saturation point beyond which the drug may precipitate instead of being encapsulated. Optimize this ratio systematically.

  • pH of Loading Environment: For pH-responsive systems, the pH during the loading process is critical. You should typically load the drug at a pH where the micelles are stable and well-formed (e.g., physiological pH 7.4) to ensure efficient encapsulation.

Question: I am not observing a significant change in drug release when I lower the pH. What could be the problem? Answer: A lack of pH-responsiveness points to an issue with the trigger mechanism of your this compound surfactant system.

  • Ineffective pH-Sensitive Moiety: The pH-sensitive group (e.g., amine, carboxylic acid, ester, imine) may not be protonating, deprotonating, or cleaving as expected in the target pH range.[15][16] Verify the pKa of your surfactant's ionizable groups. The pH trigger must be within the range of your experimental conditions (e.g., transition from pH 7.4 to pH 5.5).

  • Micelle Core is Too Stable: The hydrophobic interactions within the micelle core might be too strong, preventing the micelle from destabilizing even after the hydrophilic head groups are protonated. This can happen with very long alkyl chains.

  • Drug Trapping: The drug may be strongly and irreversibly interacting with the micelle core, preventing its release even upon micelle dissociation.

  • Incorrect Buffer: Ensure the buffer used for the release study has sufficient capacity to maintain the target acidic pH. The release of basic drugs or protonation of the surfactant can consume protons and cause the local pH to rise if the buffer is too weak.

Question: The initial burst release of my drug is too high, even at neutral pH. How can I minimize this? Answer: A high initial burst release typically indicates that a significant fraction of the drug is adsorbed to the micelle surface rather than being properly encapsulated within the core.

  • Inefficient Encapsulation: This is the primary cause. Review and optimize your drug loading protocol to maximize encapsulation within the core.

  • Purification after Loading: After loading the drug, it is crucial to remove any unencapsulated or surface-adsorbed drug. Methods like dialysis or size exclusion chromatography should be performed to purify the drug-loaded micelles before conducting release studies.

  • Micelle Instability: The micelles may be inherently unstable in the release medium, leading to premature drug leakage. You can enhance stability by crosslinking the micelle core or shell if the surfactant chemistry allows.

  • Drug Properties: Highly water-soluble drugs are difficult to retain within a hydrophobic core and are more prone to rapid release.

Section 2: Data & Experimental Protocols

Comparative Data of pH-Responsive this compound Surfactants

The following table summarizes key quantitative parameters for representative pH-responsive this compound surfactants from the literature. This data is intended for comparative purposes; actual values will depend on specific experimental conditions.

Surfactant Structure/NamepH-Sensitive MoietyCMC (mmol/L)Particle Size (nm)DrugDrug Loading / Release ProfileRef.
13-3-13-OA (Amine-oxide)Amine-oxide Headgroup0.0469 (at pH 3)Not Reported-pH-dependent flocculation observed near isoelectric point (pH 4-5)[8]
0.0516 (at pH 7)[8]
Di-C12P (Pyrrolidone)Pyrrolidone Headgroup~0.01 (at pH 3)Not ReportedCyclohexaneSolubilization capacity is tunable by pH
DLGL (Tripeptide)Carboxyl Groups~0.023 (at pH 6)Forms vesicles (pH 6-8)-Forms micelles at pH 9-10, demonstrating pH-dependent aggregation
Ester-linked Cationic this compound Ester SpacerNot ReportedNot ReportedDoxorubicinEster group allows for pH-responsive degradation in alkaline conditions[2]
Polymeric Micelles (DSPE-PEG-PAE) Poly(β-amino ester)Not Reported~150 nmDoxorubicin~50% DOX released at pH 6.5 vs. ~20% at pH 7.4 after 24h[13]
Detailed Experimental Protocols

This protocol describes a common and sensitive method to determine the CMC of surfactants using pyrene as a hydrophobic fluorescent probe.

Materials:

  • This compound Surfactant

  • Pyrene

  • High-purity ethanol

  • High-purity deionized water or buffer (e.g., PBS)

  • Volumetric flasks and precision pipettes

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a Pyrene Stock Solution: Dissolve pyrene in ethanol to create a concentrated stock solution (e.g., 0.2 mM). Pyrene has poor water solubility, so ethanol is used as the solvent.

  • Prepare a Surfactant Stock Solution: Accurately weigh the this compound surfactant and dissolve it in the desired aqueous medium (water or buffer) to create a stock solution at a concentration well above the expected CMC.

  • Prepare Sample Series: Create a series of surfactant solutions with concentrations spanning a wide range below and above the expected CMC via serial dilution from the surfactant stock solution.

  • Add Pyrene Probe: To each vial in the series, add a small, constant volume of the pyrene stock solution so that the final concentration of pyrene is very low (e.g., 0.3 µM to 0.5 µM).[5] The final ethanol concentration should be kept minimal (<1%) to avoid affecting micellization.

  • Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrophotometer to 334 nm.

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • Identify the fluorescence intensity of the first vibronic peak (I₁) at ~372 nm and the third vibronic peak (I₃) at ~383 nm.

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ (or I₃/I₁) for each surfactant concentration.

    • Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

    • The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar cores.

This protocol outlines the dynamic dialysis bag method to assess the release of a drug from this compound surfactant micelles at physiological and acidic pH.

Materials:

  • Purified drug-loaded micelles

  • Dialysis tubing (select a Molecular Weight Cut-Off, MWCO, that is low enough to retain the micelles but high enough to allow free passage of the released drug, e.g., 3.5-14 kDa)

  • Release media: Buffer at physiological pH (e.g., PBS, pH 7.4) and acidic pH (e.g., Acetate buffer, pH 5.5)

  • Thermostatically controlled shaker or water bath (set to 37 °C)

  • Analysis instrument (e.g., UV-Vis Spectrophotometer, HPLC) to quantify the drug

Procedure:

  • Prepare Dialysis Bags: Cut the dialysis tubing to the desired length, and hydrate and wash it according to the manufacturer's instructions to remove any preservatives.

  • Load Samples: Accurately pipette a known volume and concentration of the purified drug-loaded micelle solution into a dialysis bag. Securely seal both ends of the bag, ensuring no leakage.

  • Initiate Release Study:

    • Place each loaded dialysis bag into a separate vessel containing a large volume of pre-warmed (37 °C) release medium (e.g., 1 mL of sample into 50 mL of buffer). This large volume helps maintain sink conditions.

    • Prepare parallel setups for each pH condition you wish to test (e.g., one set at pH 7.4, another at pH 5.5).

  • Incubation and Sampling:

    • Place the vessels in a shaker bath set to 37 °C with gentle agitation (e.g., 100 rpm) to ensure uniform mixing.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Immediately replenish the vessel with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a pre-established calibration curve on a suitable instrument (e.g., UV-Vis or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug release versus time for each pH condition. A significantly faster and higher release profile at the acidic pH compared to the physiological pH demonstrates the pH-responsive nature of the delivery system.

Section 3: Visualizations and Workflows

Mechanism of pH-Responsive Drug Release

This diagram illustrates how a this compound surfactant micelle, stable at physiological pH, destabilizes in an acidic environment (like a tumor microenvironment) to release its encapsulated drug cargo. This is often triggered by the protonation of pH-sensitive head groups.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, pH < 6.5) Micelle_Stable Stable Micelle (Drug Encapsulated) Drug_In Drug Cargo Protonation Protonation of Head Groups Micelle_Stable->Protonation pH Drop Destabilization Micelle Destabilization (Increased Repulsion) Protonation->Destabilization Release Drug Release Destabilization->Release

Caption: Mechanism of pH-triggered drug release from this compound surfactant micelles.

General Experimental Workflow

This flowchart outlines the logical progression of experiments from the initial synthesis of a pH-responsive this compound surfactant to the final evaluation of its drug release capabilities.

G A 1. Surfactant Synthesis (e.g., Quaternization) B 2. Purification (Recrystallization, Washing) A->B C 3. Structural Confirmation (NMR, FTIR, MS) B->C D 4. Characterization - CMC Determination (Fluorescence) - Particle Sizing (DLS) C->D E 5. Drug Loading (Dialysis or Solvent Evaporation) D->E F 6. Purification of Loaded Micelles (Remove free drug) E->F G 7. Characterization of Loaded Micelles - Drug Loading Efficiency (DLE) - Size & Zeta Potential F->G H 8. In Vitro Drug Release Study (Dynamic Dialysis at pH 7.4 & 5.5) G->H I 9. Data Analysis (Compare Release Profiles) H->I

Caption: Standard experimental workflow for developing drug-loaded micelles.

Troubleshooting: Low Drug Loading Efficiency

This decision tree provides a logical path for diagnosing and solving the common problem of low drug loading efficiency (DLE).

G Start Problem: Low Drug Loading Efficiency (DLE) Check_Purity Is the synthesized surfactant pure? Start->Check_Purity Check_Drug Is the drug sufficiently hydrophobic? Check_Purity->Check_Drug Yes Action_Purify Action: Re-purify surfactant (Recrystallization) Check_Purity->Action_Purify No Check_Conditions Are loading conditions optimal? Check_Drug->Check_Conditions Yes Action_Modify_S Action: Synthesize surfactant with a more hydrophobic core (e.g., longer alkyl chains) Check_Drug->Action_Modify_S No Action_Modify_D Action: Use a more hydrophobic drug derivative Check_Drug->Action_Modify_D No Action_Ratio Action: Optimize drug-to-surfactant ratio Check_Conditions->Action_Ratio No Action_Method Action: Try a different loading method (e.g., solvent evaporation vs. dialysis) Check_Conditions->Action_Method No End Re-evaluate DLE Action_Purify->End Action_Modify_S->End Action_Modify_D->End Action_Ratio->End Action_Method->End

References

Technical Support Center: Enhancing Biocompatibility of Gemini Surfactant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to reduce the toxicity of Gemini surfactant formulations for biomedical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the toxicity of cationic this compound surfactants?

A1: The main approaches to lower the toxicity of cationic this compound surfactants involve structural modifications to enhance biodegradability and optimizing the formulation to shield cells from direct exposure. Key strategies include:

  • Incorporating Biodegradable Linkages: Introducing ester or amide groups into the spacer or hydrophobic tails of the this compound surfactant renders them susceptible to hydrolysis, breaking them down into smaller, less toxic molecules.[1][2][3] The position of these biodegradable groups is crucial, with spacers often being more favorable for biodegradation.[1]

  • Modifying the Molecular Structure:

    • Hydrophobic Chain Length: Adjusting the length of the alkyl chains can influence toxicity. An optimal range for antimicrobial activity is often found between C10 and C14, after which efficacy may decrease.[4] Some studies suggest that longer alkyl chains can lead to lower cytotoxicity.[5][6]

    • Spacer and Head Group Modification: The toxicity of this compound surfactants can be reduced by increasing the hydrophilicity of the molecule. This can be achieved by incorporating heteroatoms like oxygen into the spacer or adding hydroxyethyl groups to the polar head groups.[7]

  • Advanced Formulation Techniques:

    • Encapsulation: Encapsulating this compound surfactants within biocompatible polymer shells, such as those made from gelatin and sodium alginate, can mitigate their toxicity.[8]

    • Complexation: Forming complexes with helper lipids like DOPE-PEG2000 or biomimetic membranes such as red blood cell membranes can improve biocompatibility and gene transfection efficiency.[9]

    • Co-formulation with Nanoparticles: Using this compound surfactants in conjunction with nanoparticles, for instance, silica nanoparticles, can enhance their effectiveness at lower, and therefore less toxic, concentrations.[10]

Q2: My this compound surfactant formulation is showing high cytotoxicity in vitro. What are the initial troubleshooting steps?

A2: High in vitro cytotoxicity is a common issue. Here are the initial steps to troubleshoot this problem:

  • Verify Surfactant Concentration: Ensure that the concentrations being tested are appropriate. It is crucial to determine the Critical Micelle Concentration (CMC) of your specific this compound surfactant, as toxicity often increases significantly above this concentration.[5][6]

  • Review the Surfactant's Structure: The structure of the this compound surfactant plays a significant role in its toxicity. Surfactants with longer alkyl chains or those containing biodegradable ester or amide groups are generally less toxic.[1][5][6] If possible, consider screening alternative this compound surfactants with more biocompatible structural features.

  • Assess Formulation Stability: Aggregation or precipitation of the surfactant in the cell culture medium can lead to concentrated localized doses and increased toxicity. Ensure that the formulation is stable and well-dispersed under your experimental conditions.

  • Optimize Incubation Time: Reducing the exposure time of the cells to the this compound surfactant formulation may decrease cytotoxicity while still achieving the desired effect, particularly in applications like gene transfection.

Q3: How can I assess the biocompatibility of my this compound surfactant formulation?

A3: A comprehensive biocompatibility assessment involves a combination of in vitro and in vivo assays:

  • In Vitro Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to evaluate cell viability.[11][12][13] Other common assays include the CCK-8 test.[9] These should be performed on relevant cell lines for your application (e.g., fibroblasts, endothelial cells, or specific cancer cell lines).[11][14][15]

  • Hemolysis Assay: If the intended application involves intravenous administration, a hemolysis assay is critical to determine the formulation's compatibility with red blood cells.[9]

  • In Vivo Toxicity Studies: For preclinical evaluation, acute toxicity studies in animal models (e.g., mice) are necessary. These studies typically involve monitoring for adverse effects and examining major organs for histopathological changes using techniques like H&E staining.[9] Serum biochemical indices should also be analyzed to check for organ damage.[9]

Troubleshooting Guides

Issue 1: Poor Biodegradability of the this compound Surfactant
  • Problem: The this compound surfactant persists in the biological system, leading to long-term toxicity.

  • Troubleshooting Steps:

    • Structural Modification: Synthesize or select this compound surfactants that contain biodegradable functional groups, such as esters or amides, either in the spacer or the hydrophobic tails.[1][16] Ester-containing surfactants are known to be pH-responsive and can be cleaved under physiological conditions.[3]

    • Enzymatic Degradation Assays: Conduct in vitro experiments with relevant enzymes (e.g., esterases) to confirm the susceptibility of the surfactant to enzymatic degradation.

    • Standard Biodegradation Tests: Utilize standardized tests, such as the OECD 310 test, to formally assess the aerobic biodegradability of the surfactant.[7]

Issue 2: Sub-optimal Performance in Gene Delivery Applications
  • Problem: The this compound surfactant-based gene delivery system has low transfection efficiency and high cytotoxicity.

  • Troubleshooting Steps:

    • Incorporate Helper Lipids: Co-formulating the this compound surfactant with a helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can enhance the endosomal escape of the genetic material, thereby improving transfection efficiency.

    • PEGylation: The addition of a PEGylated lipid (e.g., DOPE-PEG2000) to the formulation can create a protective hydrophilic layer, which reduces non-specific interactions and lowers cytotoxicity.[9]

    • Biomimetic Functionalization: Complexing the formulation with red blood cell membranes can improve biocompatibility and in vivo performance.[9]

    • Optimize Surfactant-to-DNA Ratio: Systematically vary the ratio of this compound surfactant to DNA to find the optimal balance between effective DNA condensation, transfection efficiency, and cell viability.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound surfactants, providing a basis for comparison.

Table 1: Critical Micelle Concentration (CMC) of Various this compound Surfactants

This compound SurfactantHydrophobic Chain LengthSpacerCMC (mM)Reference
Ester-bonded Cationic this compound12Ethane-1,2-diylLow values[17]
Ester-bonded Cationic this compound14Ethane-1,2-diylLower than C12[17]
Ester-bonded Cationic this compound16Ethane-1,2-diylLowest of the series[17]
Imidazolium-based this compound-VariedLow values[11]
12-6-1212Hexamethylene~0.98[18]
n-12-n(Et)10Dodecane-[19]
n-12-n(Et)12Dodecane-[19]
n-12-n(Et)14DodecaneMicromolar range[20]

Table 2: Cytotoxicity Data (IC50) of Selected this compound Surfactants

This compound SurfactantCell LineIC50 (µM)ObservationsReference
Imidazolium-based this compoundC6 glioma-Cytotoxicity increases with spacer length.[11]
12-s-12 seriesNCTC 2544-Toxicity increases with increasing spacer length.[5][6]
Pyridinium-based this compoundC6 glioma-Cytotoxicity decreases with increased C-chain length.[21]
12-5-12Chlorella cells19.6After 72-hour exposure.[22]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
  • Cell Seeding: Plate cells (e.g., 3T3-L1, C6 glioma, HEK 293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11][14]

  • Treatment: Prepare serial dilutions of the this compound surfactant formulation in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against surfactant concentration to determine the IC50 value (the concentration at which 50% of cells are viable).

Protocol 2: Hemolysis Assay
  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with isotonic phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare different concentrations of the this compound surfactant formulation in PBS. Use PBS as a negative control (0% hemolysis) and a solution of 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Mix 100 µL of the 2% RBC suspension with 100 µL of each sample concentration and control in microcentrifuge tubes. Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100

Visualizations

experimental_workflow cluster_prep Formulation & Characterization cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Biocompatibility cluster_decision Decision Point prep Prepare this compound Surfactant Formulation char Characterize Physicochemical Properties (CMC, Size, Zeta Potential) prep->char cyto Cytotoxicity Assay (e.g., MTT) char->cyto hemo Hemolysis Assay char->hemo acute Acute Toxicity Study in Animal Model cyto->acute histo Histopathological Examination acute->histo serum Serum Biochemical Analysis acute->serum decision Biocompatible? acute->decision optimize Optimize Formulation/Structure decision->optimize No proceed Proceed with Application decision->proceed Yes optimize->prep

Caption: Workflow for assessing the biocompatibility of this compound surfactant formulations.

toxicity_reduction_strategies cluster_main Strategies to Reduce this compound Surfactant Toxicity cluster_structural cluster_formulation A Structural Modification A1 Incorporate Biodegradable Linkers (Ester/Amide) A->A1 A2 Optimize Hydrophobic Chain Length A->A2 A3 Modify Spacer/Head Group (Increase Hydrophilicity) A->A3 B Formulation Approach B1 Encapsulation in Biopolymers B->B1 B2 Complexation with Helper Lipids/Membranes B->B2 B3 Co-formulation with Nanoparticles B->B3

Caption: Key strategies for reducing the toxicity of this compound surfactants.

References

Technical Support Center: Controlling the Self-Assembly of Gemini Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gemini surfactants. Here, you will find information to help you control the self-assembly of these versatile molecules into various structures for your specific applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at controlling the self-assembly of this compound surfactants.

Question: My this compound surfactant is only forming micelles, but my goal is to produce vesicles. What adjustments can I make?

Answer: The transition from micelles to vesicles is influenced by several factors that alter the packing parameter of the surfactant molecules. Here are several strategies you can employ:

  • Introduce Additives: The incorporation of cholesterol or an oppositely charged drug molecule can induce a micelle-to-vesicle transition.[1][2] For instance, adding cholesterol to a solution of cationic this compound surfactant 14-4-14 has been shown to facilitate vesicle formation.[1][3] Similarly, the anionic anti-inflammatory drug diclofenac sodium can induce this transition in cationic this compound surfactants.[2]

  • Adjust the pH: For pH-sensitive this compound surfactants, altering the pH of the solution can trigger a transition between micelles and vesicles. For example, a sugar-based this compound surfactant has been observed to form vesicles near neutral pH and transition to micelles in a narrow acidic pH range (pH 6.0-5.6).[4]

  • Modify the Temperature: Temperature can influence the aggregation behavior of this compound surfactants.[5] Depending on the specific surfactant, adjusting the temperature may favor vesicle formation.

  • Vary the Surfactant Concentration: While less common for inducing a complete transition, surfactant concentration can affect the size and shape of the aggregates.[6]

  • Change the Ionic Strength: The presence of salts can impact the electrostatic interactions between surfactant head groups, potentially leading to a change in aggregate morphology.[5]

Question: The vesicles I've synthesized are not stable and tend to flocculate or sediment. How can I improve their colloidal stability?

Answer: Vesicle stability is largely dependent on surface charge and inter-vesicular interactions.

  • pH Adjustment: For pH-sensitive systems, moving away from the isoelectric point can increase surface charge and electrostatic repulsion, thereby enhancing stability. For instance, a sugar-based this compound surfactant that flocculates near pH 7 can be redispersed by making the solution more alkaline, which imparts a negative surface charge.[4]

  • Zeta Potential Measurement: Characterize the zeta potential of your vesicles. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion and better colloidal stability.

  • Polymer Coating: The addition of biocompatible polymers can provide steric stabilization to the vesicles.

Question: I am observing a wide size distribution in my vesicle preparation. How can I achieve a more monodisperse population?

Answer: Achieving a narrow size distribution often requires post-formation processing.

  • Extrusion: Passing the vesicle dispersion through polycarbonate membranes with defined pore sizes is a common and effective method for homogenizing vesicle size.

  • Sonication: Tip sonication or bath sonication can be used to break down larger aggregates into smaller, more uniform vesicles. However, this method can sometimes lead to the formation of smaller micelles, so it should be carefully controlled and monitored.

  • Optimize Formation Parameters: The rate of addition of additives, stirring speed, and temperature during vesicle formation can all influence the resulting size distribution. Experiment with these parameters to find the optimal conditions for your system.

Frequently Asked Questions (FAQs)

What is the role of the spacer group in this compound surfactant self-assembly?

The spacer group, which connects the two hydrophilic head groups, plays a crucial role in determining the aggregation behavior of this compound surfactants.[7][8] Its length, flexibility, and chemical nature influence the distance and interaction between the head groups, which in turn affects the critical micelle concentration (CMC) and the morphology of the resulting aggregates.[8][9] For instance, short, rigid spacers can lead to the formation of worm-like micelles, while longer, more flexible spacers might favor the formation of vesicles.[9]

How does the hydrophobic chain length affect the self-assembly of this compound surfactants?

As with conventional surfactants, increasing the hydrophobic chain length of a this compound surfactant generally leads to a lower critical micelle concentration (CMC) and can influence the size and shape of the aggregates.[10] Longer hydrophobic chains increase the driving force for self-assembly to minimize contact with water.

Can this compound surfactants be used for drug and gene delivery?

Yes, this compound surfactants are promising candidates for drug and gene delivery applications due to their unique self-assembly properties and ability to interact with biological membranes.[11][12][13][14] Cationic this compound surfactants, in particular, can form complexes with negatively charged DNA or RNA for gene delivery and can self-assemble with anionic drugs to form drug-loaded nanovehicles.[12][13]

Data Presentation

Table 1: Factors Influencing Micelle-to-Vesicle Transition in this compound Surfactants

FactorDescriptionExampleReference(s)
Additives Incorporation of molecules like cholesterol or oppositely charged drugs can alter the surfactant packing parameter, favoring vesicle formation.Cholesterol added to cationic this compound surfactant 14-4-14 induces vesicle formation.[1][3]
pH For pH-sensitive surfactants, changes in pH can protonate or deprotonate head groups, leading to a shift in aggregate morphology.A sugar-based this compound surfactant forms vesicles near neutral pH and micelles at acidic pH.[4]
Temperature Temperature can affect the solubility and packing of surfactant molecules, thereby influencing the type of aggregate formed.Varying temperature can induce a transition from micelles to vesicles and vice versa.[5]
Ionic Strength The addition of salt can screen electrostatic repulsion between head groups, potentially causing a transition from vesicles to micelles.The presence of salts can cause a transition from vesicles to micelles.[5]

Table 2: Characterization of this compound Surfactant Assemblies

ParameterTechnique(s)Information Provided
Size and Size Distribution Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)Hydrodynamic radius, particle size, and polydispersity index.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualization of the shape of the aggregates (e.g., spherical micelles, worm-like micelles, vesicles).
Surface Charge Zeta Potential MeasurementIndicates the colloidal stability of the dispersion.
Critical Micelle Concentration (CMC) Surface Tension Measurement, Conductivity, Fluorescence SpectroscopyThe concentration at which surfactants begin to self-assemble.
Vesicle Lamellarity Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS)Determines if vesicles are unilamellar or multilamellar.

Experimental Protocols

Protocol 1: Preparation of this compound Surfactant Vesicles via pH Adjustment

This protocol is based on the behavior of pH-sensitive this compound surfactants that form vesicles at a specific pH.

  • Stock Solution Preparation: Prepare a stock solution of the this compound surfactant in deionized water at a concentration above its CMC.

  • pH Adjustment: While stirring the surfactant solution, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH to the desired value for vesicle formation. Monitor the pH using a calibrated pH meter.

  • Equilibration: Allow the solution to equilibrate for a sufficient amount of time (e.g., overnight) at a constant temperature to ensure the self-assembly process is complete.

  • Characterization: Characterize the resulting aggregates using DLS to determine the size and polydispersity, and TEM to visualize the vesicle morphology.

Protocol 2: Preparation of this compound Surfactant-Cholesterol Vesicles

This protocol describes the formation of vesicles by incorporating cholesterol into a this compound surfactant solution.

  • Stock Solution Preparation: Prepare a stock solution of the this compound surfactant in an appropriate aqueous buffer. Prepare a stock solution of cholesterol in a suitable organic solvent (e.g., ethanol or chloroform).

  • Mixing: In a round-bottom flask, add the desired amount of the cholesterol stock solution. Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Hydration: Add the this compound surfactant stock solution to the flask containing the cholesterol film.

  • Vesicle Formation: Hydrate the film by vortexing or sonicating the mixture until the film is completely dispersed, resulting in the formation of vesicles.

  • Homogenization (Optional): To obtain a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate filters of a defined pore size.

  • Characterization: Analyze the vesicle size, morphology, and stability using techniques such as DLS, TEM, and zeta potential measurements.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transition Inducing Transition cluster_outcome Outcome & Characterization start This compound Surfactant Solution micelles Micellar Solution start->micelles Above CMC add_chol Add Cholesterol micelles->add_chol change_ph Adjust pH micelles->change_ph add_drug Add Oppositely Charged Drug micelles->add_drug vesicles Vesicle Formation add_chol->vesicles change_ph->vesicles add_drug->vesicles dls DLS vesicles->dls tem TEM vesicles->tem zeta Zeta Potential vesicles->zeta

Caption: Experimental workflow for inducing micelle-to-vesicle transition.

troubleshooting_logic cluster_solutions Potential Solutions cluster_additives Additive Options issue Issue: Only Micelles Formed, Vesicles Desired sol1 Introduce Additive issue->sol1 sol2 Adjust pH issue->sol2 sol3 Change Temperature issue->sol3 sol4 Vary Ionic Strength issue->sol4 chol Cholesterol sol1->chol drug Oppositely Charged Drug sol1->drug outcome Outcome: Vesicle Formation sol2->outcome sol3->outcome sol4->outcome chol->outcome drug->outcome

Caption: Troubleshooting logic for obtaining vesicles from micelles.

References

Technical Support Center: Gemini Surfactant Formulations & Counterion Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of counterions on the performance of Gemini surfactant formulations.

Frequently Asked Questions (FAQs)

Q1: How do different types of counterions generally affect the critical micelle concentration (CMC) of cationic this compound surfactants?

A1: The nature of the counterion significantly impacts the CMC of cationic this compound surfactants. Generally, more hydrophobic or larger, more polarizable counterions lead to a lower CMC.[1][2][3][4][5] This is because such counterions can more effectively screen the electrostatic repulsion between the positively charged headgroups of the this compound surfactant molecules, thus promoting micellization at lower concentrations.[2][6] For instance, organic counterions like carboxylates tend to lower the CMC more effectively than smaller, more hydrated inorganic ions like chloride or bromide.[1][5] The increased hydrophobicity of the counterion can also contribute to the overall hydrophobic driving force for micellization.[3][4]

Q2: What is the "degree of counterion binding" (β) and how does it relate to formulation performance?

A2: The degree of counterion binding (β), also referred to as the degree of counterion association, represents the fraction of counterions that are associated with the surfactant micelles in solution.[7][8][9] It is a crucial parameter as it influences the net charge of the micelles and, consequently, their aggregation behavior, viscosity, and interaction with other species.[6][9] A higher β value indicates stronger binding of the counterion to the micelle, which leads to more effective charge neutralization of the headgroups. This can result in the formation of larger, non-spherical micelles, such as wormlike micelles, leading to a significant increase in the viscosity of the formulation.[10] The value of β can be experimentally determined from the ratio of the slopes of the specific conductivity versus surfactant concentration plot above and below the CMC.[6][9]

Q3: Can the choice of counterion affect the rheological properties of my this compound surfactant formulation?

A3: Absolutely. The choice of counterion has a profound effect on the rheological behavior of this compound surfactant solutions.[11][12][13][14] By promoting the growth of micelles into larger, entangled structures like wormlike micelles, certain counterions can dramatically increase the viscosity and viscoelasticity of the formulation.[10] For example, studies have shown that in some systems, chloride counterions can lead to better rheological performance compared to bromide counterions.[11][12][13][14] The effectiveness of a counterion in modifying rheology is linked to its ability to bind to the micelles and screen charge repulsion between the headgroups.[11][12][13][14]

Q4: How do organic counterions, such as carboxylates, differ from inorganic counterions in their effect on this compound surfactant aggregation?

A4: Organic counterions, particularly those with longer alkyl chains, introduce an additional hydrophobic interaction component.[2][5] This can lead to a more pronounced reduction in the CMC compared to inorganic counterions.[5] Furthermore, the structure of the organic counterion can influence the packing of surfactant molecules in the micelle, potentially leading to the formation of different aggregate structures like vesicles or bilayers, as observed with some carboxylic counterions.[2][5][15] In contrast, the effect of inorganic counterions is primarily governed by their ionic radius and hydration energy, following trends like the Hofmeister series in some cases.[3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly high Critical Micelle Concentration (CMC) Ineffective counterion screening: The chosen counterion may be too small or too strongly hydrated to effectively neutralize the headgroup charges.[3][4]1. Switch to a more effective counterion: Consider using a larger, more polarizable, or more hydrophobic counterion. For cationic this compound surfactants, replacing chloride with bromide, or an inorganic anion with an organic one like salicylate or tosylate, can lower the CMC.[1][3][4] 2. Increase counterion concentration: Adding a salt with the same counterion can increase its concentration and promote micellization, thereby lowering the CMC.[6][10]
Low formulation viscosity Spherical micelle formation: The counterion may not be promoting the growth of micelles into larger, viscosity-enhancing structures like wormlike micelles.[10]1. Select a counterion known to induce micellar growth: Counterions that bind strongly to the micelle surface, such as salicylate, are known to promote the transition from spherical to wormlike micelles.[2] 2. Optimize counterion-to-surfactant ratio: The viscosity of a this compound surfactant solution is often highly dependent on this ratio. Systematically vary the concentration of the added salt to find the optimal viscosity.
Phase separation or precipitation in the formulation Poor surfactant solubility or complex formation: The interaction between the this compound surfactant and the counterion might lead to the formation of a less soluble complex. This can be particularly prevalent with multivalent or bulky organic counterions.[16]1. Change the counterion: Select a counterion that forms a more soluble salt with the this compound surfactant. 2. Adjust the temperature: The solubility of the surfactant-counterion complex may be temperature-dependent.[9] 3. Modify the solvent: In some cases, the addition of a co-solvent might improve the solubility of the formulation.
Inconsistent experimental results Impure reagents or improper sample preparation: The presence of interfering ions or incorrect concentrations can significantly alter the behavior of the this compound surfactant formulation.1. Verify the purity of the this compound surfactant and counterion source. 2. Ensure accurate concentration measurements. 3. Control the temperature during experiments, as micellization can be temperature-sensitive. [9][17]

Quantitative Data Summary

Table 1: Effect of Various Counterions on the Critical Micelle Concentration (CMC) of a Cationic this compound Surfactant (16-2-16)

CounterionCounterion TypeCMC (mM)
Chloride (Cl⁻)InorganicData not available in snippets
Bromide (Br⁻)InorganicData not available in snippets
MalateOrganicData not available in snippets
TartrateOrganicData not available in snippets
Adenosine monophosphate (AMP)OrganicData not available in snippets
Guanosine monophosphate (GMP)OrganicData not available in snippets
Cytidine monophosphate (CMP)OrganicData not available in snippets
Uridine monophosphate (UMP)OrganicData not available in snippets

Note: The provided search results mention these counterions were studied with 16-2-16 this compound surfactant, but the specific CMC values were not available in the snippets for a direct comparison table.[1]

Table 2: Influence of Counterion on Rheological Properties of a Polymer-Cationic this compound Surfactant System

This compound Surfactant SpacerCounterionEffect on Viscosity and Elasticity
Mono phenylBromideBaseline performance
Mono phenylChlorideBetter rheological behavior than bromide
BiphenylBromideImproved elasticity compared to mono phenyl
BiphenylChlorideBest performance with the least effect on the shear viscosity of the polymer

Based on findings from a study on surfactant-polymer systems at high temperature.[11][12][13][14]

Experimental Protocols

1. Determination of Critical Micelle Concentration (CMC) by Electrical Conductivity

  • Principle: The specific conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase of conductivity with concentration decreases because the monomers aggregate into micelles, and the newly added surfactant molecules primarily form micelles which have a lower mobility than the free monomers. The CMC is determined as the point of intersection of the two linear portions of the plot of specific conductivity versus surfactant concentration.[7][8][18]

  • Methodology:

    • Prepare a stock solution of the this compound surfactant in deionized water.

    • Place a known volume of deionized water in a thermostated vessel equipped with a conductivity electrode and a magnetic stirrer.

    • Measure the initial conductivity of the water.

    • Add small, precise aliquots of the stock surfactant solution to the water, allowing the system to equilibrate after each addition.

    • Record the specific conductivity after each addition.

    • Plot the specific conductivity as a function of the surfactant concentration.

    • The CMC is the concentration at the point where the slope of the plot changes. The degree of counterion binding (β) can be calculated from the ratio of the slopes of the lines above and below the CMC (β = 1 - (slope above CMC / slope below CMC)).[9]

2. Rheological Measurements

  • Principle: Rheological measurements are used to study the flow and deformation of materials. For this compound surfactant solutions, rheology can provide information about the structure of the micellar aggregates (e.g., the presence of wormlike micelles) and the overall stability and performance of the formulation.

  • Methodology (using a rotational rheometer):

    • Load the this compound surfactant solution onto the rheometer plate.

    • Equilibrate the sample to the desired temperature.

    • Steady Shear Measurements: Perform a shear rate sweep to determine the shear viscosity as a function of the shear rate. A shear-thinning behavior is often indicative of the presence of structured fluids like entangled wormlike micelles.[11][12][13][14]

    • Oscillatory Measurements (Dynamic Frequency Sweep): Apply a small sinusoidal strain to the sample over a range of frequencies. This measurement yields the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. In a viscoelastic solution, if G' > G'' over a certain frequency range, it indicates a predominantly elastic, gel-like structure.[11][12][13][14]

Visualizations

CounterionEffectOnMicellization cluster_0 Low Counterion Binding cluster_1 High Counterion Binding High_Repulsion Strong Electrostatic Repulsion Between Headgroups High_CMC Higher CMC High_Repulsion->High_CMC Inhibits Aggregation Spherical_Micelles Formation of Spherical Micelles High_CMC->Spherical_Micelles Low_Viscosity Low Viscosity Spherical_Micelles->Low_Viscosity Low_Repulsion Effective Charge Screening by Counterions Low_CMC Lower CMC Low_Repulsion->Low_CMC Promotes Aggregation Wormlike_Micelles Growth into Wormlike Micelles Low_CMC->Wormlike_Micelles High_Viscosity High Viscosity Wormlike_Micelles->High_Viscosity Counterion_Properties Counterion Properties (e.g., Hydrophobicity, Size) Counterion_Properties->High_Repulsion Weak Binding Counterion_Properties->Low_Repulsion Strong Binding

Caption: Logical flow of how counterion binding influences micellization and formulation viscosity.

ExperimentalWorkflow_CMC Start Start: Prepare this compound Surfactant Stock Solution Setup Setup Conductivity Cell in Thermostated Vessel Start->Setup Measure_Initial Measure Initial Conductivity of Water Setup->Measure_Initial Titration Add Aliquots of Surfactant Solution Measure_Initial->Titration Record Record Specific Conductivity Titration->Record Equilibrate Plot Plot Conductivity vs. Concentration Titration->Plot After sufficient data points Record->Titration Repeat Analyze Determine CMC from the break in the plot Plot->Analyze End End: CMC Value Obtained Analyze->End

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

References

Validation & Comparative

A Comparative Analysis of Surface Activity: Gemini vs. Conventional Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in surfactant performance is critical for optimizing formulations and enhancing product efficacy. This guide provides an objective comparison of the surface activity of Gemini surfactants versus their conventional, single-chain counterparts, supported by experimental data and detailed methodologies.

This compound surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, exhibit significantly enhanced surface-active properties compared to conventional surfactants.[1][2] These structural distinctions lead to profound differences in their performance, most notably in their efficiency and effectiveness at interfaces.

Quantitative Comparison of Surface Activity

The superior performance of this compound surfactants is evident in key quantitative parameters such as the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and the efficiency of adsorption (pC20). This compound surfactants typically display CMC values that are one to two orders of magnitude lower than those of their corresponding single-chain counterparts.[3][4] This indicates that a much lower concentration of a this compound surfactant is required to initiate micelle formation and achieve the maximum reduction in surface tension.

Surfactant TypeSurfactant NameCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)Adsorption Efficiency (pC20)
This compound (Anionic) C12-C2-C12 Dicarboxylate1.5 x 10⁻⁴35.04.52
Conventional (Anionic) Sodium Dodecyl Sulfate (SDS)8.2 x 10⁻³38.53.10
This compound (Cationic) 12-2-12 (Ethylene bis(dodecyldimethylammonium bromide))9.0 x 10⁻⁴33.0-
Conventional (Cationic) Dodecyltrimethylammonium Bromide (DTAB)1.5 x 10⁻²36.0-
This compound (Non-ionic) Sugar-based this compound1.0 x 10⁻⁵--
Conventional (Non-ionic) Corresponding Monomeric Sugar-based SurfactantHigher than this compound--

This table presents a summary of representative data collated from various sources. The exact values can vary based on experimental conditions such as temperature, pH, and the presence of electrolytes.

The pC20 value, which represents the negative logarithm of the molar concentration of a surfactant required to reduce the surface tension of water by 20 mN/m, is a measure of the surfactant's adsorption efficiency. This compound surfactants generally exhibit higher pC20 values, signifying their greater efficiency in adsorbing at the air-water interface and reducing surface tension.[5]

Structural and Interfacial Behavior

The distinct molecular architecture of this compound surfactants dictates their arrangement and behavior at interfaces. This fundamental difference is a key driver of their enhanced surface activity.

G Structural Comparison of Surfactants at an Interface cluster_this compound This compound Surfactant cluster_interface Air-Water Interface conv_head Hydrophilic Head conv_tail Hydrophobic Tail conv_head->conv_tail interface conv_micelle Less Dense Packing conv_head->conv_micelle Looser Adsorption gem_head1 Hydrophilic Head gem_tail1 Hydrophobic Tail gem_head1->gem_tail1 spacer Spacer gem_head1->spacer gem_micelle Denser Packing gem_head1->gem_micelle Tighter Adsorption gem_head2 Hydrophilic Head gem_tail2 Hydrophobic Tail gem_head2->gem_tail2 gem_head2->spacer

Caption: Molecular structures of conventional and this compound surfactants and their packing at an interface.

Experimental Protocols

Accurate and reproducible data are paramount in surfactant research. The following are detailed methodologies for key experiments used to characterize the surface activity of surfactants.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC)

The surface tension of surfactant solutions is measured as a function of concentration to determine the CMC and the surface tension at that concentration.

Experimental Workflow for Surface Tension Measurement

G Workflow for Surface Tension Measurement prep Prepare Surfactant Solutions of Varying Concentrations equip Calibrate Tensiometer (e.g., du Noüy ring or Wilhelmy plate) prep->equip measure Measure Surface Tension of Each Solution equip->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC and γCMC from the Inflection Point plot->determine

Caption: A stepwise process for determining CMC and γCMC using surface tension measurements.

Methodology:

  • Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning several orders of magnitude below and above the expected CMC.[6]

  • Instrumentation: A tensiometer, such as one employing the du Noüy ring method or the Wilhelmy plate method, is used for measurements.[7] The instrument should be calibrated with a liquid of known surface tension, such as deionized water.

  • Measurement: For each concentration, the surface tension is measured at a constant temperature. It is crucial to allow the solution to equilibrate to ensure that the surfactant molecules have reached the interface.

  • Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting graph will show a region where the surface tension decreases linearly with increasing log C, followed by a plateau. The concentration at the inflection point of this curve is the CMC, and the surface tension value in the plateau region is the γCMC.[6]

Determination of Adsorption Efficiency (pC20)

The pC20 is calculated from the surface tension versus concentration data.

Methodology:

  • Data Acquisition: The surface tension isotherm (γ vs. log C plot) obtained from the CMC determination is used.

  • Calculation: The pC20 is the negative logarithm of the molar concentration of the surfactant required to reduce the surface tension of the solvent (usually water) by 20 mN/m. This value is determined by finding the concentration at which γ_water - γ_solution = 20 mN/m. A higher pC20 value indicates greater efficiency of the surfactant in adsorbing at the interface.[5]

Conclusion

The unique dimeric structure of this compound surfactants confers upon them significantly enhanced surface-active properties compared to conventional single-chain surfactants.[8][9] Their ability to form micelles and reduce surface tension at much lower concentrations makes them highly efficient and effective in a wide range of applications, including drug delivery, solubilization, and formulation science.[1][10] For researchers and developers, the choice between a this compound and a conventional surfactant will depend on the specific performance requirements of the application, with this compound surfactants offering a powerful alternative when high efficiency and enhanced interfacial activity are paramount.

References

A Comparative Guide to Gemini Surfactants and Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a primary goal of enhancing therapeutic efficacy while minimizing side effects. Nanocarriers play a pivotal role in achieving this, and among the most investigated are liposomes and, more recently, Gemini surfactants. This guide provides an objective comparison of the efficacy of this compound surfactants and liposomes in drug delivery, supported by experimental data, detailed methodologies, and visual representations of key processes.

At a Glance: Key Performance Indicators

The choice between this compound surfactants and liposomes often depends on the specific therapeutic agent and the desired delivery outcome. Below is a summary of key performance indicators gleaned from various studies. It is important to note that these values can vary significantly based on the specific lipids, surfactants, drug molecules, and preparation methods used.

ParameterThis compound Surfactant-based SystemsLiposomesKey Considerations
Drug Loading Capacity (%) Generally moderate to high, dependent on the drug's hydrophobicity and interaction with the surfactant's core and palisade layer.Variable; can be high for lipophilic drugs within the bilayer and for hydrophilic drugs in the aqueous core, especially with active loading techniques.The chemical structure of the this compound surfactant (e.g., spacer length, tail length) and the liposome composition (e.g., lipid type, presence of cholesterol) are critical factors.
Encapsulation Efficiency (%) Often high, with some studies reporting over 85%.Can range from low to very high (>90%), highly dependent on the drug and the loading method (passive vs. active).Active loading methods for liposomes can significantly enhance encapsulation efficiency for certain drugs. This compound surfactants often show high efficiency due to strong drug-surfactant interactions.
Particle Size (nm) Typically in the range of 10-200 nm, can be controlled by formulation parameters.Can be tailored from small unilamellar vesicles (~20 nm) to large multilamellar vesicles (>1000 nm).Both systems can be formulated in the optimal size range for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.
Zeta Potential (mV) Can be cationic, anionic, or non-ionic, with cationic variants being common for gene delivery. Cationic this compound surfactants can impart a high positive charge.Can be formulated to be cationic, anionic, or neutral. The surface charge is tunable by selecting appropriate lipids.Surface charge is a critical determinant of stability (preventing aggregation) and interaction with biological membranes.
In Vitro Drug Release Often exhibits a sustained release profile, which can be modulated by the surfactant's structure.Release kinetics can be precisely controlled by altering lipid composition, bilayer fluidity, and surface modifications (e.g., PEGylation). Biphasic release patterns are common.Both systems can be designed for controlled and sustained release, reducing the need for frequent administration.
Stability Generally possess good colloidal stability, especially cationic variants. Lyophilization can be employed to improve long-term storage stability.Can be prone to physical and chemical instability (e.g., aggregation, fusion, hydrolysis). Stability can be enhanced by optimizing the formulation (e.g., including cholesterol, PEGylation).The stability in biological fluids is a crucial factor for in vivo applications.

Experimental Protocols: A Closer Look at the Methodology

The following sections detail common experimental protocols used to prepare and characterize this compound surfactant-based drug delivery systems and liposomes.

Preparation of this compound Surfactant Nanoparticles

Method: Nanoprecipitation

This method is widely used for the formulation of drug-loaded this compound surfactant nanoparticles.

  • Dissolution: The this compound surfactant and the hydrophobic drug are co-dissolved in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Injection: The organic solution is then injected dropwise into an aqueous phase under constant stirring.

  • Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug and self-assembly of the this compound surfactant around the drug core, forming nanoparticles.

  • Solvent Removal: The organic solvent is removed by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The resulting nanoparticle suspension is often purified to remove any unencapsulated drug and excess surfactant, typically by dialysis or centrifugation.

Preparation of Drug-Loaded Liposomes

Method: Thin-Film Hydration Followed by Extrusion

This is a common and versatile method for preparing liposomes.

  • Lipid Film Formation: The lipids (e.g., phospholipids, cholesterol) and the lipophilic drug are dissolved in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask. The solvent is then slowly removed under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., buffer, saline) containing the hydrophilic drug. The hydration is carried out at a temperature above the phase transition temperature of the lipids, with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size using an extruder.

  • Purification: Unencapsulated drug is removed from the liposome suspension by methods such as dialysis, gel filtration chromatography, or centrifugation.

Cellular Uptake and Intracellular Trafficking

The efficacy of a drug delivery system is highly dependent on its ability to be internalized by target cells and deliver its payload to the site of action. Both this compound surfactants and liposomes primarily utilize endocytic pathways for cellular entry.

Experimental Workflow for Studying Cellular Uptake

The following workflow is commonly employed to investigate the cellular uptake mechanisms of nanocarriers.

experimental_workflow_cellular_uptake cluster_preparation Nanoparticle Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis prep Prepare fluorescently labeled This compound Surfactant NPs or Liposomes culture Culture target cells prep->culture inhibitors Pre-incubate cells with endocytosis inhibitors (optional) culture->inhibitors incubation Incubate cells with fluorescent nanoparticles inhibitors->incubation wash Wash cells to remove non-internalized nanoparticles incubation->wash imaging Qualitative Analysis: Confocal Microscopy wash->imaging flow Quantitative Analysis: Flow Cytometry wash->flow

Caption: A typical experimental workflow for investigating the cellular uptake of nanocarriers.

Signaling Pathways in Cellular Uptake

This compound surfactants and liposomes can be internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can influence the intracellular fate of the nanocarrier and its drug cargo.

cellular_uptake_pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm nanoparticle This compound Surfactant NP or Liposome clathrin Clathrin-coated pit nanoparticle->clathrin Clathrin-mediated endocytosis caveolae Caveolae nanoparticle->caveolae Caveolae-mediated endocytosis macropino Macropinosome nanoparticle->macropino Macropinocytosis membrane early_endo Early Endosome clathrin->early_endo caveosome Caveosome caveolae->caveosome macropino->early_endo late_endo Late Endosome early_endo->late_endo lysosome Lysosome (Degradation) late_endo->lysosome release Drug Release late_endo->release Endosomal Escape golgi Golgi/ER caveosome->golgi Bypass Lysosomes golgi->release

Caption: Major endocytic pathways for the cellular uptake of nanocarriers.

Conclusion

Both this compound surfactants and liposomes are versatile and potent platforms for drug delivery. Liposomes are a more established technology with several clinically approved formulations, offering a high degree of biocompatibility and versatility in encapsulating a wide range of drugs. Their properties, however, can be limited by physical and chemical instability.

This compound surfactants, on the other hand, are a newer class of carriers that exhibit unique self-assembly properties and often show high drug loading and encapsulation efficiencies. Their tunable structures allow for the fine-tuning of their physicochemical properties. Cationic this compound surfactants have shown particular promise in gene delivery.

The choice between these two systems is not mutually exclusive. A growing area of research involves the incorporation of this compound surfactants into liposomal formulations to create hybrid systems that leverage the advantages of both. These hybrid vesicles can exhibit enhanced stability, drug retention, and cellular uptake compared to conventional liposomes.

Ultimately, the optimal choice of a drug delivery system will depend on a thorough evaluation of the specific drug's properties, the biological barriers to be overcome, and the desired therapeutic outcome. This guide serves as a foundational resource for researchers to navigate the complexities of these two powerful nanocarrier systems.

A Comparative Guide to Gemini Surfactants vs. Traditional Chemical Flooding Agents for Enhanced Oil Recovery (EOR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enhanced Oil Recovery (EOR) techniques are vital for maximizing hydrocarbon extraction from mature reservoirs. Chemical EOR, a prominent method, involves injecting chemical solutions to alter the properties of reservoir fluids and rock, thereby mobilizing trapped oil. For decades, traditional surfactants, characterized by a single hydrophilic head group and a single hydrophobic tail, have been the primary agents in these processes. However, a newer class of surfactants, known as Gemini surfactants, is demonstrating superior performance and gaining significant attention. This compound surfactants possess a unique dimeric structure, featuring two hydrophilic head groups and two hydrophobic tails linked by a spacer group.[1][2] This structural distinction confers remarkable physicochemical properties that translate into more efficient and robust EOR applications, particularly under harsh reservoir conditions.

This guide provides an objective comparison of the performance of this compound surfactants against traditional chemical flooding agents, supported by experimental data from recent literature. It is intended for researchers and professionals in the fields of chemistry, petroleum engineering, and material science who are focused on developing and implementing advanced EOR technologies.

Key Performance Indicators: A Comparative Analysis

The effectiveness of a surfactant in EOR is measured by several key performance indicators. This compound surfactants consistently outperform their conventional monomeric counterparts across these critical parameters.

Performance IndicatorTraditional Surfactants (e.g., SDS, CTAB)This compound SurfactantsAdvantage of this compound Surfactants
Critical Micelle Concentration (CMC) Higher valuesSignificantly lower values.[2][3]Lower concentration needed to be effective, reducing cost and environmental impact.[3]
Interfacial Tension (IFT) Reduction Can reduce IFT, but often requires higher concentrations or co-solvents.Highly efficient in reducing oil-water IFT to ultra-low levels (10⁻³ mN/m) at low concentrations.[1][4][5]Superior mobilization of trapped oil by drastically reducing capillary forces.[6][7]
Thermal Stability Stability can be limited at high temperatures, leading to degradation.[8]Excellent thermal stability, with decomposition temperatures often exceeding 280°C.[9]Suitable for high-temperature reservoirs where traditional surfactants would fail.[1][10]
Salinity Tolerance Performance often degrades in high salinity brines, leading to precipitation.[10]High tolerance to salinity, maintaining performance in brines with high concentrations of monovalent and divalent ions.[1][4]Effective in a wider range of reservoir conditions, including those with high-salinity formation water.
Adsorption on Reservoir Rock Higher tendency to adsorb onto reservoir rock, leading to significant chemical loss.[11]Generally exhibit lower adsorption on rock surfaces compared to conventional surfactants.[1][12]Minimizes surfactant loss, improving the economic viability and efficiency of the flooding process.
Incremental Oil Recovery (% OOIP) Varies, but generally lower than advanced formulations.Core-flooding experiments show significant incremental oil recovery, with some studies reporting over 20% of Original Oil In Place (OOIP).[4][13]Higher displacement efficiency leads to a greater volume of recovered oil.

Experimental Protocols

The data presented above is derived from standardized laboratory experiments designed to simulate reservoir conditions. Below are the methodologies for key evaluative tests.

Interfacial Tension (IFT) Measurement
  • Objective: To determine the surfactant's efficiency in reducing the tension at the oil-water interface. Ultra-low IFT (<10⁻² mN/m) is desirable for mobilizing residual oil.

  • Apparatus: Spinning Drop Tensiometer (e.g., Texas-500c).

  • Methodology:

    • A capillary tube is filled with the aqueous surfactant solution (the denser phase).

    • A droplet of the crude oil (the lighter phase) is injected into the tube.

    • The tube is rotated at high speed. Centrifugal force elongates the oil droplet.

    • The shape of the elongated droplet is recorded by a camera.

    • The IFT is calculated from the droplet's dimensions, the rotational speed, and the density difference between the oil and aqueous phases.

    • Measurements are taken at various surfactant concentrations and reservoir-relevant temperatures to determine the optimal conditions for achieving ultra-low IFT.[14]

Adsorption Studies
  • Objective: To quantify the amount of surfactant lost to adsorption on the reservoir rock, which directly impacts the economics of the EOR project.

  • Methodology (Static Adsorption):

    • Crushed rock samples (e.g., carbonate or sandstone) of known weight are prepared.

    • The rock samples are mixed with surfactant solutions of varying concentrations in sealed containers.

    • The mixtures are agitated for a specific period (e.g., 24-48 hours) at reservoir temperature to reach adsorption equilibrium.

    • The solids are then separated by centrifugation.

    • The concentration of the surfactant remaining in the supernatant is measured using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • The amount of adsorbed surfactant is calculated by the difference between the initial and final concentrations.[15][16]

  • Methodology (Dynamic Adsorption):

    • A core plug from the reservoir rock is saturated with brine.

    • The surfactant solution is injected through the core at a constant flow rate using a core flooding apparatus under reservoir pressure and temperature.

    • The effluent is collected in fractions, and the surfactant concentration in each fraction is measured.

    • A breakthrough curve is plotted (effluent concentration vs. pore volumes injected). The area between the injection concentration and the breakthrough curve is used to calculate the amount of surfactant adsorbed per gram of rock.[12][15]

Core Flooding Tests for Oil Recovery
  • Objective: To evaluate the overall effectiveness of the surfactant in displacing oil from a rock sample, providing a direct measure of the incremental oil recovery factor.

  • Apparatus: High-Pressure, High-Temperature (HPHT) Core Flooding System.

  • Methodology:

    • A reservoir core plug is cleaned, dried, and its porosity and permeability are determined.

    • The core is saturated with brine, followed by crude oil to establish initial water saturation (Swi) and original oil in place (OOIP).

    • A secondary water flooding is performed by injecting brine until no more oil is produced, establishing the residual oil saturation (Sor).

    • The chemical flood (tertiary recovery) is initiated by injecting a slug of the surfactant solution (either this compound or traditional), often followed by a polymer solution for mobility control and then drive water.

    • The produced oil and water are collected and measured.

    • The incremental oil recovery is calculated as the percentage of OOIP produced during the chemical flood.[13]

Visualizing the EOR Mechanism: this compound vs. Traditional Surfactants

The following diagram illustrates the logical workflow of a chemical EOR process, highlighting the points where the superior properties of this compound surfactants lead to a more efficient outcome compared to traditional agents.

EOR_Comparison cluster_traditional Traditional Surfactant Flooding cluster_this compound This compound Surfactant Flooding T_Start Inject Traditional Surfactant Solution T_Prop Higher CMC Requires More Surfactant T_Start->T_Prop T_Loss High Adsorption on Rock Surface T_Start->T_Loss T_IFT Moderate IFT Reduction T_Prop->T_IFT T_Loss->T_IFT T_Mobilize Limited Oil Mobilization T_IFT->T_Mobilize T_Result Lower Incremental Oil Recovery T_Mobilize->T_Result G_Start Inject this compound Surfactant Solution G_Prop Lower CMC Less Surfactant Needed G_Start->G_Prop G_Loss Low Adsorption on Rock Surface G_Start->G_Loss G_IFT Ultra-Low IFT Achieved G_Prop->G_IFT G_Loss->G_IFT G_Mobilize Efficient Oil Mobilization & Emulsification G_IFT->G_Mobilize G_Result Higher Incremental Oil Recovery G_Mobilize->G_Result

Caption: Comparative workflow of Traditional vs. This compound surfactant flooding in EOR.

Conclusion

Experimental evidence strongly supports the superior performance of this compound surfactants over traditional monomeric surfactants for Enhanced Oil Recovery. Their unique dimeric structure results in a lower critical micelle concentration, greater efficiency in reducing interfacial tension, enhanced thermal and salinity stability, and lower adsorption onto reservoir rock.[1][2][3] These advantages collectively contribute to a higher oil recovery factor, making this compound surfactants a highly promising class of chemicals for unlocking residual oil, especially in challenging reservoirs with high temperature and salinity. As research continues to optimize their structures and reduce synthesis costs, this compound surfactants are poised to become a cornerstone of next-generation chemical EOR technologies.

References

Gemini Surfactants Emerge as Potent, Less Toxic Alternatives to Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of genetic research and drug development, the quest for efficient and safe methods to introduce nucleic acids into cells is paramount. A comprehensive comparison reveals that Gemini surfactants, a novel class of delivery vehicles, demonstrate superior or comparable transfection efficiency to widely-used commercial reagents like Lipofectamine 2000™, often with the significant advantage of lower cytotoxicity. This makes them a promising alternative for researchers and professionals in cell and gene therapy.

The unique structure of this compound surfactants, characterized by two hydrophilic head groups and two hydrophobic tails connected by a spacer, allows for effective condensation of DNA and facilitates its entry into cells.[1][2] Experimental data from multiple studies indicate that various formulations of this compound surfactants consistently perform at a high level across different cell lines, in some cases achieving transfection rates that are significantly higher than those of their commercial counterparts.

Performance at a Glance: this compound Surfactants vs. Commercial Reagents

A review of the available data highlights the competitive edge of this compound surfactants in key performance metrics:

Transfection ReagentCell Line(s)Transfection Efficiency (%)CytotoxicityReference
Melamine-based this compound Surfactant (C12 tail) A549, U87MG45 - 80Low[3]
Lipofectamine 2000™A549, U87MG10 - 20Higher than this compound[3]
Sugar-based this compound Surfactant Not specified~3 times higher than Lipofectamine 2000™Not specified[4]
Lipofectamine 2000™Not specifiedBaselineNot specified[4]
Imidazolium this compound Surfactants HEK293, HeLaEfficientNegligible up to 10⁻⁵ M[1]
Lipofectamine 2000™HEK293TOutperformed by Imidazolium this compoundNot specified[1]

Delving into the Mechanism: How this compound Surfactants Work

The superior performance of this compound surfactants can be attributed to their sophisticated mechanism of cellular entry and endosomal escape. The process begins with the formation of a lipoplex, a complex of the positively charged this compound surfactant and the negatively charged nucleic acid. This lipoplex interacts with the cell membrane and is internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.

Once inside the cell, the lipoplex is enclosed within an endosome. A critical step for successful transfection is the escape of the nucleic acid from the endosome into the cytoplasm. Certain this compound surfactants are designed to be pH-sensitive, changing their structure in the acidic environment of the endosome. This structural change can lead to the destabilization of the endosomal membrane, facilitating the release of the genetic cargo.[4][5][6][7][8]

G Cellular Uptake and Endosomal Escape of this compound Surfactant-DNA Lipoplex cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm This compound Surfactant This compound Surfactant Lipoplex Lipoplex This compound Surfactant->Lipoplex DNA DNA DNA->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Released_DNA Released DNA Endosome->Released_DNA Endosomal Escape Nucleus Nucleus Released_DNA->Nucleus Transcription Gene Expression Nucleus->Transcription

Caption: General workflow of this compound surfactant-mediated transfection.

A Closer Look at the Experimental Protocol

To ensure reproducibility and optimal results, a detailed experimental protocol is crucial. The following is a representative workflow for plasmid DNA transfection using this compound surfactants.

Materials
  • This compound surfactant transfection reagent

  • Plasmid DNA (pDNA) of high purity

  • Appropriate cell line and complete culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Multi-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure

G Experimental Workflow for Transfection Cell_Seeding 1. Seed cells in a multi-well plate 24 hours prior to transfection to achieve 70-90% confluency. Prepare_DNA 2. Dilute plasmid DNA in serum-free medium. Cell_Seeding->Prepare_DNA Prepare_Reagent 3. Dilute this compound surfactant reagent in serum-free medium. Form_Complex 4. Combine the diluted DNA and this compound surfactant solutions. Incubate for 15-20 minutes at room temperature to allow lipoplex formation. Prepare_DNA->Form_Complex Prepare_Reagent->Form_Complex Add_Complex 5. Add the lipoplex mixture to the cells in the multi-well plate. Form_Complex->Add_Complex Incubate_Cells 6. Incubate the cells with the lipoplex for 4-6 hours at 37°C. Add_Complex->Incubate_Cells Change_Medium 7. Replace the transfection medium with fresh, complete culture medium. Incubate_Cells->Change_Medium Assay 8. Assay for gene expression 24-72 hours post-transfection. Change_Medium->Assay

Caption: Step-by-step experimental workflow for cell transfection.

This generalized protocol can be optimized for specific cell types and plasmid constructs by varying parameters such as cell density, DNA and reagent concentrations, and incubation times.

The Future of Gene Delivery

The compelling evidence of high transfection efficiency and low cytotoxicity positions this compound surfactants as a formidable new generation of tools for gene delivery. Their versatility and favorable safety profile make them particularly attractive for applications in gene therapy and drug development, where efficient and safe delivery of genetic material is a critical determinant of success. As research in this area continues, further advancements in the design and formulation of this compound surfactants are anticipated to unlock even greater potential in the field of molecular medicine.

References

Comparative study of the antimicrobial activity of Gemini and monomeric surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent antimicrobial agents is relentless. In this context, Gemini surfactants have emerged as a promising class of compounds, often outperforming their monomeric counterparts. This guide provides a detailed comparison of the antimicrobial activities of this compound and monomeric surfactants, supported by experimental data and methodologies.

This compound surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, exhibit significantly enhanced antimicrobial properties compared to conventional monomeric surfactants, which possess a single head and tail.[1][2][3] This heightened activity is attributed to their higher surface activity and lower critical micelle concentration (CMC), allowing them to be more efficient at disrupting microbial cell membranes.[2][3][4]

Superior Antimicrobial Performance of this compound Surfactants

The primary measure of antimicrobial effectiveness is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Consistently, studies have shown that this compound surfactants exhibit significantly lower MIC values than their corresponding monomeric analogues against a broad spectrum of bacteria and fungi.[5] For instance, the this compound surfactant hexamethylene-1,6-bis-(N,N-dimethyl-N-dodecylammonium bromide) (GS) is active at concentrations 17-70 times lower than its monomeric analogue, dodecyl(trimethyl)ammonium bromide (DTAB).[6]

Gram-positive bacteria are generally more susceptible to these surfactants than Gram-negative bacteria.[7][8] The biocidal effectiveness is also influenced by the length of the hydrocarbon substituent, with dodecyl chains often being the most effective.[8]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound and monomeric surfactants against various microorganisms, illustrating the superior performance of the this compound compounds.

Surfactant TypeSurfactantMicroorganismMIC (µM/ml)Reference
This compound Hexamethylene-1,6-bis-(N,N-dimethyl-N-dodecylammonium bromide)Staphylococcus aureus0.036[6]
Pseudomonas aeruginosa0.029[6]
Monomeric Dodecyl(trimethyl)ammonium bromide (DTAB)Staphylococcus aureus1.010[6]
Pseudomonas aeruginosa0.126[6]

Mechanism of Antimicrobial Action

The antimicrobial action of both this compound and monomeric cationic surfactants is a multi-step process initiated by electrostatic interactions. The positively charged hydrophilic heads of the surfactants are attracted to the negatively charged components of the microbial cell membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2][4][9]

This initial binding is followed by the penetration of the hydrophobic tails into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential cytoplasmic components like potassium ions, and ultimately, cell death.[1][4][7] this compound surfactants are more effective in this process due to the presence of two hydrophobic chains, which enhances their ability to disrupt the membrane.[2]

cluster_Surfactant Cationic Surfactant cluster_Membrane Microbial Cell Membrane cluster_Cell Microbial Cell Surfactant Positively Charged Head Group(s) Tails Hydrophobic Tail(s) Membrane Negatively Charged Surface Phospholipid Bilayer Surfactant->Membrane:head Electrostatic Attraction Membrane:head->Membrane Cytoplasm Cytoplasm (K+ ions, etc.) Membrane->Cytoplasm Membrane Disruption & Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath Leakage of Cellular Contents

Caption: Mechanism of antimicrobial action of cationic surfactants.

Experimental Protocols

The determination of the antimicrobial efficacy of surfactants typically involves standardized methods such as broth microdilution to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10]

  • Preparation of Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight. The culture is then diluted to achieve a standardized cell density, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Serial Dilution: A two-fold serial dilution of the surfactant is prepared in a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[10] Control wells containing only broth (sterility control) and broth with the microorganism (growth control) are included.[10]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[10]

  • Observation: The MIC is determined as the lowest concentration of the surfactant that shows no visible growth of the microorganism.[1]

A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Prepare 2-Fold Serial Dilutions of Surfactant in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe for Microbial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Experimental workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained to understand if the surfactant is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC test is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).[10]

  • Incubation: The agar plates are incubated under appropriate conditions.

  • Observation: The MBC is the lowest concentration of the surfactant that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Conclusion

The available data strongly indicates that this compound surfactants possess superior antimicrobial activity compared to their monomeric counterparts. Their unique molecular structure allows for more efficient disruption of microbial cell membranes, resulting in lower MIC and MBC values. This makes them highly promising candidates for the development of new and more effective disinfectants, antiseptics, and antimicrobial drugs. Further research into the structure-activity relationships of this compound surfactants will undoubtedly pave the way for the design of even more potent antimicrobial agents.

References

A Comparative Analysis of Conventional and Gemini Surfactants on Bilayer Membrane Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of surfactants with lipid bilayer membranes is a critical area of study with wide-ranging implications, from fundamental cell biology to advanced drug delivery systems. This guide provides an objective comparison of the behavior of conventional (monomeric) and Gemini (dimeric) surfactants when interacting with these vital biological structures. The distinct molecular architectures of these two surfactant classes lead to significant differences in their effects on membrane properties and stability.

I. Fundamental Differences in Molecular Structure

Conventional surfactants consist of a single hydrophilic head group and a single hydrophobic tail. In contrast, this compound surfactants are characterized by two hydrophilic head groups and two hydrophobic tails, connected by a spacer chain at or near the head groups.[1] This unique dimeric structure imparts properties that are markedly different from their monomeric counterparts.[1]

II. Interaction with Bilayer Membranes: A Comparative Overview

The interaction of surfactants with lipid bilayers is a multi-stage process that can be broadly categorized into partitioning, membrane perturbation, and solubilization.[2][3]

Conventional Surfactants:

  • Partitioning and Flip-Flop: Cationic conventional surfactants can readily "flip-flop" between the inner and outer leaflets of a liquid-crystalline bilayer membrane, leading to the neutralization of charges on both sides.[4] In gel-phase membranes, this process is significantly slower.[4]

  • Membrane Disruption: At lower concentrations, conventional surfactants insert into the bilayer, which can lead to changes in membrane fluidity and permeability.[5] As the concentration increases towards the critical micelle concentration (CMC), they can induce significant disorder and curvature stress, ultimately leading to membrane solubilization into mixed micelles.[5]

This compound Surfactants:

  • Limited Flip-Flop: Cationic this compound surfactants exhibit a significantly reduced ability to flip-flop between membrane leaflets, regardless of the membrane's phase state (gel or liquid-crystalline).[4] This results in charge neutralization primarily on the outer leaflet.[4]

  • Enhanced Interfacial Activity: this compound surfactants are known for their exceptionally low critical micelle concentrations (CMCs), often orders of magnitude lower than their conventional counterparts.[1][6] This high efficiency means they can induce membrane effects at much lower concentrations.

  • Structural Perturbations: The insertion of this compound surfactants into a bilayer can lead to a decrease in bilayer thickness and an increase in the surface area per lipid molecule.[7][8] The extent of this perturbation is influenced by the alkyl chain length and spacer of the this compound surfactant.[7][9]

III. Quantitative Comparison of Surfactant Properties

The following table summarizes key quantitative differences between conventional and this compound surfactants.

PropertyConventional SurfactantsThis compound SurfactantsReferences
Critical Micelle Concentration (CMC) HigherSignificantly Lower[1][6][10]
Surface Tension Reduction EfficientMore Efficient[1]
Flip-Flop in Liquid Crystalline Membranes Readily OccursLimited to a great extent[4]
Effect on Bilayer Thickness Can increase or decrease depending on type and concentrationGenerally decreases[7][8]
Solubilization Efficiency Effective at higher concentrationsEffective at lower concentrations[1]

IV. Experimental Protocols

A variety of experimental techniques are employed to study the interactions between surfactants and bilayer membranes.

A. Preparation of Liposomes (Model Membranes)
  • Lipid Film Hydration: A common method for preparing multilamellar vesicles (MLVs).

    • Dissolve the desired lipid (e.g., DPPC, egg PC) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Further dry the film under vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer solution by vortexing, resulting in the formation of MLVs.

  • Extrusion: To produce unilamellar vesicles (LUVs) of a defined size.

    • Subject the MLV suspension to multiple freeze-thaw cycles to improve lamellarity.

    • Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

B. Characterization Techniques
  • Differential Scanning Calorimetry (DSC): Used to determine the effect of surfactants on the phase transition temperature (Tm) of the lipid bilayer. Changes in Tm provide insights into how the surfactant alters membrane fluidity and order.[9]

  • Fluorescence Spectroscopy: Techniques like fluorescence anisotropy using probes such as DPH (1,6-diphenyl-1,3,5-hexatriene) can be employed to assess changes in membrane order and fluidity upon surfactant addition.[5][9]

  • Dynamic Light Scattering (DLS): Measures the size distribution of liposomes and can be used to monitor surfactant-induced changes in vesicle size, such as aggregation or solubilization.

  • Laser Microelectrophoresis: This technique is used to measure the electrophoretic mobility of vesicles, which provides information about their surface charge. It is particularly useful for studying the charge neutralization effects of ionic surfactants.[4]

  • X-ray Diffraction: Provides detailed structural information about the lipid bilayer, including its thickness and the area per lipid molecule.[7][8]

V. Mechanisms of Interaction and Solubilization

The process of membrane solubilization by surfactants is a complex phenomenon that is generally understood to proceed through a three-stage model.

G cluster_0 Surfactant-Membrane Interaction Pathway Start Intact Bilayer Partition Partitioning of Monomers into Outer Leaflet Start->Partition Low [Surfactant] Saturation Bilayer Saturation Partition->Saturation Increasing [Surfactant] Solubilization Formation of Mixed Micelles Saturation->Solubilization Above CMC End Complete Solubilization Solubilization->End

Caption: A simplified workflow of membrane solubilization by surfactants.

Conventional Surfactants: The solubilization process is often characterized by a cooperative mechanism where the insertion of monomers leads to membrane destabilization and the eventual formation of mixed lipid-surfactant micelles.[11][12]

This compound Surfactants: Due to their molecular structure, this compound surfactants can exhibit more complex solubilization behavior. Their two hydrophobic tails can anchor more strongly into the bilayer, and the spacer can influence the curvature of the resulting mixed micelles.

VI. Applications in Drug Delivery

The unique properties of this compound surfactants make them promising candidates for various applications in drug and gene delivery.[13][14][15][16]

  • Enhanced Encapsulation and Stability: The lower CMCs of this compound surfactants can lead to the formation of more stable vesicles (niosomes or liposomes) for drug encapsulation.[1]

  • Improved Transfection Efficiency: Cationic this compound surfactants have shown high efficiency in delivering genetic material (gene therapy) due to their strong interaction with negatively charged DNA.[13][16]

  • Targeted Delivery: The ability to modify the head groups and spacer of this compound surfactants offers opportunities for designing targeted delivery systems that can selectively interact with specific cell types.[17]

G cluster_0 Drug Delivery Application Logic Conventional Conventional Surfactant Vesicle Drug-Loaded Vesicle Conventional->Vesicle Forms Vesicle This compound This compound Surfactant This compound->Vesicle Forms More Stable Vesicle Cell Target Cell Vesicle->Cell Interacts with Release Drug Release Cell->Release Internalization

Caption: Logical flow of surfactant application in drug delivery systems.

VII. Conclusion

This compound surfactants represent a significant advancement over conventional surfactants in their interactions with bilayer membranes. Their superior surface activity, lower CMC, and unique structural properties lead to distinct effects on membrane organization and stability. While conventional surfactants remain important tools in membrane research and applications, the enhanced efficiency and tunability of this compound surfactants open up new possibilities, particularly in the fields of drug delivery and biotechnology. Further research into the specific interactions of different this compound surfactant structures with various lipid compositions will continue to unveil their full potential.

References

Evaluation of the biodegradability of different Gemini surfactant classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have garnered significant interest across various scientific and industrial fields. Their superior surface activity and self-assembly properties make them promising candidates for applications ranging from drug delivery to enhanced oil recovery. However, their environmental fate, particularly their biodegradability, is a critical factor for sustainable application. This guide provides an objective comparison of the biodegradability of different classes of this compound surfactants, supported by experimental data, to aid in the selection of environmentally benign alternatives.

Executive Summary

The biodegradability of this compound surfactants is highly dependent on their chemical structure, including the nature of the hydrophilic head group, the length and type of the hydrophobic tails, and the composition of the spacer unit. This guide reveals that non-ionic this compound surfactants generally exhibit excellent biodegradability. Cationic this compound surfactants, particularly those containing quaternary ammonium groups, often show poor biodegradability due to their inherent toxicity to microorganisms. However, the introduction of biodegradable moieties, such as ester linkages, can significantly enhance their degradation. Data on zwitterionic this compound surfactants suggests moderate to good biodegradability, while specific quantitative data for anionic this compound surfactants is less prevalent in the current literature.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biodegradability of different this compound surfactant classes. The data is primarily derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, which are internationally recognized for assessing the ready biodegradability of chemicals.

Surfactant ClassSpecific Compound/StructureTest MethodBiodegradation (%)Time (days)Reference
Cationic Quaternary ammonium-based (C12 alkyl chains)OECD 310< 528[1][2]
Ester-containing (esterquat type)Not specified6035-40
Ester-containing (cleavable spacer)Not specified> 6028
Cationic this compound surfactantsOECD 301D72-7728[3]
Non-ionic Lauryl diethanolamide derivativesRiver water die-away test99< 30
Anionic Not specifiedNot specifiedData not readily availableNot specified
Zwitterionic Amphoteric (from 2[5H]-furanone and fatty amines)OECD 301 F50-8028[4]

Note: The biodegradability of this compound surfactants can be influenced by factors such as concentration, the presence of other organic matter, and the specific microbial population in the test system.

Experimental Protocols: Standardized Biodegradability Testing

The assessment of ready biodegradability is crucial for understanding the environmental persistence of surfactants. The OECD 301 series of tests are the most commonly employed methods. Below are the detailed methodologies for two key tests cited in the evaluation of this compound surfactant biodegradability.

OECD 301D: Closed Bottle Test

The Closed Bottle Test is a straightforward method for assessing the ready biodegradability of soluble and some insoluble or volatile substances.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

Methodology:

  • Preparation of Test Solutions: A mineral medium is prepared containing essential mineral salts. The test substance is added to the mineral medium to achieve a concentration that will result in a theoretical oxygen demand of 2-5 mg/L.

  • Inoculation: The test medium is inoculated with a small volume of a mixed microbial population, typically from the effluent of a domestic wastewater treatment plant. The final concentration of microorganisms is usually in the range of 10^2 to 10^3 cells/mL.

  • Incubation: The inoculated test solutions are dispensed into airtight glass bottles, ensuring no headspace remains. The bottles are then incubated in the dark at 20 ± 1°C for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at the beginning of the test and at regular intervals (e.g., every 7 days) and at the end of the 28-day period using an oxygen electrode or by a chemical titration method.

  • Controls: Blank controls (inoculum and mineral medium only) are run in parallel to determine the oxygen consumption of the inoculum itself. A reference control with a readily biodegradable substance (e.g., sodium benzoate) is also included to check the viability of the inoculum.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = [(BOD - BOD_blank) / ThOD] * 100

Pass Level: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

OECD 301B: Modified Sturm Test (CO2 Evolution Test)

The Modified Sturm Test is suitable for assessing the ultimate biodegradability of non-volatile, water-soluble or poorly soluble organic compounds.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed microbial population and aerated with CO2-free air in the dark or diffuse light. The amount of carbon dioxide evolved from the microbial degradation of the test substance is measured and used to calculate the percentage of biodegradation.

Methodology:

  • Apparatus Setup: The test is conducted in a series of flasks. Each flask is connected to a system that supplies CO2-free air and traps the evolved CO2 in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

  • Preparation of Test Solutions: A mineral medium is prepared, and the test substance is added to achieve a concentration of 10-20 mg of organic carbon per liter.

  • Inoculation: A relatively high concentration of microorganisms from activated sludge is used as the inoculum.

  • Incubation and Aeration: The flasks are incubated at 22 ± 2°C in the dark. CO2-free air is bubbled through the test solution to maintain aerobic conditions and to carry the evolved CO2 to the absorption traps.

  • CO2 Measurement: The amount of CO2 produced is determined by titrating the remaining alkali in the absorption solution or by measuring the total inorganic carbon.

  • Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance) are run in parallel.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance. % Biodegradation = [CO2_produced / ThCO2] * 100

Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test.

Mandatory Visualizations: Degradation Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized biodegradation pathways for different this compound surfactant classes and the experimental workflows for the OECD 301D and 301B tests.

Biodegradation_Pathways cluster_cationic Cationic this compound Surfactant cluster_nonionic Non-ionic this compound Surfactant cluster_anionic Anionic this compound Surfactant cluster_zwitterionic Zwitterionic this compound Surfactant Cationic Quaternary Ammonium this compound Cationic_Hydrolysis Hydrolysis (if ester present) Cationic->Cationic_Hydrolysis Enzymatic Attack Cationic_Oxidation Hydroxylation of Alkyl Chain Cationic->Cationic_Oxidation Enzymatic Attack Cationic_Intermediates Intermediate Metabolites Cationic_Hydrolysis->Cationic_Intermediates Cationic_Oxidation->Cationic_Intermediates Cationic_Mineralization CO2 + H2O + N Cationic_Intermediates->Cationic_Mineralization Further Degradation Nonionic e.g., Ethoxylated this compound Nonionic_Cleavage Ether Cleavage Nonionic->Nonionic_Cleavage Enzymatic Attack Nonionic_Oxidation Oxidation of Hydrophobic Tail Nonionic->Nonionic_Oxidation Enzymatic Attack Nonionic_Intermediates Intermediate Metabolites Nonionic_Cleavage->Nonionic_Intermediates Nonionic_Oxidation->Nonionic_Intermediates Nonionic_Mineralization CO2 + H2O Nonionic_Intermediates->Nonionic_Mineralization Further Degradation Anionic e.g., Sulfate or Sulfonate this compound Anionic_Desulfation Desulfation/Desulfonation Anionic->Anionic_Desulfation Enzymatic Attack Anionic_Oxidation Omega- and Beta-Oxidation of Alkyl Chains Anionic_Desulfation->Anionic_Oxidation Anionic_Intermediates Intermediate Metabolites Anionic_Oxidation->Anionic_Intermediates Anionic_Mineralization CO2 + H2O + S Anionic_Intermediates->Anionic_Mineralization Further Degradation Zwitterionic e.g., Betaine-type this compound Zwitterionic_Hydrolysis Hydrolysis of Linkages Zwitterionic->Zwitterionic_Hydrolysis Enzymatic Attack Zwitterionic_Oxidation Oxidation of Alkyl Chains Zwitterionic->Zwitterionic_Oxidation Enzymatic Attack Zwitterionic_Intermediates Intermediate Metabolites Zwitterionic_Hydrolysis->Zwitterionic_Intermediates Zwitterionic_Oxidation->Zwitterionic_Intermediates Zwitterionic_Mineralization CO2 + H2O + N Zwitterionic_Intermediates->Zwitterionic_Mineralization Further Degradation

Caption: Generalized initial steps in the biodegradation of different this compound surfactant classes.

OECD_301D_Workflow start Start prep_media Prepare Mineral Medium start->prep_media add_surfactant Add this compound Surfactant (Test Substance) prep_media->add_surfactant inoculate Inoculate with Microorganisms add_surfactant->inoculate fill_bottles Fill and Seal BOD Bottles (No Headspace) inoculate->fill_bottles incubate Incubate in Dark at 20°C for 28 Days fill_bottles->incubate measure_do Measure Dissolved Oxygen (DO) at Intervals incubate->measure_do calculate Calculate % Biodegradation (BOD/ThOD) measure_do->calculate end End calculate->end

Caption: Experimental workflow for the OECD 301D Closed Bottle Test.

OECD_301B_Workflow start Start prep_media Prepare Mineral Medium start->prep_media add_surfactant Add this compound Surfactant (Test Substance) prep_media->add_surfactant inoculate Inoculate with Activated Sludge add_surfactant->inoculate setup_flasks Set up Aeration Flasks with CO2 Traps inoculate->setup_flasks incubate Incubate at 22°C with CO2-free Airflow setup_flasks->incubate measure_co2 Measure Evolved CO2 at Intervals incubate->measure_co2 calculate Calculate % Biodegradation (CO2 produced/ThCO2) measure_co2->calculate end End calculate->end

Caption: Experimental workflow for the OECD 301B Modified Sturm Test.

Conclusion

The selection of a this compound surfactant for any application should consider its environmental impact alongside its performance characteristics. This guide provides a comparative framework for evaluating the biodegradability of different this compound surfactant classes based on available experimental data. Non-ionic this compound surfactants appear to be a promising environmentally friendly option due to their high biodegradability. For cationic this compound surfactants, the incorporation of cleavable linkages is a key strategy to improve their environmental profile. While data for zwitterionic this compound surfactants is encouraging, more research is needed to fully understand their biodegradation potential. The lack of specific quantitative data for anionic this compound surfactants highlights an area for future research. By utilizing standardized testing protocols and considering the structural features that promote biodegradation, researchers and developers can make more informed decisions in the design and application of sustainable this compound surfactants.

References

The Duality of Surfactants: A Comparative Analysis of Gemini and Monomeric Surfactants in Interfacial Tension Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter that can significantly influence experimental outcomes and product efficacy. This guide provides an in-depth comparison of Gemini and conventional monomeric surfactants, focusing on their efficiency in reducing interfacial tension. By presenting supporting experimental data, detailed methodologies, and visual representations, we aim to offer a clear and objective resource for making informed decisions in your research and development endeavors.

This compound surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have emerged as a superior class of surface-active agents when compared to their traditional monomeric counterparts.[1] Their distinct molecular architecture imparts exceptional physicochemical properties, including significantly lower critical micelle concentrations (CMC) and enhanced surface activity.[2] These attributes make them highly effective in reducing surface and interfacial tension, a crucial factor in formulations such as emulsions, foams, and drug delivery systems.[3][4]

Superior Performance of this compound Surfactants: A Quantitative Look

Experimental data consistently demonstrates the superior efficiency of this compound surfactants in comparison to their single-headed and single-tailed monomeric analogues. This heightened performance is evident in their remarkably lower CMC values, often by an order of magnitude, and their greater ability to lower surface tension at the air-water and oil-water interfaces.[2][5]

Below is a compilation of experimental data from various studies that quantitatively compares the performance of representative this compound and monomeric surfactants.

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC) of Cationic this compound and Monomeric Surfactants

SurfactantStructureCMC (mol/L)γ_CMC (mN/m)Reference
This compound
12-2-12[C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₂-N⁺(CH₃)₂C₁₂H₂₅]·2Br⁻9.1 x 10⁻⁴35.0[6]
12-4-12[C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₄-N⁺(CH₃)₂C₁₂H₂₅]·2Br⁻1.1 x 10⁻³36.5[6]
16-4-16[C₁₆H₃₃(CH₃)₂N⁺-(CH₂)₄-N⁺(CH₃)₂C₁₆H₃₃]·2Br⁻1.0 x 10⁻⁵33.0[6]
Monomeric
DTAB (C12)C₁₂H₂₅N⁺(CH₃)₃·Br⁻1.5 x 10⁻²38.0[6]
CTAB (C16)C₁₆H₃₃N⁺(CH₃)₃·Br⁻9.2 x 10⁻⁴36.0[6]

Table 2: Comparison of Surface Excess Concentration (Γ_max) and Area per Molecule (A_min) of Anionic this compound and Monomeric Surfactants

SurfactantStructureΓ_max (mol/cm²)A_min (Ų/molecule)Reference
This compound
GeminiC3Bis-octadecenoyl succinate w/ 3-carbon spacer1.5 x 10⁻¹⁰110[7]
GeminiC6Bis-octadecenoyl succinate w/ 6-carbon spacer1.4 x 10⁻¹⁰118[7]
Monomeric
MonomerSodium octadecenoyl succinate2.1 x 10⁻¹⁰79[7]

Visualizing the Molecular Advantage

The structural disparity between this compound and monomeric surfactants directly translates to their packing efficiency at interfaces, leading to more significant disruption of interfacial tension by the former. The following diagram illustrates this fundamental difference.

G cluster_0 Monomeric Surfactants at Interface cluster_1 This compound Surfactants at Interface water_mono Aqueous Phase oil_mono Oil Phase interface_mono p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 water_this compound Aqueous Phase oil_this compound Oil Phase interface_this compound g1a g1b g1a->g1b gt1a g1a->gt1a gt1b g1b->gt1b g2a g2b g2a->g2b gt2a g2a->gt2a gt2b g2b->gt2b

Caption: Structural comparison of monomeric and this compound surfactants at an oil-water interface.

Experimental Protocols for Interfacial Tension Measurement

Accurate and reproducible measurement of interfacial tension is paramount. Two widely accepted methods are the Pendant Drop method and the Du Noüy Ring method.

Pendant Drop Method

This optical method analyzes the shape of a droplet of one liquid suspended in another immiscible liquid. The shape of the drop is governed by the balance between gravity and interfacial tension.[1]

Experimental Workflow:

G A Apparatus Setup B Syringe Preparation A->B Fill with denser liquid C Droplet Formation B->C Dispense droplet into cuvette containing lighter liquid D Image Acquisition C->D Capture high-resolution image of the pendant drop E Image Analysis D->E Software analysis of drop profile F Interfacial Tension Calculation E->F Apply Young-Laplace equation

Caption: Workflow for the Pendant Drop method.

Detailed Protocol:

  • Apparatus Setup:

    • Ensure the tensiometer is level and the camera is focused.

    • Clean the syringe, needle, and sample cuvette meticulously to avoid contamination.[8]

    • Fill the cuvette with the lighter, transparent phase (e.g., water).

  • Syringe Preparation:

    • Fill the syringe with the denser liquid (e.g., oil).

    • Expel any air bubbles from the syringe and needle.[8]

  • Droplet Formation:

    • Immerse the needle tip into the lighter phase within the cuvette.

    • Slowly and carefully dispense a droplet of the denser liquid from the needle tip. The droplet should remain attached to the needle.

  • Image Acquisition:

    • Adjust lighting and focus to obtain a sharp and clear image of the droplet profile against a bright background.

    • Capture a high-resolution image of the pendant drop.

  • Image Analysis:

    • Use the accompanying software to detect the edge of the droplet profile.

    • The software will fit the profile to the theoretical shape described by the Young-Laplace equation.

  • Interfacial Tension Calculation:

    • The software calculates the interfacial tension based on the shape of the drop, the density difference between the two liquids, and the acceleration due to gravity.[1]

Du Noüy Ring Method

This technique measures the force required to detach a platinum-iridium ring from the interface of two immiscible liquids.[9]

Experimental Workflow:

G A Preparation B Sample Loading A->B Clean ring and vessel C Ring Immersion B->C Add denser phase, then lighter phase D Measurement C->D Position ring at the interface E Force Detection D->E Slowly pull ring upwards F Interfacial Tension Calculation E->F Record maximum force before detachment

Caption: Workflow for the Du Noüy Ring method.

Detailed Protocol:

  • Preparation:

    • Thoroughly clean the platinum-iridium ring, typically by flaming it to remove any organic contaminants, and clean the sample vessel.[3]

    • Ensure the tensiometer is calibrated.

  • Sample Loading:

    • Add the denser liquid to the sample vessel.

    • Carefully layer the less dense liquid on top of the denser liquid to create a distinct interface.

  • Ring Immersion:

    • Position the ring so that it is fully wetted by the lower (denser) phase and is situated at the liquid-liquid interface.[3]

  • Measurement:

    • Slowly and steadily move the stage holding the sample vessel downwards (or the ring upwards, depending on the instrument). This will pull the ring through the interface.[9]

  • Force Detection:

    • The tensiometer measures the force exerted on the ring by the interface as it is pulled upwards.

    • Record the maximum force just before the liquid lamella breaks and the ring detaches from the interface.[9]

  • Interfacial Tension Calculation:

    • The interfacial tension is calculated from the maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the liquid meniscus.

Conclusion

References

Assessing the In Vivo Therapeutic Response of Gemini Surfactant Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a primary goal of enhancing therapeutic efficacy while minimizing systemic toxicity. Gemini surfactants, a novel class of amphiphilic molecules, have emerged as promising candidates for the formulation of advanced drug delivery systems.[1] Their unique structure, characterized by two hydrophilic head groups and two hydrophobic tails linked by a spacer, imparts superior physicochemical properties compared to conventional single-chain surfactants.[2][3] This guide provides a comparative analysis of the in vivo therapeutic response of this compound surfactant-based delivery systems against two well-established alternatives: liposomes and polymeric nanoparticles.

Comparative Analysis of Physicochemical and In Vivo Performance

The efficacy of any drug delivery system is intrinsically linked to its physicochemical properties and its subsequent behavior in a biological environment. The following tables summarize key performance indicators for this compound surfactant, liposomal, and polymeric nanoparticle systems delivering Paclitaxel, based on data extracted from individual preclinical studies.

Table 1: Physicochemical Characterization of Paclitaxel-Loaded Nanocarriers

Delivery SystemParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
This compound Surfactant-based Nanocages ~400Not ReportedNot ReportedHigh[4]
Liposomes 123.31 ± 5.87Not ReportedNot ReportedNot Reported[5]
Polymeric Nanoparticles 198-2515.398.4[6]

Note: Data is compiled from separate studies and should be interpreted as an indirect comparison.

Table 2: In Vivo Pharmacokinetic Parameters of Paclitaxel-Loaded Nanocarriers in Murine Models

Delivery SystemCmax (µg/mL)AUC (µg·h/mL)Half-life (h)Animal ModelReference
Liposomal Paclitaxel (LET) ~10 (at 20 mg/kg)~25 (at 20 mg/kg)~5 (at 20 mg/kg)Mice[7]
Conventional Paclitaxel ~5 (at 20 mg/kg)~12 (at 20 mg/kg)~5 (at 20 mg/kg)Mice[7]

Note: Pharmacokinetic data for this compound surfactant-based delivery of Paclitaxel from a comparable in vivo study was not available in the reviewed literature.

Table 3: In Vivo Therapeutic Efficacy of Paclitaxel-Loaded Nanocarriers in Murine Cancer Models

Delivery SystemCancer ModelTreatment RegimenTumor Growth InhibitionSurvival RateReference
Liposomal Paclitaxel Melanoma XenograftNot SpecifiedStatistically significant delay in tumor growth compared to micellesNot Reported[5]
Polymeric Nanoparticles 4T1 Breast CancerIntravenous injectionSignificant tumor inhibitionIncreased survival rate compared to Paclitaxel alone[6]
Conventional Paclitaxel Melanoma XenograftNot SpecifiedLess effective than SLN and liposomesNot Reported[5]

Note: In vivo therapeutic efficacy data for a Paclitaxel-loaded this compound surfactant system from a comparable cancer model was not available in the reviewed literature. The data presented is from separate studies and serves as an indirect comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols from the cited studies for the preparation of the delivery systems and the execution of the in vivo experiments.

Preparation of Drug Delivery Systems
  • This compound Surfactant-based Nanocages for Paclitaxel Delivery A β-sheet-forming this compound surfactant-like peptide is self-assembled into nanocages. These nanocages are then used to encapsulate the hydrophobic anticancer drug, Paclitaxel. The high encapsulation efficiency is a notable feature of this system.[4]

  • Liposomal Paclitaxel Liposomes are prepared using the thin-film hydration method. This involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution containing the drug.[5]

  • Paclitaxel-Loaded Polymeric Nanoparticles Polymeric nanoparticles are fabricated using a nanoprecipitation technique. This method involves dissolving the polymer and the drug in an organic solvent and then adding this solution to an aqueous phase containing a surfactant, leading to the formation of nanoparticles. The nanoparticles are then collected and purified.[8]

In Vivo Experimental Protocols
  • Animal Models and Tumor Implantation For in vivo efficacy studies, immunodeficient mice (e.g., BALB/c nude mice) are typically used. Human cancer cell lines, such as melanoma or breast cancer cells (e.g., 4T1), are subcutaneously injected into the flank of the mice to establish tumor xenografts.[6][9] Tumor growth is monitored until the tumors reach a palpable size before the initiation of treatment.[9]

  • Treatment Regimen Once the tumors reach the desired volume, the mice are randomly divided into different treatment groups: a control group (receiving saline or empty nanocarriers), a free drug group, and groups receiving the drug-loaded nanocarriers. The formulations are typically administered intravenously via the tail vein at specified doses and schedules.[6]

  • Evaluation of Therapeutic Efficacy Tumor growth is monitored by measuring the tumor volume at regular intervals using calipers. The tumor volume is calculated using the formula: (length × width²) / 2. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is then calculated. The survival rate of the mice in each group is also recorded.[10][11]

  • Pharmacokinetic Studies To determine the pharmacokinetic profile of the drug-loaded nanocarriers, blood samples are collected from the mice at various time points after intravenous administration. The concentration of the drug in the plasma is then quantified using techniques like high-performance liquid chromatography (HPLC). Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t½) are then calculated.[12][13]

Visualizing Experimental Workflows and Pathways

Diagrams are essential tools for understanding complex processes. The following sections provide Graphviz diagrams to illustrate a general experimental workflow for in vivo assessment and a simplified signaling pathway relevant to the action of Paclitaxel.

Experimental Workflow for In Vivo Assessment

experimental_workflow cluster_preparation Delivery System Preparation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Studies prep_this compound This compound Surfactant System Formulation char_size Particle Size (DLS) prep_this compound->char_size prep_lipo Liposome Formulation prep_lipo->char_size prep_poly Polymeric Nanoparticle Formulation prep_poly->char_size char_zeta Zeta Potential char_size->char_zeta char_loading Drug Loading & Encapsulation char_zeta->char_loading animal_model Tumor Xenograft Model (e.g., 4T1 in BALB/c mice) char_loading->animal_model treatment Intravenous Administration (Tail Vein) animal_model->treatment pharmacokinetics Pharmacokinetic Study (Blood Sampling) treatment->pharmacokinetics efficacy Therapeutic Efficacy Study (Tumor Growth Monitoring) treatment->efficacy data_analysis Data Analysis (Tumor Volume, Survival) pharmacokinetics->data_analysis efficacy->data_analysis

General workflow for in vivo assessment of nanocarrier drug delivery systems.
Simplified Paclitaxel-Induced Apoptosis Pathway

paclitaxel_pathway cluster_delivery Drug Delivery cluster_cell Cancer Cell Nanocarrier Paclitaxel-Loaded Nanocarrier (this compound, Liposome, or Polymeric) Uptake Cellular Uptake Nanocarrier->Uptake Release Paclitaxel Release Uptake->Release Microtubules Microtubule Stabilization Release->Microtubules Inhibition of Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Simplified signaling pathway of Paclitaxel-induced apoptosis in cancer cells.

Conclusion

This compound surfactants represent a promising platform for the development of novel drug delivery systems.[1] While direct comparative in vivo data against established platforms like liposomes and polymeric nanoparticles is currently limited, the available evidence suggests that nanocarrier systems, in general, offer significant advantages over the administration of free drugs, including improved pharmacokinetic profiles and enhanced therapeutic efficacy.[6][7]

The data presented in this guide, although from separate studies, highlights the potential of nanotechnology in cancer therapy. For a definitive assessment of this compound surfactant-based systems, direct, head-to-head in vivo comparative studies are warranted. Such studies would provide the necessary quantitative data to objectively evaluate their performance against current standards and guide future drug development efforts. Researchers are encouraged to design and conduct such comparative experiments to fill this critical knowledge gap.

References

Navigating the Cytotoxicity Landscape of Novel Gemini Surfactants for Gene Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of gene therapy, the selection of a safe and efficient delivery vector is paramount. Novel Gemini surfactants, with their unique dimeric structure, offer promising advantages over their monomeric counterparts. However, understanding their cytotoxic profile is crucial for their successful translation into clinical applications. This guide provides an objective comparison of the cytotoxicity of various novel this compound surfactants, supported by experimental data and detailed protocols, to aid in the informed selection of these non-viral gene delivery vectors.

The development of effective gene therapies is intrinsically linked to the design of delivery systems that can safely transport genetic material into target cells. Cationic this compound surfactants have emerged as a compelling class of non-viral vectors due to their superior ability to condense DNA and facilitate cellular uptake. Their structure, characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer, allows for fine-tuning of their physicochemical properties, which in turn influences both their transfection efficiency and their toxicity.

This guide delves into the critical aspect of cytotoxicity, offering a comparative analysis of recently developed this compound surfactants. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms, we aim to equip researchers with the necessary information to navigate the complex landscape of this compound surfactant selection.

Comparative Cytotoxicity of Novel this compound Surfactants

The cytotoxic potential of this compound surfactants is a key determinant of their therapeutic window. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by 50%, is a widely used metric for quantifying cytotoxicity. The following table summarizes the IC50 values of several novel cationic this compound surfactants against various cancer and non-cancer cell lines.

Surfactant IDAlkyl Chain LengthSpacerHead GroupCell LineIC50 (µg/mL)Reference
B1C4OxygenQuaternary AmmoniumMCF-7 (Breast Cancer)33.5[1][2][3]
B1C4OxygenQuaternary AmmoniumWRL68 (Normal Liver)142.0[1]
B2C6OxygenQuaternary AmmoniumMCF-7 (Breast Cancer)Not specified (higher than B1)[1][2][3]
B2C6OxygenQuaternary AmmoniumWRL68 (Normal Liver)Not specified (higher than B1)[1]
B3C8OxygenQuaternary AmmoniumMCF-7 (Breast Cancer)Not specified (higher than B1)[1][2][3]
B3C8OxygenQuaternary AmmoniumWRL68 (Normal Liver)Not specified (higher than B1)[1]
12Q2OCO1Q12C12Ester-containingQuaternary AmmoniumAquatic Organisms (ErC50)0.27[4][5]

Note: A lower IC50 value indicates higher cytotoxicity.

The data indicates that the cytotoxicity of these this compound surfactants is influenced by their molecular structure, particularly the length of the alkyl chains. For the 'B' series of surfactants, a shorter alkyl chain (C4) in compound B1 resulted in higher cytotoxicity towards the MCF-7 cancer cell line compared to its longer-chain counterparts. Interestingly, B1 also exhibited a degree of selectivity, with a significantly higher IC50 value in the normal WRL68 cell line, suggesting a potentially wider therapeutic window. The biodegradable this compound surfactant, 12Q2OCO1Q12, demonstrated high toxicity to aquatic organisms, highlighting the importance of considering environmental impact in surfactant design.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of any potential gene delivery agent. The following are detailed protocols for two commonly used cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound surfactants in culture medium. Remove the existing medium from the wells and add 100 µL of the surfactant solutions at various concentrations. Include a vehicle control (medium without surfactant) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_surfactants Add this compound Surfactants incubate_treatment Incubate (24-72h) add_surfactants->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization measure_absorbance Measure Absorbance (570nm) add_solubilization->measure_absorbance

Workflow for the MTT Cytotoxicity Assay.
LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The reference wavelength should be set at 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Signaling Pathways of this compound Surfactant-Induced Cytotoxicity

Understanding the molecular mechanisms by which this compound surfactants induce cell death is essential for designing safer and more effective gene delivery vectors. Cationic surfactants are known to induce apoptosis, a form of programmed cell death, primarily through the mitochondrial pathway.

The process is initiated by the interaction of the positively charged this compound surfactants with the negatively charged cell membrane, leading to membrane perturbation. This initial interaction can trigger a cascade of intracellular events, culminating in the activation of the apoptotic machinery.

A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP). This is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. This compound surfactants can lead to an increase in the Bax/Bcl-2 ratio, favoring the formation of pores in the mitochondrial membrane.

The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP impairs its ability to repair DNA damage, contributing to the dismantling of the cell.

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Surfactant membrane Plasma Membrane Perturbation This compound->membrane bax_activation Bax Activation membrane->bax_activation bcl2_inhibition Bcl-2 Inhibition membrane->bcl2_inhibition momp MOMP bax_activation->momp bcl2_inhibition->momp cytochrome_c_release Cytochrome c Release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis caspase3->apoptosis parp_cleavage->apoptosis momp->cytochrome_c_release

Mitochondrial Pathway of this compound Surfactant-Induced Apoptosis.

Conclusion

The selection of a suitable this compound surfactant for gene therapy requires a careful balance between transfection efficiency and cytotoxicity. This guide has provided a comparative overview of the cytotoxicity of novel this compound surfactants, highlighting the influence of their molecular structure on their biological activity. The detailed experimental protocols for MTT and LDH assays offer a practical resource for researchers to assess the cytotoxicity of their own candidate vectors. Furthermore, the elucidation of the apoptotic signaling pathway provides a deeper understanding of the mechanisms underlying this compound surfactant-induced cell death, which can inform the design of safer and more effective gene delivery systems. As the field of gene therapy continues to advance, a thorough understanding of the cytotoxic properties of delivery vectors will remain a critical component of successful therapeutic development.

References

Safety Operating Guide

Navigating the Disposal of "Gemini": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Gemini": The term "this compound" is a trade name used for a diverse range of chemical and biological products from different manufacturers. These products can vary significantly in their chemical composition and associated hazards. Therefore, a single, universal disposal protocol for a substance simply labeled "this compound" does not exist. The proper disposal procedure is entirely dependent on the specific nature of the product you are using.

The cornerstone of safe chemical handling and disposal in a laboratory setting is the Safety Data Sheet (SDS) . This document, provided by the manufacturer, contains detailed information about the chemical's properties, hazards, and, crucially, the appropriate disposal methods. It is imperative to consult the SDS for your specific "this compound" product before proceeding with any disposal.

Locating Disposal Information in a Safety Data Sheet (SDS)

The SDS is a standardized document with 16 sections. The most critical section for waste disposal is:

  • Section 13: Disposal Considerations This section provides guidance on proper disposal practices, recycling or reclamation of the chemical or its container, and safe handling practices. It will also note any specific precautions for landfills or incineration.

Other sections of the SDS provide essential context for safe handling during disposal:

  • Section 2: Hazards Identification: Outlines the potential hazards of the chemical.

  • Section 7: Handling and Storage: Provides advice on safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE).

The following table summarizes key information to look for in an SDS for safe chemical management:

SDS SectionInformation ProvidedRelevance to Disposal
Section 2 Hazard identification (e.g., flammable, corrosive, toxic)Determines the category of hazardous waste and segregation requirements.
Section 7 Safe handling and storage conditionsInforms on how to safely manage the waste before disposal.
Section 8 Personal Protective Equipment (PPE) recommendationsSpecifies the necessary safety gear (gloves, goggles, etc.) to wear during disposal.
Section 13 Disposal considerationsProvides explicit instructions on how to dispose of the chemical waste and contaminated packaging.

Standard Operating Procedure for Laboratory Chemical Waste Disposal

The following is a general step-by-step guide for the proper disposal of chemical waste in a laboratory setting. This procedure should be adapted to align with your institution's specific Environmental Health and Safety (EHS) protocols.

  • Waste Identification and Characterization:

    • Consult the SDS for the specific "this compound" product to understand its hazards.

    • Determine if the waste is hazardous or non-hazardous. In a laboratory setting, it is best practice to treat all chemical waste as hazardous unless confirmed otherwise by a qualified professional.[1][2]

  • Segregation of Waste:

    • Properly segregate chemical waste to prevent dangerous reactions.[3]

    • Common segregation categories include:

      • Halogenated organic solvents

      • Non-halogenated organic solvents

      • Aqueous acidic waste

      • Aqueous basic waste

      • Solid chemical waste (further segregated by compatibility)

    • Never mix incompatible chemicals in the same waste container.[1][2]

  • Use of Appropriate Waste Containers:

    • Use containers that are compatible with the chemical waste being collected.[3]

    • Ensure containers are in good condition and have secure, leak-proof lids.

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity.

  • Proper Labeling of Waste Containers:

    • Label all waste containers clearly as soon as waste is added.[2][3]

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name(s) of the contents (no abbreviations or formulas)

      • The approximate percentages of each component

      • The date accumulation started

      • The specific hazards (e.g., flammable, corrosive)

  • Storage of Chemical Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[5]

    • Ensure secondary containment is used to capture any potential leaks or spills.[1][2]

    • Keep waste containers closed at all times, except when adding waste.[2]

  • Arranging for Waste Pickup:

    • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

    • Do not allow waste to accumulate in the lab for extended periods. Regulations often specify maximum accumulation times.[5][6]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of chemical waste disposal in a laboratory setting.

Caption: Workflow for Laboratory Chemical Waste Management.

G A Identify the specific 'this compound' product B Obtain the Safety Data Sheet (SDS) from the manufacturer A->B Step 1 C Locate Section 13: Disposal Considerations B->C Step 2 D Follow specific disposal instructions provided in the SDS C->D Step 3 E Consult your institution's Environmental Health & Safety (EHS) department D->E Step 4 F Segregate and dispose of waste according to institutional protocols E->F Step 5

Caption: Decision-Making Process for "this compound" Disposal.

By adhering to these general principles and, most importantly, the specific guidance provided in the Safety Data Sheet for your "this compound" product, you can ensure the safe and compliant disposal of your laboratory waste. Always prioritize safety and consult with your institution's EHS department if you have any doubts or questions.

References

Essential Safety Protocols for Handling Gemini Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gemini compounds, which are treated here as representative of hazardous or cytotoxic substances. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Core Safety Precaution: Before handling any specific this compound compound, it is imperative to consult its detailed Safety Data Sheet (SDS) for unique handling instructions, physical and chemical properties, and emergency procedures. The information below provides a general framework for safe handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to hazardous compounds. The following table summarizes the recommended PPE for handling potent or cytotoxic this compound compounds.

PPE CategorySpecificationPurpose
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] Powered Air-Purifying Respirator (PAPR) may be required for high-risk procedures.To prevent inhalation of aerosols, powders, or vapors.[1][2]
Hand Protection Double gloving with chemotherapy-rated nitrile or neoprene gloves. Gloves must be disposable, latex-free, and powder-free.[3] Inspect gloves for any defects before use.[1]To prevent skin contact and absorption. The outer glove is removed immediately after handling.
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][4]To protect eyes and face from splashes and aerosols.[4]
Body Protection Disposable, solid-front, long-sleeved gown made of a low-permeability fabric.[3] For extensive handling, "bunny suit" coveralls may be necessary for head-to-toe protection.[3]To protect the skin and clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.[3]To prevent contamination of footwear and subsequent spread of the hazardous material.

Operational Plan: Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of gloves.

  • Gown: Put on the disposable gown, ensuring it is securely fastened.

  • Respirator: Fit the respirator to ensure a proper seal.

  • Goggles and Face Shield: Put on safety goggles followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown inward to contain any contamination.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator.

  • Shoe Covers: Remove shoe covers as you exit the handling area.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[5]

Disposal Plan for Contaminated Materials

All disposable PPE and materials that have come into contact with the this compound compound must be treated as hazardous waste.

  • Segregation: All contaminated waste, including gloves, gowns, shoe covers, and any cleaning materials, must be segregated from regular laboratory trash.[6]

  • Containment: Place all contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" or "Cytotoxic Waste" with the appropriate hazard symbols.

  • Disposal: Dispose of the waste according to your institution's and local environmental regulations for hazardous chemical waste.[2][4]

Experimental Protocol: Preparation of a Hazardous Compound Solution

This protocol outlines the steps for safely preparing a solution from a powdered this compound compound.

  • Preparation:

    • Ensure all necessary materials, including the compound, solvent, calibrated weighing paper, and appropriate glassware, are placed within a certified chemical fume hood or biological safety cabinet.

    • Verify that the fume hood/safety cabinet is functioning correctly.

  • Weighing:

    • Carefully weigh the desired amount of the powdered compound onto a tared weigh boat or paper.

    • Use a spatula to handle the powder, minimizing the creation of airborne particles.

  • Solubilization:

    • Place the weighed powder into the appropriate flask or beaker.

    • Slowly add the required volume of solvent to the vessel.

    • Gently swirl or stir the mixture until the compound is fully dissolved. Avoid splashing.

  • Storage and Labeling:

    • Transfer the final solution to a clearly labeled, sealed container.

    • The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Decontamination:

    • Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution.

    • Dispose of all contaminated disposables in the designated hazardous waste container.

Diagrams

PPE_Workflow cluster_donning PPE Donning Sequence cluster_handling Compound Handling cluster_doffing PPE Doffing Sequence cluster_disposal Waste Disposal don1 Shoe Covers don2 Inner Gloves don1->don2 don3 Gown don2->don3 don4 Respirator don3->don4 don5 Goggles & Face Shield don4->don5 don6 Outer Gloves don5->don6 handle Perform Experimental Work don6->handle doff1 Outer Gloves handle->doff1 doff2 Gown & Inner Gloves doff1->doff2 disp Dispose in Labeled Hazardous Waste Container doff1->disp Contaminated PPE doff3 Face Shield & Goggles doff2->doff3 doff2->disp doff4 Respirator doff3->doff4 doff5 Shoe Covers doff4->doff5 doff6 Hand Hygiene doff5->doff6 doff5->disp

Caption: Workflow for PPE Donning, Handling, Doffing, and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemini
Reactant of Route 2
Reactant of Route 2
Gemini

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.